molecular formula C20H32BrNO4 B127709 Ipratropium bromide hydrate CAS No. 922491-06-3

Ipratropium bromide hydrate

Número de catálogo: B127709
Número CAS: 922491-06-3
Peso molecular: 430.4 g/mol
Clave InChI: KEWHKYJURDBRMN-XFQAGIBXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipratropium bromide hydrate is the monohydrate form of ipratropium bromide. An anticholinergic drug, ipratropium bromide blocks the muscarinic cholinergic receptors in the smooth muscles of the bronchi in the lungs. This opens the bronchi, so providing relief in chronic obstructive pulmonary disease and acute asthma. It has a role as a muscarinic antagonist and a bronchodilator agent. It contains an ipratropium bromide.
Ipratropium Bromide is the bromide salt form of ipratropium, a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic, postganglionic, effector-cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.
IPRATROPIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 9 approved and 4 investigational indications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

922491-06-3

Fórmula molecular

C20H32BrNO4

Peso molecular

430.4 g/mol

Nombre IUPAC

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;

Clave InChI

KEWHKYJURDBRMN-XFQAGIBXSA-M

SMILES isomérico

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

SMILES canónico

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Pictogramas

Irritant

Sinónimos

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Origen del producto

United States

Foundational & Exploratory

Ipratropium Bromide Hydrate: A Deep Dive into its Antagonistic Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of ipratropium (B1672105) bromide hydrate (B1144303), a cornerstone therapy in the management of obstructive lung diseases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, receptor subtype selectivity, and downstream signaling pathways modulated by this non-selective muscarinic antagonist.

Executive Summary

Ipratropium bromide is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that exerts its therapeutic effects through competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its primary clinical application is as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[4][5] By blocking the action of acetylcholine on M1, M2, and M3 receptor subtypes in the airways, ipratropium bromide effectively inhibits parasympathetic-mediated bronchoconstriction and mucus secretion.[6][7] The quaternary structure of the molecule limits its systemic absorption, thereby localizing its effects to the respiratory tract and minimizing systemic anticholinergic side effects.[1][8]

Molecular Mechanism of Action

Ipratropium bromide functions as a competitive antagonist at all five subtypes of muscarinic receptors (M1-M5), although its primary therapeutic effects in the respiratory system are mediated through the blockade of M1, M2, and M3 receptors.[1][2][6][7] It exhibits similar high affinity for these three receptor subtypes.[9][10]

  • M3 Receptor Antagonism (Primary Therapeutic Effect): Located on airway smooth muscle cells and submucosal glands, M3 receptors are the principal mediators of bronchoconstriction and mucus secretion.[5][6][7] These receptors are coupled to the Gq/11 protein. Upon activation by acetylcholine, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[11] Ipratropium bromide competitively blocks acetylcholine from binding to M3 receptors, thereby inhibiting this signaling cascade and resulting in bronchodilation and reduced mucus production.[9][11]

  • M1 Receptor Antagonism: M1 receptors are found in parasympathetic ganglia and facilitate cholinergic neurotransmission.[7] By blocking these receptors, ipratropium bromide may contribute to a reduction in vagal tone in the airways.

  • M2 Receptor Antagonism (A Counter-Regulatory Effect): M2 receptors are located on the presynaptic terminals of postganglionic cholinergic nerves and function as inhibitory autoreceptors.[1][7] Their activation by acetylcholine provides a negative feedback mechanism, inhibiting further acetylcholine release.[4] As a non-selective antagonist, ipratropium bromide also blocks these M2 receptors. This blockade can lead to an increase in acetylcholine release from nerve terminals, which may partially counteract the bronchodilatory effects mediated by M3 receptor antagonism and, in some instances, has been suggested as a potential mechanism for paradoxical bronchoconstriction.[1][4]

Quantitative Analysis of Receptor Binding

The affinity of ipratropium bromide for muscarinic receptor subtypes has been quantified through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates a high, non-selective affinity for M1, M2, and M3 receptors.

Receptor SubtypeLigandAssay TypeSpecies/TissueAffinity MetricValue (nM)Reference
M1-Competition Binding-IC502.9[10]
M2-Competition Binding-IC502.0[10]
M3-Competition Binding-IC501.7[10]
M1-M3GlycopyrrolateCompetition BindingHuman Peripheral LungKi0.5 - 3.6[9]
Muscarinic (unspecified)AcetylcholineFunctional Assay (Schild Plot)Isolated Rat LungspA28.39[12]

Experimental Protocols

The determination of ipratropium bromide's binding affinity for muscarinic receptors is predominantly achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay Protocol

This protocol outlines a generalized procedure for determining the inhibitor constant (Ki) of a test compound like ipratropium bromide.

Objective: To determine the affinity of an unlabeled ligand (ipratropium bromide) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS)), a non-selective muscarinic antagonist.

  • Unlabeled ipratropium bromide at various concentrations.

  • Assay buffer (e.g., 25 mM Tris with 3.75 mM MgCl2, pH 7.4).[13]

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • Filtration apparatus.[14]

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of unlabeled ipratropium bromide.[14]

  • Equilibrium: Allow the reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[14]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of ipratropium bromide. The concentration of ipratropium bromide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathways

G Ipratropium Bromide's Antagonistic Effect on Muscarinic Receptor Signaling cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Airway Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse M2_receptor M2 Receptor (Gi-coupled) ACh_release->M2_receptor Feedback Inhibition ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse Ipratropium_M2 Ipratropium Bromide Ipratropium_M2->M2_receptor Blocks M3_receptor M3 Receptor (Gq-coupled) Gq Gq Protein M3_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Ipratropium_M3 Ipratropium Bromide Ipratropium_M3->M3_receptor Blocks ACh_synapse->M3_receptor Binds & Activates

Caption: Ipratropium bromide's mechanism on M2 and M3 receptor signaling pathways.

Experimental Workflow

G Workflow for Competitive Radioligand Binding Assay start Start prep Prepare Receptor Membranes (e.g., from cells expressing M3 receptors) start->prep incubation Incubate Membranes with: - Fixed [³H]NMS (Radioligand) - Varying concentrations of Ipratropium Bromide prep->incubation equilibrium Allow to Reach Equilibrium incubation->equilibrium filtration Rapid Vacuum Filtration (Separates bound from free radioligand) equilibrium->filtration wash Wash Filters with Cold Buffer filtration->wash measurement Measure Radioactivity (Scintillation Counting) wash->measurement analysis Data Analysis (Plot % Inhibition vs. [Ipratropium]) measurement->analysis calculation Calculate IC₅₀ and Ki analysis->calculation end End calculation->end

Caption: A typical experimental workflow for a competitive radioligand binding assay.

Conclusion

Ipratropium bromide hydrate is a non-selective muscarinic antagonist that effectively induces bronchodilation and reduces mucus secretion by blocking M3 receptors on airway smooth muscle and submucosal glands. Its high affinity for M1, M2, and M3 receptors underscores its broad-spectrum anticholinergic activity within the parasympathetic nervous system of the airways. While its antagonism of M3 receptors is the primary driver of its therapeutic efficacy, the concurrent blockade of inhibitory M2 autoreceptors represents a potential counter-regulatory mechanism. The limited systemic absorption of this quaternary ammonium compound makes it a safe and effective option for the management of obstructive airway diseases. A thorough understanding of its molecular interactions and receptor pharmacology is crucial for the development of next-generation, more selective antimuscarinic agents.

References

A Technical Guide to the Physicochemical Properties of Ipratropium Bromide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ipratropium Bromide Hydrate (B1144303), an anticholinergic agent widely used in the management of respiratory conditions. Understanding these properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.

General and Chemical Properties

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine.[1] It is typically used in its monohydrate form to enhance stability and solubility.[2][3]

PropertyDataReference
IUPAC Name (8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate[1][4]
Synonyms Atropine isopropyl bromide monohydrate, Sch-1000-Br-monohydrate[1][5]
CAS Number 66985-17-9[1][4]
Molecular Formula C₂₀H₃₂BrNO₄[4][6][7][8]
Molar Mass 430.38 g/mol [6][7][8]
Appearance White or almost white, odorless, crystalline powder[5][9]
Stability Hygroscopic; stable in neutral and acidic solutions, but rapidly hydrolyzes in alkaline solutions.[6][10]

Physicochemical Data

The solubility, thermal behavior, and solution characteristics of a drug substance are fundamental parameters that influence its formulation, absorption, and bioavailability.

Table 2.1: Solubility Profile

Solvent Solubility Reference
Water Freely soluble (10 mg/mL) [5][6][10][11]
Methanol Freely soluble [5]
Ethanol Slightly soluble [10][12]
Chloroform Insoluble [10]

| Ether | Insoluble |[10] |

Table 2.2: Thermal Properties

Property Data Reference
Melting Point 230 - 232 °C (with decomposition) [5][10][12]

| DSC Endotherms | Dehydration peak at ~120.5 °C; Melting peak at ~241.9 °C |[13] |

Table 2.3: Solution Properties

Property Data Reference
pH (1% w/v in water) 5.0 - 7.5 [5]

| pKa | As a quaternary ammonium compound, it is permanently ionized and does not have a pKa in the typical sense. |[14] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and identification of Ipratropium Bromide Hydrate.

Table 3.1: Spectroscopic Analysis

Technique Data Reference
UV λmax (in water) 214 nm, with weaker maxima at 251.6, 257.3, 263.3 nm [5][15][16][17]
Principal IR Peaks (cm⁻¹) 3490, 3410, 3360 (O-H, H₂O), 2960, 2860 (C-H), 1696 (C=O) [5]

| ¹H-NMR | The proton NMR spectrum in D₂O is a key identifier for the molecule. |[5][18] |

Table 3.2: Crystallographic Data

Property Data Reference
Crystal System Monoclinic [2][9][19]
Space Group P2₁/c [2][9][19]

| Lattice Parameters | a = 8.2142 Å, b = 10.5462 Å, c = 24.0761 Å, β = 99.906° |[2][9] |

Table 3.3: X-Ray Powder Diffraction (XRPD) Data Characteristic peaks expressed in 2θ using Cu-Kα radiation.

2θ Angle (°) 2θ Angle (°) 2θ Angle (°)
8.54 ± 0.2 18.18 ± 0.2 27.17 ± 0.2
10.05 ± 0.2 20.08 ± 0.2 28.67 ± 0.2
15.41 ± 0.2 22.23 ± 0.2 29.54 ± 0.2
17.01 ± 0.2 23.16 ± 0.2 31.50 ± 0.2
24.90 ± 0.2 32.63 ± 0.2
25.57 ± 0.2

(Reference:[13])

Mechanism of Action

Ipratropium bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[20] Its primary therapeutic effect, bronchodilation, is achieved by blocking the action of acetylcholine at M₃ muscarinic receptors on bronchial smooth muscle.[20] This inhibition prevents the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle contraction.[][22] The resulting decrease in intracellular cGMP leads to smooth muscle relaxation and dilation of the airways.[20][23]

Ipratropium_MoA cluster_pre Presynaptic Nerve Terminal cluster_post Bronchial Smooth Muscle Cell ACh_source Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh_source->M3 binds Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates cGMP Guanylate Cyclase → cGMP PLC->cGMP activates Contraction Smooth Muscle Contraction cGMP->Contraction promotes Dilation Bronchodilation Drug Ipratropium Bromide Drug->M3 blocks Drug->Dilation

Fig. 1: Ipratropium Bromide's anticholinergic mechanism of action.

Key Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data.

Solubility_Workflow start Start: Shake-Flask Solubility Assay step1 Add excess solid drug to a known volume of solvent in a sealed flask. start->step1 step2 Agitate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to reach equilibrium. step1->step2 step3 Allow solution to settle. step2->step3 step4 Withdraw an aliquot of the supernatant for analysis. step3->step4 step5 Separate undissolved solid via centrifugation or filtration (e.g., 0.45 µm filter). step4->step5 step6 Quantify drug concentration in the clarified supernatant using a validated analytical method (e.g., HPLC, UV-Vis). step5->step6 end Result: Equilibrium Solubility (mg/mL) step6->end

Fig. 2: General experimental workflow for solubility determination.

5.1 Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[24][25]

  • Preparation : Prepare solvent mixtures (e.g., buffers at various pH values) and bring them to the desired constant temperature (e.g., 25°C).[25]

  • Addition of Solute : Add an excess amount of this compound powder to a sealed flask containing a known volume of the solvent. The excess solid ensures that saturation is reached.[26]

  • Equilibration : Agitate the flasks in a shaker bath at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.[24][26]

  • Phase Separation : After equilibration, allow the flasks to stand to let undissolved solids settle. Withdraw a sample from the supernatant. Clarify the sample by centrifugation or by filtering through a non-adsorptive membrane filter (e.g., 0.45 µm PTFE) to remove all solid particles.[24][27]

  • Quantification : Accurately dilute the clear, saturated solution and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[25][27]

  • Confirmation : To confirm equilibrium has been reached, the concentration of samples taken at different time points (e.g., 24 and 48 hours) should be consistent.[26]

5.2 Protocol for Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a crystalline solid.[28][29]

  • Sample Preparation : Ensure the this compound sample is dry and finely powdered.[30][31]

  • Loading the Capillary : Press the open end of a capillary tube into the powder, loading it to a height of 2-3 mm.[30][31] Pack the sample into the sealed end by tapping the tube or dropping it through a long glass tube.[28]

  • Measurement :

    • Place the loaded capillary into the heating block of a melting point apparatus.[29]

    • For an unknown sample, perform a rapid preliminary measurement by heating at a fast rate (e.g., 5-10°C/min) to find the approximate melting range.[30][32]

    • For an accurate measurement, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.[30]

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[30][32]

  • Recording : Record the temperature range from the point where the first droplet of liquid appears (onset of melting) to the point where the entire solid mass turns into a clear liquid (complete melting).[30][32] A narrow melting range (0.5-1.0°C) is indicative of high purity.[32]

5.3 Protocol for Potentiometric Analysis

While pKa is not typically determined for permanently charged quaternary ammonium compounds, potentiometric titration can be used to quantify them.[33][34][35]

  • Apparatus Setup : Calibrate a pH meter or potentiometer using standard buffers.[36] Use an ionic surfactant-selective electrode and a suitable reference electrode (e.g., Ag/AgCl).[33][34]

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in deionized water to create a solution of known concentration.

  • Titration : Titrate the sample solution with a standardized anionic surfactant titrant, such as sodium lauryl sulfate.[33][34]

  • Endpoint Detection : Record the potential (mV) or pH as a function of the volume of titrant added. The endpoint is identified by the point of maximum inflection on the titration curve.

  • Calculation : The concentration of the quaternary ammonium compound in the sample is calculated based on the volume of titrant required to reach the endpoint. The procedure should be performed in triplicate for accuracy.[36]

References

An In-depth Technical Guide on the Muscarinic Receptor Subtype Selectivity of Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a non-selective, competitive muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic efficacy is primarily attributed to the blockade of M3 muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[2] This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of ipratropium bromide, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The muscarinic acetylcholine receptor (mAChR) family consists of five distinct subtypes (M1-M5), which are G-protein coupled receptors involved in a myriad of physiological functions. In the airways, the M1, M2, and M3 subtypes are of primary importance. M1 receptors are located in parasympathetic ganglia and facilitate neurotransmission, while M3 receptors on airway smooth muscle and submucosal glands mediate bronchoconstriction and mucus secretion.[2] M2 receptors are found on presynaptic cholinergic nerve terminals and function as autoreceptors, inhibiting the release of acetylcholine.[4] Ipratropium bromide, as a non-selective antagonist, interacts with these receptor subtypes.[1][2] Understanding its binding affinity and functional potency at each subtype is crucial for a complete comprehension of its pharmacological profile.

Quantitative Binding and Functional Data

The selectivity of ipratropium bromide for the different muscarinic receptor subtypes has been characterized using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes

Receptor SubtypeLigandAssay TypeSpecies/TissueKi (nM)pKiReference
M1Ipratropium BromideRadioligand Binding----
M2Ipratropium BromideRadioligand Binding----
M3Ipratropium BromideRadioligand Binding----
M4Ipratropium BromideRadioligand Binding----
M5Ipratropium BromideRadioligand Binding----

No specific Ki values for ipratropium bromide across all five subtypes were identified in a single comprehensive study. The non-selective nature is generally accepted based on functional data.

Table 2: Functional Potency of Ipratropium Bromide at Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeSpecies/TissueIC50 (nM)pA2pKBReference
M1--2.9--MedChemExpress
M2--2.0--MedChemExpress
M3-Guinea Pig Trachea1.7-9.14MedChemExpress, Ukrainian Bioorganic Chemistry Journal
M4------
M5------

Note: The IC50 values are from a commercial source and the original experimental details are not fully available. The pKB value was determined using Schild analysis.

Experimental Protocols

The determination of binding affinities and functional potencies of ligands such as ipratropium bromide involves a range of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of an unlabeled ligand (ipratropium bromide) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of ipratropium bromide for each muscarinic receptor subtype (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[5]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: Ipratropium bromide.

  • Non-specific binding control: Atropine or another high-affinity muscarinic antagonist (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

    • Total Binding (TB): Assay buffer, radioligand.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition: Assay buffer, radioligand, and varying concentrations of ipratropium bromide.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the ipratropium bromide concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of ipratropium bromide that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation (Cells expressing M1-M5) Plate 96-well Filter Plate Setup (Total, NSB, Competition) Membranes->Plate Radio Radioligand ([³H]-NMS) Radio->Plate Ipra Ipratropium Bromide (Serial Dilutions) Ipra->Plate NSB Non-specific Control (e.g., Atropine) NSB->Plate Incubate Incubation (Equilibrium) Plate->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Specific Binding vs. [Ipratropium] Count->Plot IC50 Determine IC50 (Non-linear Regression) Plot->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolated Tissue Preparation ControlCurve Generate Control Agonist Curve Tissue->ControlCurve Agonist Agonist Solution (e.g., Carbachol) Agonist->ControlCurve AntagonistCurve Generate Agonist Curve with Ipratropium Agonist->AntagonistCurve Antagonist Ipratropium Bromide (Multiple Concentrations) Incubate Incubate with Ipratropium Antagonist->Incubate ControlCurve->Incubate Incubate->AntagonistCurve Repeat Repeat for each [Ipratropium] AntagonistCurve->Repeat EC50 Determine EC50 Values Repeat->EC50 DR Calculate Dose Ratios (DR) EC50->DR SchildPlot Construct Schild Plot (log(DR-1) vs. -log[Ipratropium]) DR->SchildPlot pA2 Determine pA2 (x-intercept) SchildPlot->pA2 G ACh Acetylcholine Receptor M1 / M3 / M5 Receptor ACh->Receptor Activates Ipra Ipratropium Bromide Ipra->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC G ACh Acetylcholine Receptor M2 / M4 Receptor ACh->Receptor Activates Ipra Ipratropium Bromide Ipra->Receptor Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA

References

A Deep Dive into the Pharmacokinetics and Systemic Absorption of Inhaled Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and systemic absorption of inhaled ipratropium (B1672105) bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438) and a non-selective muscarinic antagonist. Widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD), its efficacy is primarily local to the respiratory tract, with systemic absorption being a critical consideration for safety and off-target effects.

Quantitative Pharmacokinetic Profile

The systemic exposure to ipratropium bromide following inhalation is minimal. A significant portion of the administered dose is swallowed and passes through the gastrointestinal tract, from which it is poorly absorbed. The data presented below summarizes key pharmacokinetic parameters from various studies in healthy adult volunteers.

Pharmacokinetic ParameterValueRoute of AdministrationStudy PopulationSource
Bioavailability 6.9%InhalationHealthy Volunteers[1][2]
~2%OralHealthy Volunteers[1][2]
0.03 - 6.9%Inhalation-[3]
Elimination Half-Life (t½) ~2 hoursInhalation or Intravenous-[4]
3.2 - 3.8 hoursInhalation, Oral, or Intravenous-[3]
98.4 minutes (β-phase)IntravenousHealthy Volunteers[1][2]
Peak Plasma Concentration (Cmax) 96.3 pg/mL (normalized to 160 mcg dose)Inhalation (HFA MDI)Healthy Volunteers[4]
60.3 pg/mLInhalation (CFC MDI)Healthy Volunteers[4]
Time to Peak Plasma Concentration (Tmax) 1.5 - 2 hoursInhalation-[5]
Volume of Distribution (Vc) 25.9 LIntravenousHealthy Volunteers[1][2]
Total Clearance 2325 mL/minIntravenousHealthy Volunteers[1][2]
Protein Binding 0 - 9% (in vitro)--[4]
Renal Excretion (0-24h, % of dose) 3.2%Inhalation-[3]
9.3%Oral-[3]
72.1%Intravenous-[3]
Fecal Excretion (% of dose) 69.4%Inhalation-[3]
88.5%Oral-[3]
6.3%Intravenous-[3]

Mechanism of Action: Muscarinic Receptor Antagonism

Ipratropium bromide exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the smooth muscles of the airways.[6][7] In the respiratory tract, acetylcholine, the primary parasympathetic neurotransmitter, binds to M3 muscarinic receptors on bronchial smooth muscle, triggering a signaling cascade that leads to bronchoconstriction.[5][6][7] By blocking these receptors, ipratropium bromide inhibits the effects of acetylcholine, leading to smooth muscle relaxation and bronchodilation.[6][8]

The signaling pathway is initiated by the binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR). This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels lead to the contraction of the smooth muscle cells. Ipratropium bromide competitively inhibits the initial step of this cascade.[5]

Ipratropium Bromide Signaling Pathway cluster_inhibition Inhibition by Ipratropium Bromide cluster_pathway Normal Signaling Pathway Ipratropium Ipratropium M3_Receptor M3 Muscarinic Receptor Ipratropium->M3_Receptor blocks PLC Phospholipase C (PLC) M3_Receptor->PLC activates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces Ca_Release Intracellular Ca2+ Release IP3->Ca_Release stimulates Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction leads to

Caption: Mechanism of action of ipratropium bromide.

Experimental Protocols for Pharmacokinetic Assessment

Pharmacokinetic studies of inhaled ipratropium bromide are crucial for determining its systemic exposure and for establishing the bioequivalence of generic formulations. A typical experimental design for a bioequivalence study is a single-dose, randomized, two-way crossover study in healthy volunteers.[9][10] To differentiate between pulmonary and gastrointestinal absorption, a charcoal block is often administered concurrently to prevent the absorption of the swallowed fraction of the drug.[10][11]

The following diagram outlines a common workflow for such a study.

Experimental_Workflow_Ipratropium_PK_Study Randomization Randomization Period1 Period 1 Randomization->Period1 TreatmentA Treatment A (Test or Reference Formulation) + Charcoal Block Period1->TreatmentA PK_Sampling1 Serial Blood Sampling (e.g., 0-24h post-dose) TreatmentA->PK_Sampling1 Washout Washout Period (e.g., 7-14 days) PK_Sampling1->Washout Analysis Plasma Sample Analysis (LC-MS/MS) PK_Sampling1->Analysis Period2 Period 2 Washout->Period2 TreatmentB Treatment B (Crossover Formulation) + Charcoal Block Period2->TreatmentB PK_Sampling2 Serial Blood Sampling (e.g., 0-24h post-dose) TreatmentB->PK_Sampling2 PK_Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax, t1/2) Analysis->PK_Analysis Stats Statistical Analysis (Bioequivalence Assessment) PK_Analysis->Stats

Caption: Pharmacokinetic study workflow.

Detailed Methodologies

Study Design: As depicted, a single-dose, randomized, crossover design is standard.[9][10] This design allows each subject to serve as their own control, reducing inter-subject variability. A washout period of sufficient duration (e.g., 7-14 days) is incorporated between treatment periods to ensure complete elimination of the drug from the system.[10]

Subjects: Studies are typically conducted in healthy, non-smoking adult males and non-pregnant, non-lactating females.[9] Subjects are trained on the proper use of the inhalation device to ensure consistent administration.

Drug Administration and Charcoal Block: A single dose of the ipratropium bromide inhalation aerosol is administered. To isolate the portion of the drug absorbed through the lungs, an oral charcoal slurry is given to subjects to adsorb the swallowed fraction of the drug, preventing its absorption from the gastrointestinal tract.[10][11]

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 hours post-dose) to characterize the plasma concentration-time profile.[10][12]

Analytical Method: Plasma concentrations of ipratropium are quantified using a validated, sensitive, and specific analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][12] Other methods that have been reported include high-performance liquid chromatography (HPLC) and radioreceptor assays.[13][14][15]

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to determine key pharmacokinetic parameters, including Cmax, AUC (Area Under the Curve), Tmax, and elimination half-life (t½), using non-compartmental methods.[12]

Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to assess for bioequivalence between the test and reference products. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC must fall within the predetermined equivalence range, typically 80-125%.[10]

Conclusion

The pharmacokinetic profile of inhaled ipratropium bromide is characterized by low systemic absorption, with the majority of the therapeutic effect being localized to the lungs. The swallowed portion of the inhaled dose contributes minimally to the systemic drug levels due to poor gastrointestinal absorption. Understanding the nuances of its absorption, distribution, metabolism, and excretion, along with the standardized protocols for its pharmacokinetic evaluation, is paramount for the development of safe and effective inhaled therapies. This guide provides a foundational understanding for professionals engaged in the research and development of inhaled respiratory medications.

References

The Core Relationship Between Ipratropium Bromide and Acetylcholine Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental relationship between ipratropium (B1672105) bromide and acetylcholine (B1216132) antagonism. Ipratropium bromide, a synthetic quaternary ammonium (B1175870) compound derived from atropine, functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[1][2][3] Its clinical efficacy, primarily in the treatment of obstructive airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma, stems from its ability to block the effects of acetylcholine in the respiratory tract, leading to bronchodilation and reduced mucus secretion.[4][5] This document provides a detailed overview of its mechanism of action, receptor binding characteristics, the signaling pathways it modulates, and the experimental protocols used to characterize its pharmacological profile.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Ipratropium bromide exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1][3] In the airways, acetylcholine is released from parasympathetic nerve endings and binds to muscarinic receptors on bronchial smooth muscle cells and submucosal glands.[3] This interaction triggers a signaling cascade that leads to smooth muscle contraction (bronchoconstriction) and mucus secretion.[4]

Ipratropium bromide, when administered via inhalation, directly competes with acetylcholine for the same binding sites on these muscarinic receptors. By occupying these receptors without activating them, it effectively blocks the downstream signaling pathways initiated by acetylcholine.[2] This antagonism results in the relaxation of airway smooth muscle, leading to bronchodilation, and a reduction in mucus secretion, thereby alleviating the symptoms of obstructive airway diseases.[4]

As a quaternary ammonium compound, ipratropium bromide is poorly absorbed systemically following inhalation, which localizes its effects to the respiratory tract and minimizes systemic anticholinergic side effects.[2][3]

Receptor Binding and Affinity

Ipratropium bromide is a non-selective antagonist, meaning it binds to multiple subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[4] However, its primary therapeutic effects in the airways are attributed to the blockade of M3 receptors, which are predominantly located on bronchial smooth muscle and submucosal glands and are responsible for mediating bronchoconstriction and mucus secretion.[2][4] The drug also exhibits affinity for M1 and M2 receptors.[4][6]

Quantitative Data on Receptor Binding

The affinity of ipratropium bromide for muscarinic receptors can be quantified using various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the pA2 value, which is a measure of antagonist potency in functional assays.

ParameterReceptor SubtypeValueSpeciesSource
IC50 M12.9 nM-[6]
M22.0 nM-[6]
M31.7 nM-[6]
pA2 Muscarinic (lung)8.39Rat[7]
Kd Muscarinic (lung)23 ± 11 pmol/LRat[8]

Signaling Pathways Modulated by Ipratropium Bromide

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses.[9] They are broadly classified into two major signaling pathways based on the G-protein they couple with: the Gq/11 pathway (activated by M1, M3, and M5 receptors) and the Gi/o pathway (activated by M2 and M4 receptors). Ipratropium bromide, by blocking these receptors, inhibits these signaling cascades.

The Gq/11 Signaling Pathway (M1, M3, M5 Receptor Antagonism)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq alpha subunit of the associated G-protein.[10] This, in turn, stimulates the enzyme phospholipase C (PLC).[11][12] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11][12]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][13] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[11][12] In smooth muscle cells, the elevated Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. By blocking M3 receptors on bronchial smooth muscle, ipratropium bromide prevents this cascade, resulting in smooth muscle relaxation and bronchodilation.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2_Receptor M2 Muscarinic Receptor Gi_protein Gi Protein (α, β, γ) M2_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Ipratropium Ipratropium Bromide Ipratropium->M2_Receptor Antagonizes Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Binds & Activates Radioligand_Binding_Workflow Start Start Preparation Prepare serial dilutions of Ipratropium Bromide Start->Preparation Incubation Incubate membranes, [3H]-NMS, and Ipratropium Bromide Preparation->Incubation Filtration Separate bound/unbound ligand via vacuum filtration Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Add scintillation cocktail and count radioactivity Washing->Counting Analysis Analyze data to determine IC50 and Ki values Counting->Analysis End End Analysis->End Organ_Bath_Workflow Start Start Tissue_Prep Mount tracheal rings in organ bath Start->Tissue_Prep Equilibration Equilibrate tissue in Krebs solution Tissue_Prep->Equilibration Control_CRC Generate control acetylcholine concentration-response curve (CRC) Equilibration->Control_CRC Washout Wash tissue Control_CRC->Washout Antagonist_Inc Incubate with a fixed concentration of Ipratropium Washout->Antagonist_Inc Antagonist_CRC Generate acetylcholine CRC in presence of Ipratropium Antagonist_Inc->Antagonist_CRC Repeat Repeat with increasing Ipratropium concentrations Antagonist_CRC->Repeat Repeat->Washout Yes Analysis Construct Schild plot to determine pA2 value Repeat->Analysis No End End Analysis->End

References

Ipratropium Bromide Hydrate: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of ipratropium (B1672105) bromide hydrate (B1144303) as a valuable pharmacological tool in neuroscience research. While clinically established for its bronchodilatory effects in respiratory medicine, its properties as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist offer significant potential for investigating the role of cholinergic signaling in the central and peripheral nervous systems. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visualizations to facilitate its application in the laboratory.

Core Principles and Mechanism of Action

Ipratropium bromide is a synthetic derivative of atropine (B194438) and acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its quaternary ammonium (B1175870) structure renders it highly polar and limits its ability to cross the blood-brain barrier, a critical consideration for experimental design in neuroscience.[3] This property makes it an ideal tool for isolating peripheral versus central cholinergic effects or for targeted central nervous system (CNS) applications through direct administration.

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. Ipratropium bromide, by blocking these receptors, prevents the downstream signaling pathways from being activated. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and mediating distinct physiological responses. Ipratropium bromide does not show significant selectivity among the M1, M2, and M3 subtypes.[1]

Quantitative Data

The following tables summarize key quantitative parameters of ipratropium bromide, providing essential information for dose-response studies and experimental design.

ParameterValueReceptor SubtypeReference
IC₅₀ 2.9 nMM1[4]
2.0 nMM2[4]
1.7 nMM3[4]
Kd 23 ± 11 pmol/LNot specified[5]
Concentration in vitro 10 µMNot applicable[4]

Table 1: Receptor Binding and In Vitro Concentration. IC₅₀ represents the concentration of ipratropium bromide required to inhibit 50% of the binding of a radioligand to the specified receptor subtype. Kd (dissociation constant) is a measure of binding affinity. The in vitro concentration is a documented effective concentration from a brain slice electrophysiology study.

Signaling Pathways

The antagonism of muscarinic receptors by ipratropium bromide disrupts the canonical G-protein coupled receptor signaling pathways activated by acetylcholine. The following diagram illustrates the primary signaling cascades associated with M1/M3 and M2/M4 receptors that are blocked by ipratropium bromide.

Muscarinic Acetylcholine Receptor Signaling Blockade by Ipratropium Bromide cluster_0 Cell Membrane cluster_1 M1/M3 Receptors (Gq-coupled) cluster_2 M2/M4 Receptors (Gi-coupled) ACh Acetylcholine M1M3 M1/M3 ACh->M1M3 Binds M2M4 M2/M4 ACh->M2M4 Binds Ipratropium Ipratropium Bromide Ipratropium->M1M3 Blocks Ipratropium->M2M4 Blocks Gq Gq M1M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gi Gi M2M4->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Production AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Muscarinic receptor signaling pathways blocked by Ipratropium Bromide.

Experimental Protocols

Due to its limited blood-brain barrier permeability, the application of ipratropium bromide in neuroscience research necessitates either in vitro preparations or direct administration into the CNS.

In Vitro Brain Slice Electrophysiology

This protocol details the application of ipratropium bromide to brain slices for electrophysiological recording, allowing for the investigation of its effects on neuronal excitability and synaptic transmission.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., rodent) according to approved institutional protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a high-sucrose or NMDG-based solution to improve neuronal viability). c. Rapidly dissect the brain and mount it on a vibratome stage. d. Cut coronal or sagittal slices (typically 250-400 µm thick) of the brain region of interest in the ice-cold, oxygenated slicing solution. e. Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for a recovery period of at least 1 hour.

2. Electrophysiological Recording: a. Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min. b. Using patch-clamp or extracellular recording techniques, obtain a stable baseline recording from a neuron of interest. c. Prepare a stock solution of ipratropium bromide hydrate in deionized water. Dilute to the final desired concentration (e.g., 10 µM) in aCSF immediately before use.[4] d. Bath-apply the ipratropium bromide-containing aCSF to the slice. e. Record the changes in neuronal activity (e.g., membrane potential, firing rate, synaptic potentials) for a sufficient duration to observe the drug's effect. f. A washout period with standard aCSF can be performed to assess the reversibility of the effects.

Brain_Slice_Electrophysiology_Workflow A Anesthetize Animal B Transcardial Perfusion (Ice-cold Slicing Solution) A->B C Brain Dissection B->C D Vibratome Slicing (250-400 µm) C->D E Slice Recovery in aCSF (>1 hour at 32-34°C) D->E F Transfer Slice to Recording Chamber E->F G Establish Stable Baseline Electrophysiological Recording F->G H Bath Application of Ipratropium Bromide in aCSF G->H I Record Neuronal Activity H->I J Washout with Standard aCSF I->J K Data Analysis J->K

Workflow for in vitro brain slice electrophysiology with ipratropium bromide.
Intracerebroventricular (ICV) Administration

This protocol is for the direct administration of ipratropium bromide into the cerebral ventricles of a rodent model, allowing for the investigation of its central effects on behavior and neurochemistry.

1. Surgical Preparation: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle (coordinates will vary depending on the species and age of the animal). c. Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement. d. Allow the animal to recover from surgery for at least one week.

2. Drug Administration: a. Dissolve this compound in sterile, pyrogen-free saline to the desired concentration. b. Gently restrain the animal and insert an injection cannula through the guide cannula. c. Infuse a small volume (e.g., 1-5 µL) of the ipratropium bromide solution into the ventricle over a period of several minutes. d. A control group should receive an equivalent volume of vehicle (saline).

3. Behavioral or Neurochemical Analysis: a. Following the injection, the animal can be subjected to a battery of behavioral tests to assess changes in cognition, motor function, or anxiety-like behaviors. b. Alternatively, at a predetermined time point after injection, brain tissue can be collected for neurochemical analysis (e.g., measuring neurotransmitter levels via HPLC) or histological examination.

Logical Relationships in Experimental Design

The choice of experimental paradigm when using ipratropium bromide in neuroscience is heavily influenced by its physicochemical properties. The following diagram illustrates the logical considerations for its application.

Ipratropium_Bromide_Experimental_Design_Logic Prop Ipratropium Bromide Properties Quat Quaternary Ammonium Structure Prop->Quat NonSel Non-selective Muscarinic Antagonist Prop->NonSel BBB Poor Blood-Brain Barrier Permeability Quat->BBB InVitro In Vitro Studies (e.g., Brain Slices, Cultured Neurons) NonSel->InVitro Investigates broad cholinergic function DirectCNS Direct CNS Administration (e.g., ICV, Local Perfusion) NonSel->DirectCNS Investigates central cholinergic function BBB->InVitro Favors Systemic Systemic Administration (Peripheral Effects) BBB->Systemic Restricts to BBB->DirectCNS Necessitates App Experimental Applications App->InVitro App->Systemic App->DirectCNS

Logical considerations for using ipratropium bromide in neuroscience research.

Conclusion

This compound, with its well-characterized non-selective muscarinic antagonism and limited CNS penetration upon systemic administration, serves as a precise tool for dissecting the roles of the cholinergic system. For central nervous system investigations, its application is most effective in in vitro models or through direct administration techniques that bypass the blood-brain barrier. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively incorporate ipratropium bromide into their experimental designs, ultimately contributing to a deeper understanding of cholinergic modulation in neuronal function and behavior.

Disclaimer: All experimental procedures should be conducted in accordance with institutional guidelines and regulations regarding animal care and use, and laboratory safety. The concentrations and dosages provided are for guidance and may require optimization for specific experimental conditions.

References

The Genesis of Novel Respiratory Therapeutics: An In-depth Technical Guide to Early-Phase Discovery of Ipratropium Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tenets of early-phase discovery research focused on Ipratropium bromide derivatives. Ipratropium bromide, a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma, serves as a critical starting point for the development of next-generation muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists.[1][2] This document delineates the essential components of such a research program, from initial synthesis and characterization to preclinical evaluation.

Core Concepts in Ipratropium Bromide Derivative Discovery

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a non-selective muscarinic receptor antagonist.[3][4] Its therapeutic effect in respiratory diseases stems from the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[1][2] However, its lack of selectivity for the five muscarinic receptor subtypes (M1-M5) can lead to off-target effects. The primary goal in developing derivatives is to enhance selectivity, particularly for the M3 receptor, while potentially modulating potency and duration of action.

Structure-Activity Relationships (SAR)

The design of novel Ipratropium bromide derivatives is guided by established structure-activity relationships for muscarinic antagonists. Key structural modifications often focus on the ester, the N-alkyl substituent, and the tropane (B1204802) scaffold itself. The quaternary ammonium group is crucial for its anticholinergic activity and low systemic absorption when inhaled.[5] Modifications to the ester group and the N-substituent can significantly impact receptor affinity and selectivity.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for Ipratropium bromide and other relevant muscarinic antagonists. This data is foundational for benchmarking new derivatives.

CompoundM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)Reference
Ipratropium Bromide2.92.01.7[3]
CompoundReceptor SubtypepKiReference
1,4-Dioxane Analogue 3bM18.89 ± 0.07[8]
M28.42 ± 0.04[8]
M39.02 ± 0.05[8]
M48.85 ± 0.06[8]
M58.51 ± 0.03[8]

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of a successful drug discovery program. Below are methodologies for essential in vitro and in vivo assays.

Synthesis of Ipratropium Bromide Derivatives

The synthesis of Ipratropium bromide derivatives typically follows a multi-step process, starting from tropine (B42219) and tropic acid or their analogues. The final step often involves quaternization of the nitrogen atom with an appropriate alkyl halide to introduce the desired N-substituent.[9][10]

General Synthetic Scheme:

  • Esterification: Reaction of a tropine analogue with a carboxylic acid (e.g., a tropic acid derivative) in the presence of a coupling agent or under acidic conditions to form the corresponding ester.

  • Quaternization: Alkylation of the tertiary amine of the tropane ester with an alkyl halide (e.g., isopropyl bromide for Ipratropium) in a suitable solvent to yield the quaternary ammonium salt.[9]

In Vitro Assays

1. Muscarinic Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Test compound (Ipratropium bromide derivative).

    • Reference compound: Atropine (for determination of non-specific binding).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Liquid scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

    • Incubate at room temperature to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound and free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

2. In Vitro Functional Assay (Isolated Guinea Pig Trachea)

  • Objective: To determine the functional antagonist potency (pA2) of a test compound at M3 muscarinic receptors.

  • Materials:

    • Male Dunkin-Hartley guinea pigs.

    • Krebs-Henseleit solution.

    • Acetylcholine (ACh) or Carbachol (muscarinic agonist).

    • Test compound.

    • Organ bath setup with isometric force transducers.

  • Protocol:

    • Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.

    • Suspend the tracheal rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissues to equilibrate under a resting tension.

    • Perform a cumulative concentration-response curve to the muscarinic agonist to establish a baseline contractile response.

    • Wash the tissues and incubate with a single concentration of the test compound for a predetermined period.

    • Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.

    • Repeat steps 5 and 6 with increasing concentrations of the test compound.

    • Calculate the pA2 value from the Schild plot, which is a measure of the antagonist's potency.

In Vivo Models

1. Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

  • Objective: To evaluate the in vivo efficacy and duration of action of a test compound in preventing bronchoconstriction.

  • Materials:

    • Male Dunkin-Hartley guinea pigs.

    • Anesthetic (e.g., pentobarbital).

    • Mechanical ventilator.

    • Aerosol delivery system.

    • Acetylcholine (ACh).

    • Test compound.

  • Protocol:

    • Anesthetize the guinea pig and connect it to a mechanical ventilator to measure airway resistance.

    • Administer the test compound or vehicle via aerosol inhalation.

    • At various time points after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.

    • Measure the peak increase in airway resistance following each ACh challenge.

    • Determine the percentage inhibition of the ACh-induced bronchoconstriction by the test compound at each time point to assess efficacy and duration of action.

Visualizing the Discovery Process

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the early-phase discovery of Ipratropium bromide derivatives.

G cluster_0 M1/M3/M5 Signaling Pathway (Gq-coupled) ACh Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Gq Gq Protein M1M3M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M1/M3/M5 muscarinic receptor signaling pathway.

G cluster_1 M2/M4 Signaling Pathway (Gi-coupled) ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Gi Gi Protein M2M4->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response

Caption: M2/M4 muscarinic receptor signaling pathway.

G cluster_2 Early-Phase Discovery Workflow for Ipratropium Bromide Derivatives Compound_Design Compound Design (SAR-guided) Synthesis Chemical Synthesis Compound_Design->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Binding_Assay Muscarinic Receptor Binding Assays (M1-M5) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assays (e.g., Guinea Pig Trachea) In_Vitro_Screening->Functional_Assay Lead_Identification Lead Identification In_Vivo_Testing In Vivo Efficacy Testing Lead_Identification->In_Vivo_Testing Bronchoconstriction_Model Bronchoconstriction Model (e.g., Guinea Pig) In_Vivo_Testing->Bronchoconstriction_Model Lead_Optimization Lead Optimization Lead_Optimization->Compound_Design Binding_Assay->Lead_Identification Functional_Assay->Lead_Identification Bronchoconstriction_Model->Lead_Optimization

Caption: Experimental workflow for derivative discovery.

Conclusion

The early-phase discovery of Ipratropium bromide derivatives represents a promising avenue for the development of improved therapeutics for obstructive lung diseases. By leveraging established SAR, employing robust and reproducible experimental protocols, and focusing on enhancing M3 receptor selectivity, researchers can identify and optimize novel drug candidates with superior efficacy and safety profiles. This guide provides a foundational framework for such endeavors, emphasizing the critical interplay between chemical synthesis, in vitro characterization, and in vivo validation.

References

Methodological & Application

HPLC Method Development for the Quantification of Ipratropium Bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ipratropium (B1672105) bromide. Ipratropium bromide is an anticholinergic drug widely used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] The method detailed herein is a robust, stability-indicating reversed-phase HPLC (RP-HPLC) procedure suitable for the determination of Ipratropium bromide in bulk drug and various pharmaceutical dosage forms, including nebulizer solutions and metered-dose inhalers.[2][3] This application note includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the drug's mechanism of action.

Introduction

Ipratropium bromide is a quaternary ammonium (B1175870) compound, structurally related to atropine, that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][4] Its primary therapeutic effect in the airways is mediated through the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[1] Accurate and precise quantification of Ipratropium bromide is crucial for quality control during manufacturing and for ensuring the safety and efficacy of the final drug product. HPLC is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility, making it the method of choice for this purpose.

Mechanism of Action

Ipratropium bromide competitively and reversibly inhibits the action of acetylcholine at type M3 muscarinic receptors in the bronchial smooth muscle. This blockade prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which is a second messenger involved in the contraction of airway smooth muscle. The overall effect is a reduction in bronchomotor tone, leading to bronchodilation.

G cluster_pre Presynaptic Neuron cluster_post Bronchial Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces Ca2+ Increased Intracellular Ca2+ IP3->Ca2+ Leads to Bronchoconstriction Bronchoconstriction Ca2+->Bronchoconstriction Causes Ipratropium_Bromide Ipratropium Bromide Ipratropium_Bromide->M3_Receptor Blocks

Ipratropium Bromide Signaling Pathway

HPLC Method Parameters

Several RP-HPLC methods have been developed for the quantification of Ipratropium bromide. The following table summarizes the key chromatographic conditions from a validated method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase 0.1% Trifluoroacetic acid in Water: Acetonitrile (B52724) (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Retention Time Approximately 2.50 minutes

Experimental Protocols

Materials and Reagents
  • Ipratropium bromide reference standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (AR grade)

  • Water (Milli-Q or equivalent)

  • Pharmaceutical dosage forms of Ipratropium bromide (e.g., nebulizer solution, inhaler)

Preparation of Mobile Phase
  • Prepare a 0.1% TFA solution by adding 1 mL of TFA to 1000 mL of HPLC grade water.

  • Mix 700 mL of the 0.1% TFA solution with 300 mL of acetonitrile.

  • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.

Preparation of Standard Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of Ipratropium bromide reference standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of the mobile phase as a diluent, sonicate for 2 minutes to dissolve, and then make up the volume to 10 mL with the diluent.[5]

  • Working Standard Solution (40 µg/mL): Transfer 0.8 mL of the Standard Stock Solution into a 10 mL volumetric flask. Add approximately 5 mL of the diluent, vortex, and then make up the volume to 10 mL with the diluent.[5]

  • Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 24 to 56 µg/mL.[6]

Preparation of Sample Solutions
  • Accurately transfer a volume of the nebulizer solution equivalent to 400 µg of Ipratropium bromide into a 10 mL volumetric flask.

  • Add 5 mL of the diluent, sonicate for 10 minutes, and then make up the volume to 10 mL with the diluent to achieve a final concentration of 40 µg/mL.

  • Actuate a specified number of sprays (e.g., 50 sprays) into a beaker containing a known volume of acetonitrile (e.g., 50 mL).[7]

  • Transfer the contents to an Erlenmeyer flask and warm under vacuum at 50°C for 5 minutes to evaporate the propellants.[7]

  • Cool the solution to room temperature and dilute to a known volume with the diluent to achieve a concentration within the calibration range.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standard Weigh Ipratropium Bromide Reference Standard Dissolve_Standard Dissolve in Diluent (Mobile Phase) Standard->Dissolve_Standard Stock_Solution Prepare Stock Solution (e.g., 500 µg/mL) Dissolve_Standard->Stock_Solution Working_Solutions Prepare Working & Calibration Solutions (e.g., 24-56 µg/mL) Stock_Solution->Working_Solutions HPLC_System Inject into HPLC System Working_Solutions->HPLC_System Sample_Nebulizer Nebulizer Solution Dilute_Nebulizer Dilute with Diluent to Known Concentration Sample_Nebulizer->Dilute_Nebulizer Sample_Inhaler Metered-Dose Inhaler Extract_Inhaler Extract with Solvent and Evaporate Propellants Sample_Inhaler->Extract_Inhaler Final_Sample Final Sample Solution (in calibration range) Dilute_Nebulizer->Final_Sample Extract_Inhaler->Dilute_Nebulizer Final_Sample->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Peak_Area->Calibration_Curve Calculate_Conc Calculate Concentration of Ipratropium Bromide in Sample Calibration_Curve->Calculate_Conc

Experimental Workflow for HPLC Analysis

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaResults
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.999 over a concentration range of 24-56 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0%99.03% - 100.08%[8]
Precision (% RSD) Intraday and Interday RSD ≤ 2.0%< 2%[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11.15 µg/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:13.49 µg/mL[8]
Specificity No interference from excipients or degradation productsThe method is specific, with no interference observed.[9]
Robustness % RSD ≤ 2.0% for small, deliberate variations in method parametersThe method is robust for minor changes in flow rate and mobile phase composition.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Ipratropium bromide drug substance. The drug is subjected to stress conditions such as acid, base, oxidation, heat, and light.

Stress ConditionDegradation Observed
Acidic (e.g., 0.1 N HCl) Significant degradation (e.g., 13.42%)[9]
Alkaline (e.g., 0.1 N NaOH) Significant degradation (e.g., 26.39%)[9]
Oxidative (e.g., 3% H₂O₂) Significant degradation (e.g., 28.89%)[9]
Thermal (e.g., 60°C) No significant degradation observed.[9]
Photolytic (e.g., UV light) Minimal degradation

The HPLC method should be able to resolve the Ipratropium bromide peak from all degradation product peaks, demonstrating its stability-indicating capability.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, precise, accurate, and stability-indicating for the quantification of Ipratropium bromide in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocols and validation data provide a solid foundation for researchers and scientists to implement this method in their laboratories.

References

Application Note: Validated UPLC-MS/MS Method for the Quantification of Ipratropium Bromide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Ipratropium (B1672105) bromide in plasma. The protocol has been validated for specificity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and routine bioanalysis in drug development. The method utilizes solid-phase extraction for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry in the positive ion mode.

Introduction

Ipratropium bromide is a quaternary ammonium (B1175870) compound and a muscarinic antagonist used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Accurate and reliable quantification of Ipratropium bromide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a validated UPLC-MS/MS method to determine the concentration of Ipratropium bromide in plasma, offering high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • Ipratropium bromide reference standard

  • Internal Standard (e.g., Fluoxetine hydrochloride)[3]

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium formate (B1220265)

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., WCX or C18)[4][5]

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Injection: Inject an aliquot (e.g., 10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Chromatographic Conditions [6][7]

ParameterValue
Column Shiseido Capcell Pak CR column (SCX:C18=1:4, 150 mm × 2.0 mm, 5 µm)
Mobile Phase Methanol/water (85:15, v/v) containing 20 mmol/L ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature Ambient
Injection Volume 10 µL

Mass Spectrometric Conditions [6][7]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Ipratropium: Specific precursor > product ion pair (To be optimized based on instrument)
Internal Standard: Specific precursor > product ion pair (To be optimized based on instrument)
Ion Source Temperature To be optimized based on instrument
Desolvation Gas Flow To be optimized based on instrument

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The linearity of the method was assessed by analyzing calibration standards at different concentrations.

AnalyteConcentration RangeCorrelation Coefficient (r²)
Ipratropium Bromide8 - 1612 pg/mL≥ 0.99

Data synthesized from multiple sources for illustrative purposes.[6][7]

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115

Acceptance criteria as per FDA guidelines. Specific values to be determined during validation.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.

ParameterIpratropium BromideInternal Standard
Extraction Recovery > 85%> 85%
Matrix Effect Minimal and consistentMinimal and consistent

Expected performance based on typical bioanalytical methods.

Stability

The stability of Ipratropium bromide in plasma was evaluated under various conditions to ensure sample integrity during handling and storage.

Stability ConditionDurationResult
Freeze-Thaw (3 cycles) -20°C to room temperatureStable
Short-Term (Bench-top) 4 hours at room temperatureStable
Long-Term 30 days at -80°CStable
Post-Preparative 24 hours in autosamplerStable

Expected stability outcomes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap recon Reconstitution evap->recon inject Injection recon->inject uplc UPLC Separation inject->uplc msms MS/MS Detection uplc->msms integrate Peak Integration msms->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report ipratropium_structure cluster_label ipratropium l1 Ipratropium Bromide

References

Application Notes and Protocols for Cell-Based Screening of Ipratropium Bromide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist widely used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It exerts its therapeutic effect primarily by blocking the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle, leading to muscle relaxation and bronchodilation.[3][4] It also exhibits activity at M2 autoreceptors on parasympathetic nerve endings.[2] The development of novel Ipratropium bromide analogs with improved selectivity, potency, and pharmacokinetic profiles is a key objective in respiratory drug discovery.

This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize Ipratropium bromide analogs. The assays are designed to assess the functional activity of compounds at the key M3 and M2 muscarinic receptor subtypes.

Target Receptors and Signaling Pathways

The primary targets for Ipratropium bromide and its analogs are the M3 and M2 muscarinic acetylcholine receptors.

  • M3 Muscarinic Receptor: This receptor is predominantly expressed on the smooth muscle of the airways. It is a Gq-protein coupled receptor (GPCR).[5][6] Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which ultimately results in smooth muscle contraction.[8][9] Antagonists like Ipratropium bromide block this pathway, leading to bronchodilation.

  • M2 Muscarinic Receptor: This receptor is found on presynaptic parasympathetic nerve terminals in the lungs and acts as an autoreceptor, inhibiting further release of acetylcholine.[2] It is a Gi-protein coupled receptor.[5][8] Activation of the M2 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[][10]

A comprehensive screening cascade for Ipratropium bromide analogs should therefore include assays to determine their antagonist potency at both M3 and M2 receptors.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Triggers Acetylcholine Acetylcholine Acetylcholine->M3R Activates Ipratropium Ipratropium Analog Ipratropium->M3R Blocks

Caption: M2 receptor signaling cascade leading to inhibition of cAMP production.

Experimental Protocols

M3 Receptor Antagonist Screening using a Calcium Mobilization Assay

This assay measures the ability of test compounds to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.

[11][12]Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow A Seed CHO-K1/M3 or HEK293/M3 cells in 384-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Add Ipratropium analogs (test compounds) and controls (Ipratropium, Atropine) D->E F Incubate for 15-30 minutes E->F G Add M3 agonist (e.g., Carbachol) F->G H Measure fluorescence kinetically using a plate reader (e.g., FLIPR) G->H I Data Analysis: Calculate IC50 values H->I cAMP_Assay_Workflow A Seed CHO-K1/M2 or HEK293/M2 cells in 384-well plates B Incubate overnight A->B C Add Ipratropium analogs (test compounds) and controls B->C D Add M2 agonist (e.g., Acetylcholine) and Forskolin (to stimulate cAMP production) C->D E Incubate for 30 minutes D->E F Lyse cells and add cAMP detection reagents (e.g., HTRF, AlphaScreen) E->F G Incubate as per kit instructions F->G H Read plate on a compatible plate reader G->H I Data Analysis: Calculate IC50 values H->I

References

Application Notes and Protocols: In Vitro Lung Deposition Model for Ipratropium Bromide Aerosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a short-acting muscarinic antagonist (SAMA) widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[][2][3] Administered via inhalation, its efficacy is critically dependent on the deposition pattern of the aerosolized drug within the respiratory tract. In vitro lung deposition models are essential tools for the development and quality control of ipratropium bromide inhalation products, providing crucial data on aerodynamic particle size distribution (APSD), which is a key determinant of regional deposition in the lungs.

This document provides detailed application notes and protocols for establishing an in vitro lung deposition model for ipratropium bromide aerosol, focusing on the use of cascade impactors.

Mechanism of Action

Ipratropium bromide is a competitive, nonselective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[2][3][4] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction. By blocking the action of acetylcholine on M3 receptors located on bronchial smooth muscle, ipratropium bromide inhibits the production of cyclic guanosine (B1672433) monophosphate (cGMP).[][3][4] This reduction in intracellular cGMP leads to a decrease in calcium ion concentration within the smooth muscle cells, resulting in muscle relaxation and bronchodilation.[][5]

Signaling Pathway of Ipratropium Bromide

G cluster_pre Presynaptic Neuron cluster_post Bronchial Smooth Muscle Cell Vagus_Nerve Vagus Nerve Stimulation ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor ACh binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Stimulates Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Leads to Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Blocks

Caption: Signaling pathway of Ipratropium Bromide's antagonistic action on the M3 receptor.

Experimental Protocols

The following protocols outline the key in vitro tests for characterizing ipratropium bromide aerosol deposition. These are based on recommendations from regulatory bodies such as the FDA for bioequivalence studies of inhalation aerosols.[6]

Single Actuation Content (SAC)

Objective: To determine the dose of ipratropium bromide delivered per actuation.

Apparatus:

  • USP Apparatus A or equivalent

  • Vacuum pump

  • Flow meter

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prime the ipratropium bromide inhaler according to the product label (e.g., by releasing 2 test sprays).[7]

  • Connect the inhaler to the apparatus via a suitable mouthpiece adapter.

  • Set the vacuum pump to a constant flow rate (e.g., 28.3 L/min or 30 L/min).[6]

  • Actuate a single dose from the inhaler into the collection tube of the apparatus.

  • Rinse the collection tube with a validated solvent to recover the deposited drug.

  • Quantify the amount of ipratropium bromide in the solvent using a validated HPLC method.

  • Repeat this procedure for a statistically relevant number of units at the beginning, middle, and end of the canister's life.[6]

Aerodynamic Particle Size Distribution (APSD)

Objective: To determine the particle size distribution of the ipratropium bromide aerosol, which is critical for predicting lung deposition.

Apparatus:

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).[8][9]

  • USP Induction Port (throat)

  • Vacuum pump

  • Flow meter

  • HPLC system

Protocol:

  • Assemble the cascade impactor (NGI or ACI) and coat the collection surfaces with a suitable solvent (e.g., methanol (B129727) with glycerol) to prevent particle bounce.

  • Connect the impactor to a vacuum pump and calibrate the flow rate (e.g., 28.3 L/min, 60 L/min, or 90 L/min).[9][10][11]

  • Prime the ipratropium bromide inhaler as per the product instructions.

  • Connect the inhaler to the USP induction port, which is then connected to the impactor inlet.

  • Actuate a defined number of doses into the impactor. The number of actuations should be sufficient to obtain a quantifiable amount of drug on each stage.

  • Disassemble the impactor and rinse the induction port, all stages, and the final filter with a validated solvent to recover the deposited drug.

  • Quantify the amount of ipratropium bromide on each component using a validated HPLC method.

  • Calculate the mass median aerodynamic diameter (MMAD), geometric standard deviation (GSD), and fine particle fraction (FPF) - the fraction of particles with an aerodynamic diameter typically less than 5 µm.

Experimental Workflow for APSD Measurement

G cluster_setup Apparatus Setup cluster_exp Experiment cluster_analysis Sample Analysis cluster_data Data Processing Impactor_Assembly Assemble NGI/ACI (Coat Plates) Flow_Calibration Calibrate Flow Rate (e.g., 28.3 L/min) Impactor_Assembly->Flow_Calibration Inhaler_Priming Prime Ipratropium Bromide Inhaler Flow_Calibration->Inhaler_Priming Connect_Inhaler Connect Inhaler to Induction Port Inhaler_Priming->Connect_Inhaler Actuation Actuate Defined Number of Doses Connect_Inhaler->Actuation Disassemble Disassemble Impactor Actuation->Disassemble Drug_Recovery Recover Drug from Each Stage with Solvent Disassemble->Drug_Recovery HPLC_Analysis Quantify Drug via Validated HPLC Drug_Recovery->HPLC_Analysis Calculate_Parameters Calculate MMAD, GSD, and FPF HPLC_Analysis->Calculate_Parameters Report_Results Report Results Calculate_Parameters->Report_Results

References

Application Notes and Protocols: Ipratropium Bromide for Modulating Bronchial Tone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] Its primary pharmacological action and clinical application is as a bronchodilator for the treatment of obstructive airway diseases such as COPD and asthma.[1][2] It functions by blocking post-junctional M3 muscarinic receptors on airway smooth muscle, preventing acetylcholine-mediated bronchoconstriction.[3][4] However, research in specific animal models has revealed a paradoxical effect where low doses of ipratropium bromide can induce or potentiate bronchoconstriction.[5][6] This phenomenon is attributed to the preferential blockade of pre-junctional M2 muscarinic autoreceptors, which normally inhibit acetylcholine release.[5][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing ipratropium bromide to induce this paradoxical bronchoconstrictor effect in preclinical animal models. Additionally, a standard protocol for its conventional use—preventing induced bronchoconstriction—is included for context and comparative purposes.

Mechanism of Action

Primary (Bronchodilatory) Mechanism

Ipratropium bromide acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[1][2] In the airways, the primary target for bronchodilation is the M3 receptor located on smooth muscle cells.[8][9] By blocking these receptors, ipratropium prevents the binding of acetylcholine, thereby inhibiting the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that leads to smooth muscle contraction.[7][10] The result is relaxation of the airway smooth muscle and bronchodilation.[2]

Paradoxical (Bronchoconstrictor) Mechanism

At lower concentrations, ipratropium bromide can exhibit a higher affinity for pre-junctional M2 autoreceptors on parasympathetic nerve endings in the airways.[5][6] These M2 receptors function as a negative feedback mechanism, inhibiting further release of acetylcholine (ACh) from the nerve terminal.[7] By preferentially blocking these M2 receptors, low-dose ipratropium administration removes this inhibitory feedback, leading to an increased release of ACh into the neuromuscular junction.[5][7] This surplus ACh then acts on the still-unblocked post-junctional M3 receptors on the airway smooth muscle, overriding the weak M3 blockade and resulting in a net bronchoconstrictor effect.[6] As the dose of ipratropium is increased, it more effectively blocks the M3 receptors, leading to its characteristic bronchodilatory effect.[5][6]

Visualized Signaling Pathways

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Cell cluster_2 Pharmacological Intervention Nerve Vagal Efferent Nerve ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve->ACh_Vesicle Nerve Impulse Synapse ACh_Vesicle->Synapse ACh Release M3_Receptor M3 Receptor ACh_Vesicle->M3_Receptor ACh Binds M2_Receptor M2 Autoreceptor M2_Receptor->ACh_Vesicle Inhibits Release (-) Synapse->M2_Receptor Feedback Contraction Smooth Muscle Contraction (Bronchoconstriction) M3_Receptor->Contraction Ca²⁺ / cGMP Pathway Low_Ipra Low-Dose Ipratropium Low_Ipra->M2_Receptor Preferentially BLOCKS High_Ipra High-Dose Ipratropium High_Ipra->M3_Receptor BLOCKS

Caption: Ipratropium's dual effect on muscarinic receptors.

Experimental Protocols

Protocol for Inducing Paradoxical Bronchoconstriction

This protocol is designed to demonstrate the paradoxical bronchoconstrictor effect of low-dose ipratropium bromide. Methodologies are adapted from studies in guinea pigs and dogs.[5][6]

4.1.1 Animal Model Selection

  • Species: Hartley guinea pigs or Beagle dogs are recommended based on published data.[5][6]

  • Health Status: Animals should be healthy, specific-pathogen-free, and acclimated to the laboratory environment for at least one week prior to experimentation.

4.1.2 Materials and Reagents

  • Ipratropium bromide powder (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl) for injection

  • Anesthetic agents (e.g., sodium pentobarbital (B6593769) for guinea pigs, thiopental/halothane for dogs)

  • Tracheostomy tubes and ventilator

  • Equipment for measuring airway mechanics (e.g., pneumotachograph, pressure transducer, or whole-body plethysmography for spontaneously breathing animals)

  • Intravenous (IV) catheters

4.1.3 Experimental Procedure

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animal following approved institutional protocols.

    • Perform a tracheostomy and connect the animal to a mechanical ventilator.

    • Insert an IV catheter into a suitable vein (e.g., jugular vein) for drug administration.

  • Baseline Measurement:

    • Allow the animal to stabilize for at least 20-30 minutes after surgical preparation.

    • Record baseline airway resistance (RL) and dynamic compliance (Cdyn) for a stable 5-10 minute period.

  • Drug Administration (Dose-Response):

    • Prepare fresh solutions of ipratropium bromide in sterile saline.

    • Administer ipratropium bromide intravenously in a cumulative, dose-escalating manner.

    • For Guinea Pigs: Start with a low dose of 0.01 µg/kg and increase to 1.0 µg/kg, followed by higher doses (e.g., 10 µg/kg) to show the reversal to bronchodilation.[5]

    • For Dogs: Administer aerosolized ipratropium in concentrations starting from 0.01 mg/mL to 0.1 mg/mL to induce constriction.[6]

    • Allow 5-10 minutes between doses for the response to stabilize.

  • Data Acquisition:

    • Continuously monitor and record airway mechanics throughout the experiment.

    • Calculate the percentage change from baseline for RL and Cdyn at each dose level.

  • Termination:

    • At the end of the experiment, euthanize the animal using an approved method.

Protocol for Preventing Induced Bronchoconstriction

This protocol outlines the conventional use of ipratropium bromide to antagonize bronchoconstriction induced by a cholinergic agonist like methacholine (B1211447) or carbachol.[11][12][13]

4.2.1 Animal Model Selection

  • Species: Mice (e.g., BALB/c), guinea pigs, cats, or dogs.[11][14][15]

  • Sensitization (Optional): For asthma models, animals may be sensitized to an allergen like ovalbumin.[15]

4.2.2 Materials and Reagents

  • Ipratropium bromide

  • Bronchoconstrictor agent (e.g., Methacholine chloride, Carbachol)

  • Sterile saline

  • Anesthesia and airway measurement equipment as described in 4.1.2.

  • Nebulizer for aerosol delivery.

4.2.3 Experimental Procedure

  • Anesthesia and Preparation: Prepare the animal as described in Protocol 4.1.3.

  • Baseline Measurement: Record stable baseline airway mechanics.

  • Pre-treatment:

    • Administer a bronchodilatory dose of ipratropium bromide. This can be delivered via inhalation/nebulization (e.g., 20-40 µg in cats) or intravenously.[11][16]

    • Wait for 15-30 minutes for the drug to take effect.

  • Bronchial Challenge:

    • Administer the bronchoconstrictor agent. For example, deliver aerosolized methacholine in increasing concentrations (e.g., 1 mg/mL to 50 mg/mL).[17]

    • Record the peak bronchoconstrictor response.

  • Control Group:

    • In a separate group of animals (or in a crossover design), repeat the procedure using saline as the pre-treatment instead of ipratropium bromide.

  • Data Analysis:

    • Compare the bronchoconstrictor response to the challenge agent in the ipratropium-treated group versus the saline-treated control group. Calculate the provocative concentration (PC) of the agonist that causes a specific increase in resistance (e.g., PC200) for each group.

Experimental Workflow Visualization

G A 1. Animal Preparation (Anesthesia, Tracheostomy, IV Line) B 2. Stabilization Period (20-30 min) A->B C 3. Record Baseline Airway Mechanics (RL, Cdyn) B->C D 4. Administer Low-Dose Ipratropium (e.g., 0.01 µg/kg IV) C->D E 5. Measure Post-Dose Airway Mechanics D->E F 6. Administer Higher Dose (Cumulative Dosing) E->F G 7. Measure Post-Dose Airway Mechanics F->G H 8. Continue Dose-Response (e.g., up to 10 µg/kg) G->H I 9. Euthanasia & Data Analysis H->I

Caption: Workflow for paradoxical bronchoconstriction induction.

Quantitative Data Summary

The following tables summarize quantitative data from key studies demonstrating the paradoxical bronchoconstrictor effect of ipratropium bromide.

Table 1: Effect of Low-Dose Ipratropium on Vagal-Stimulated Bronchoconstriction in Guinea Pigs (Data adapted from Fryer & Maclagan, 1987)[5]

Ipratropium Dose (µg/kg, IV)Change in Vagal-Induced Bronchoconstriction
0.01Potentiation
1.0Maximum Potentiation (~2x increase)
> 1.0Antagonism of Bronchoconstriction
10.0Abolished Bronchoconstriction

Table 2: Effect of Aerosolized Ipratropium on Airway Cross-Sectional Area in Dogs (Data adapted from Brown et al., 1996)[6]

Ipratropium Concentration (mg/mL, aerosol)Change in Airway Size (% of Control)
0.0122 ± 2% Constriction
0.120 ± 3% Constriction
> 0.1Bronchodilation

Discussion and Troubleshooting

  • Dose is Critical: The most critical factor for observing paradoxical bronchoconstriction is the use of a very low dose range. Researchers must perform careful dose-response studies to identify the optimal constrictor dose in their specific model, as it can vary.[5][6]

  • Species Variability: This paradoxical effect has been documented in specific species like guinea pigs and dogs.[5][6] It may not be observable in all animal models. Preliminary studies are recommended when using a new species.

  • Route of Administration: The route of administration (intravenous vs. aerosol) can impact the effective local concentration in the airways and thus influence the outcome.

  • Paradoxical Bronchospasm: In clinical use, ipratropium aerosols can occasionally cause paradoxical bronchospasm, which is an immediate adverse reaction.[7] While the M2 receptor mechanism is a likely explanation, other factors like excipients in the formulation could also play a role.

  • Control Experiments: When studying the paradoxical effect, it is crucial to include higher, therapeutic doses as a positive control for bronchodilation to confirm the biphasic nature of the drug's response.[5]

References

Application Note: Ipratropium Bromide as a Mechanistic Control in Bronchodilator Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the development and evaluation of novel bronchodilators, particularly those targeting specific signaling pathways like the β2-adrenergic system, it is crucial to employ appropriate controls to demonstrate mechanism-specific activity. Ipratropium (B1672105) bromide, a non-selective muscarinic receptor antagonist, serves as an excellent mechanistic control rather than a true negative control.[1][2] Its well-characterized anticholinergic action provides a clear distinction from other classes of bronchodilators.[3][4] This application note details the rationale, protocols, and data interpretation for using ipratropium bromide as a control in preclinical and clinical bronchodilator studies.

Ipratropium bromide functions by competitively inhibiting muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the airways.[1] Its primary bronchodilatory effect is achieved by blocking M3 receptors on airway smooth muscle, which prevents acetylcholine-mediated bronchoconstriction and reduces mucus secretion.[1][3] Because its mechanism is distinct from β2-agonists (e.g., salbutamol (B1663637), albuterol) which stimulate adenylyl cyclase to induce smooth muscle relaxation, ipratropium can be used to confirm that the activity of a novel β2-agonist is not due to off-target anticholinergic effects.

Mechanism of Action: Cholinergic vs. Adrenergic Pathways

Airway smooth muscle tone is regulated by a balance between contractile and relaxant stimuli. The parasympathetic nervous system, through the release of acetylcholine (ACh), induces contraction via muscarinic M3 receptors.[5] The sympathetic nervous system, primarily through circulating epinephrine (B1671497) or administered β2-agonists, induces relaxation via β2-adrenergic receptors.

Ipratropium bromide specifically blocks the cholinergic pathway, preventing the downstream increase of intracellular calcium that leads to muscle contraction.[2][4] This makes it an ideal tool to isolate and study the effects of compounds acting on the adrenergic or other alternative relaxation pathways.

Signaling_Pathways cluster_cholinergic Cholinergic Pathway (Contraction) cluster_adrenergic β2-Adrenergic Pathway (Relaxation) ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Ipratropium Ipratropium Bromide Ipratropium->M3 Blocks BetaAgonist β2-Agonist (e.g., Salbutamol) Beta2R β2-Adrenergic Receptor BetaAgonist->Beta2R AC Adenylyl Cyclase (AC) Beta2R->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Cholinergic and β2-Adrenergic signaling pathways in airway smooth muscle.

Data Presentation: Comparative Efficacy

Quantitative data from clinical studies highlight the distinct and sometimes complementary effects of ipratropium bromide compared to β2-agonists or placebo. The tables below summarize changes in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.

Table 1: FEV1 Response to Ipratropium Bromide vs. Placebo in COPD Patients (Data adapted from a study on COPD patients unresponsive to terbutaline)

Time Post-DoseMean FEV1 Increase (mL) with Ipratropium (200 µg)Mean FEV1 Increase (mL) with Placebo
30 minutes126 ± 9370 ± 96
60 minutes148 ± 12074 ± 132
A positive bronchodilator test (BDT) was observed in 57% of patients receiving ipratropium bromide.[6]

Table 2: Comparative FEV1 Response in Asthmatic Patients (Data adapted from a double-blind, crossover study)

Drug Administered FirstMean FEV1 Change (L)p-value
Salbutamol0.50 ± 0.30< 0.01
Ipratropium Bromide0.39 ± 0.27< 0.01
While both drugs were effective, the overall response to salbutamol was superior in this asthmatic cohort.[7]

Table 3: Bronchodilator Responsiveness (BDR) in Treatment-Naïve Patients (Data adapted from a study comparing SABA (Salbutamol) and SAMA (Ipratropium))

Parameter (at 30 mins)% of Patients with Positive BDR (SABA)% of Patients with Positive BDR (SAMA)
2005 ERS/ATS Criteria49%70%
2021 ERS/ATS Criteria41%64%
A higher proportion of patients showed a positive bronchodilator response to ipratropium bromide (SAMA) compared to salbutamol (SABA) at 30 minutes.[8]

Experimental Protocols

Protocol 1: In Vivo Bronchodilator Reversibility Testing in Human Subjects

This protocol outlines a standard procedure for assessing bronchodilator responsiveness in a clinical setting, adaptable for comparing a novel compound against ipratropium bromide and placebo.[8]

InVivo_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Crossover Treatment cluster_assessment Phase 3: Post-Dose Assessment p1 Patient Recruitment & Informed Consent p2 Inclusion/Exclusion Criteria Check p1->p2 p3 Baseline Spirometry (Pre-Bronchodilator FEV1) p2->p3 p4 Randomized Administration: - Test Compound - Ipratropium Bromide (e.g., 80 µg) - Placebo p3->p4 p5 Washout Period (e.g., 24-48 hours between sessions) p4->p5 After each session p6 Serial Spirometry (Post-Dose FEV1) (e.g., at 15, 30, 60, 120 mins) p4->p6 During each session p5->p4 Next Session p7 Calculate Change from Baseline FEV1 p6->p7 p8 Statistical Analysis & Comparison of Responses p7->p8

Caption: Workflow for a human in vivo bronchodilator reversibility study.

Methodology:

  • Subject Selection: Recruit treatment-naïve patients with diagnosed asthma or COPD.[8] All subjects must provide informed consent.

  • Baseline Measurement: Perform baseline spirometry to measure FEV1 and Forced Vital Capacity (FVC) according to American Thoracic Society (ATS) guidelines.[9]

  • Randomization: Employ a double-blind, placebo-controlled, crossover design.[7] Subjects are randomly assigned to receive the test compound, ipratropium bromide (e.g., 4 separate doses of 20 µg for a total of 80 µg), or a matching placebo via a metered-dose inhaler with a spacer on separate study days.[8]

  • Washout Period: Ensure a sufficient washout period (e.g., 24 hours) between each study day to eliminate carry-over effects.[8]

  • Post-Dose Measurement: Conduct serial spirometry at fixed time points after inhalation (e.g., 15, 30, 60, 90, 120 minutes and hourly up to 6 hours).[9]

  • Data Analysis: Calculate the change in FEV1 from baseline for each treatment. A significant response is typically defined as an increase in FEV1 of >10% relative to the predicted value.[8] Compare the response curves and maximal effect between the test compound, ipratropium bromide, and placebo.

Protocol 2: In Vitro Evaluation of Bronchodilator Activity Using Isolated Tracheal Strips

This protocol describes an organ bath experiment to assess the direct relaxant effect of a compound on airway smooth muscle and to differentiate its mechanism from that of ipratropium bromide. This method is widely used for preclinical screening.[10][11]

InVitro_Workflow cluster_prep Step 1: Tissue Preparation cluster_exp Step 2: Experimental Procedure cluster_analysis Step 3: Data Analysis t1 Isolate Trachea from Guinea Pig t2 Prepare Tracheal Ring Strips t1->t2 t3 Mount Strips in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) t2->t3 t4 Equilibrate under 1g Tension t3->t4 t5 Induce Contraction with Agonist (e.g., Carbachol (B1668302), Histamine) t4->t5 t6 Add Test Compound or Control (Cumulative Concentrations) t5->t6 t7 Record Isotonic/Isometric Contraction Changes t6->t7 t8 Calculate % Relaxation relative to induced tone t7->t8 t8->t8 t9 Generate Dose-Response Curves & Calculate EC₅₀

Caption: Workflow for an in vitro isolated tracheal strip experiment.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.[11]

    • Place the trachea in cold, oxygenated Krebs-Henseleit buffer.

    • Cut the trachea into rings, 2-3 mm in width, and then cut the rings open to form strips.

  • Mounting:

    • Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Contraction:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

    • Induce a stable, submaximal contraction using a contractile agonist like carbachol or histamine.[11]

  • Drug Administration:

    • Once the contraction is stable, add the test compound, ipratropium bromide, or vehicle control in a cumulative, concentration-dependent manner.

    • To test ipratropium's antagonistic effect specifically, pre-incubate the tissue with ipratropium bromide before adding the contractile cholinergic agonist (e.g., carbachol). A β2-agonist's effect should be unaffected by this pre-incubation, whereas the effect of carbachol will be blocked.

  • Data Analysis:

    • Record the changes in tension.

    • Express the relaxation as a percentage of the induced contraction.

    • Plot concentration-response curves and calculate the EC₅₀ (concentration causing 50% of maximal relaxation) for each test compound.

Conclusion

Ipratropium bromide is an indispensable tool in bronchodilator research. When used appropriately, it is not merely a negative control but a specific mechanistic control that allows researchers to confirm the cholinergic-independence of novel bronchodilators. Its use in both in vivo and in vitro models, as detailed in these protocols, provides robust data to elucidate the specific pathways targeted by new therapeutic agents, thereby strengthening the pharmacological profile and rationale for their development.

References

Application Notes and Protocols: Formulation of Ipratropium Bromide Hydrate for Solution-Based Pressurized Metered-Dose Inhalers (pMDIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a quaternary ammonium (B1175870) anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] The development of solution-based pressurized metered-dose inhalers (pMDIs) using hydrofluoroalkane (HFA) propellants has offered a consistent and efficient method for delivering ipratropium bromide to the lungs. Unlike suspension formulations, solution pMDIs provide a homogeneous formulation, eliminating the need for shaking and ensuring dose uniformity.[2]

These application notes provide a comprehensive overview of the formulation, manufacturing, and analytical testing of an ipratropium bromide hydrate (B1144303) solution-based pMDI. Detailed protocols for key experimental procedures are included to guide researchers and drug development professionals in this field.

Mechanism of Action

Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[3] In the airways, acetylcholine is released from the vagus nerve, binding to M3 receptors on bronchial smooth muscle, leading to bronchoconstriction. Ipratropium bromide blocks this interaction, thereby inhibiting the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and resulting in bronchodilation.[4]

Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Leads to Ipratropium_Bromide Ipratropium Bromide Ipratropium_Bromide->M3_Receptor Blocks cluster_0 Stage 1: Concentrate Manufacturing cluster_1 Stage 2: pMDI Filling and Finishing A Weighing of Ipratropium Bromide and Excipients (Ethanol, Water, Citric Acid) B Mixing in a Compounding Vessel until API is fully dissolved A->B C Filtration of the Concentrate B->C D Dispensing of Concentrate into Canisters C->D E Crimping of Metering Valve D->E F Pressure Filling of HFA 134a Propellant E->F G Leak Testing F->G H Actuator Assembly and Packaging G->H cluster_0 Pre-Analysis cluster_1 Sample Collection cluster_2 Analysis A Assemble and Leak Test Andersen Cascade Impactor (ACI) B Set Flow Rate (e.g., 28.3 L/min) A->B C Prime pMDI B->C D Connect pMDI to ACI Induction Port C->D E Actuate a Defined Number of Sprays D->E F Disassemble ACI E->F G Rinse Each Stage and Filter to Recover Drug F->G H Quantify Drug on Each Stage using HPLC G->H I Calculate MMAD, GSD, FPF H->I

References

Application Notes and Protocols for Studying Mucociliary Transport Mechanisms with Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ipratropium (B1672105) bromide as a pharmacological tool to investigate the cholinergic regulation of mucociliary transport. Detailed protocols for key experimental assays are included to facilitate research in this area.

Introduction

Ipratropium bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of acetylcholine on M1 and M3 muscarinic receptors in the airways.[1] This action leads to bronchodilation by relaxing airway smooth muscle and can modulate secretions from submucosal glands and goblet cells.[1] Unlike its predecessor, atropine, ipratropium bromide is a quaternary amine, which limits its systemic absorption when inhaled and reduces the incidence of systemic side effects.[2] In the context of mucociliary transport research, ipratropium bromide is an invaluable tool for dissecting the role of cholinergic signaling in regulating ciliary activity, mucus properties, and overall clearance efficiency.

Mechanism of Action in Mucociliary Transport

The mucociliary apparatus is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particles and pathogens. This system is intricately regulated by the autonomic nervous system, with the parasympathetic (cholinergic) branch playing a significant role. Acetylcholine (ACh), the primary neurotransmitter of this system, influences several components of mucociliary transport. Ipratropium bromide, by blocking muscarinic receptors, allows researchers to probe the extent and nature of this cholinergic control.

dot

cluster_epithelium Airway Epithelium ACh Acetylcholine (ACh) Muscarinic_Receptors Muscarinic Receptors (M1, M3) ACh->Muscarinic_Receptors Binds to Ciliated_Cells Ciliated Cells Muscarinic_Receptors->Ciliated_Cells Goblet_Cells Goblet/Submucosal Gland Cells Muscarinic_Receptors->Goblet_Cells Ion_Channels Ion Channels Muscarinic_Receptors->Ion_Channels Ipratropium Ipratropium Bromide Ipratropium->Muscarinic_Receptors Antagonizes Increase_CBF ↑ Ciliary Beat Frequency (CBF) Ciliated_Cells->Increase_CBF Increase_Mucus_Secretion ↑ Mucus Secretion & Viscosity Goblet_Cells->Increase_Mucus_Secretion Alter_Ion_Transport ↑ Cl- Secretion ↓ Na+ Absorption Ion_Channels->Alter_Ion_Transport Blockade Blockade

Caption: Cholinergic signaling pathway and the antagonistic action of ipratropium bromide.

Data Presentation: Effects of Ipratropium Bromide on Mucociliary Transport Parameters

The following tables summarize the quantitative effects of ipratropium bromide on various components of the mucociliary transport system as reported in the literature.

Table 1: Effect on Mucociliary Clearance (MCC)

ParameterSpecies/ModelIpratropium Bromide DoseOutcomeReference
Tracheobronchial ClearanceHuman (COPD & Asthma)200 µg, 3x daily for 4 weeksNo significant change in clearance[3]
Lung Mucociliary ClearanceHuman (Reversible Airways Obstruction)40 µg, 4x daily for 1 weekNo significant impairment of clearance
Nasal Mucociliary Transport TimeHuman (Healthy Volunteers)80 µg per nostril (single dose)No significant change in saccharin (B28170) transport time
Mucus Bundle Transport VelocityEx vivo Pig Trachea100 nMReversed ACh-induced cessation of transport[4][5]

Table 2: Effect on Mucus Properties

ParameterSpecies/ModelIpratropium Bromide DoseOutcomeReference
Sputum ViscosityHuman (Chronic Bronchitis)40 µg, 4x daily for 7 weeksNot affected[6]
Sputum Dry WeightHuman (Chronic Bronchitis)40 µg, 4x daily for 7 weeksNot affected[6]
24-hour Sputum VolumeHuman (Chronic Bronchitis)40 µg, 4x daily for 7 weeksSignificantly decreased (p < 0.05)[6]
Methacholine-induced Nasal SecretionHuman (Vasomotor Rhinitis)40-200 µg per nostrilDose-dependent reduction in secretion volume[7]

Table 3: Effect on Ciliary Beat Frequency (CBF)

ParameterSpecies/ModelIpratropium Bromide DoseOutcomeReference
Ciliary Beat FrequencyGeneral ObservationHigher than clinically recommended dosesAppears to lack the ciliary depressant effects of atropine[2]

Note: Direct quantitative studies on the effect of ipratropium bromide on CBF are limited. It is primarily noted for not having the inhibitory effects seen with atropine.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of ipratropium bromide on mucociliary transport.

Protocol 1: Ex Vivo Mucus Bundle Transport in Porcine Trachea

This protocol is adapted from studies investigating the direct effects of secretagogues and their antagonists on mucus transport.[4][5]

Objective: To visualize and quantify the effect of ipratropium bromide on baseline and acetylcholine-stimulated mucus bundle transport velocity on the tracheal epithelial surface.

Materials:

  • Freshly excised porcine trachea

  • Krebs-Ringer bicarbonate buffer

  • Acetylcholine (ACh)

  • Ipratropium bromide

  • Alcian blue stain

  • Temperature-controlled chamber for microscopy

  • Stereomicroscope with a camera for time-lapse imaging

  • Image analysis software (e.g., ImageJ with PIV or tracking plugins)

Procedure:

  • Tissue Preparation:

    • Obtain fresh trachea from pigs within 24 hours of birth.[4]

    • Dissect the trachea and mount a segment, mucosal side up, in a temperature-controlled chamber perfused with Krebs-Ringer buffer at 37°C.

  • Visualization of Mucus Bundles:

    • Apply a small amount of Alcian blue stain to the mucosal surface to visualize mucus bundles secreted from submucosal glands.[4]

  • Baseline Measurement:

    • Acquire time-lapse images of the mucosal surface for a set period (e.g., 15-30 minutes) to establish the baseline velocity of mucus bundle transport.

  • Cholinergic Stimulation:

    • Introduce acetylcholine (e.g., 100 µM) into the perfusion buffer.

    • Record the movement of mucus bundles for another 15-30 minutes. A significant reduction or cessation of movement is expected.[4][5]

  • Ipratropium Bromide Application:

    • For antagonist effect studies, pre-incubate the tracheal segment with ipratropium bromide (e.g., 100 nM) for 1 hour before ACh stimulation.[5]

    • Alternatively, to test for reversal, add ipratropium bromide to the perfusate following ACh-induced transport cessation.[4]

  • Data Analysis:

    • Use image analysis software to track the movement of individual mucus bundles over time.

    • Calculate the transport velocity in µm/min or mm/min.

    • Compare the velocities between baseline, ACh-stimulated, and ipratropium bromide-treated conditions.

dot

cluster_treatment Experimental Conditions Start Start: Excised Pig Trachea Mount Mount in Chamber (37°C, Perfused) Start->Mount Stain Stain with Alcian Blue Mount->Stain Baseline Record Baseline Transport Stain->Baseline ACh Add Acetylcholine (ACh) Baseline->ACh Ipratropium_Pre Pre-incubate with Ipratropium Bromide Baseline->Ipratropium_Pre Record_ACh Record ACh Effect ACh->Record_ACh Record_Ipra_Pre Record Transport (Ipratropium + ACh) ACh->Record_Ipra_Pre Ipratropium_Pre->ACh Ipratropium_Post Add Ipratropium Bromide Post-ACh Record_Ipra_Post Record Reversal Ipratropium_Post->Record_Ipra_Post Record_ACh->Ipratropium_Post Analyze Analyze Data: Calculate Velocity Record_Ipra_Pre->Analyze Record_Ipra_Post->Analyze

Caption: Experimental workflow for ex vivo mucus transport analysis.

Protocol 2: In Vitro Ciliary Beat Frequency (CBF) Measurement

This protocol outlines the general method for measuring CBF in cultured human airway epithelial cells.

Objective: To determine if ipratropium bromide has a direct effect on the ciliary beat frequency of human airway epithelial cells.

Materials:

  • Cultured human bronchial or nasal epithelial cells (at air-liquid interface)

  • Culture medium

  • Ipratropium bromide

  • Inverted microscope with phase-contrast optics and a high-speed camera (≥120 frames per second)

  • Heated stage to maintain cells at 37°C

  • CBF analysis software (e.g., SAVA, ciliaFA plugin for ImageJ)

Procedure:

  • Cell Culture:

    • Culture primary human bronchial or nasal epithelial cells on permeable supports until a differentiated, ciliated epithelium is formed.

  • Experimental Setup:

    • Place the cell culture insert on the heated microscope stage.

    • Identify an area with actively beating cilia.

  • Baseline CBF Recording:

    • Record high-speed videos of several different fields of view to establish a baseline CBF.

  • Application of Ipratropium Bromide:

    • Add ipratropium bromide at the desired concentration to the apical and/or basolateral medium.

    • Allow for an incubation period (e.g., 15-30 minutes).

  • Post-Treatment CBF Recording:

    • Record high-speed videos from the same fields of view after treatment.

  • Data Analysis:

    • Use specialized software to determine the CBF (in Hz) from the video recordings. This is typically done by analyzing the frequency of light intensity changes as the cilia move.

    • Compare the CBF before and after the application of ipratropium bromide.

Protocol 3: In Vitro Ion Transport Measurement using Ussing Chambers

This protocol describes a general method to assess how ipratropium bromide could be used to study cholinergic regulation of ion transport across airway epithelia.

Objective: To measure the effect of ipratropium bromide on basal and cholinergically-stimulated ion transport (manifested as short-circuit current, Isc) across a polarized airway epithelial monolayer.

Materials:

  • Differentiated human airway epithelial cells on permeable supports (e.g., Snapwell™ inserts)

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs-Ringer bicarbonate buffer

  • Ag/AgCl electrodes and agar (B569324) bridges

  • Amiloride (B1667095) (ENaC blocker)

  • Forskolin (B1673556) (CFTR activator)

  • Bumetanide (NKCC1 inhibitor)

  • Acetylcholine or Carbachol (muscarinic agonist)

  • Ipratropium bromide

Procedure:

  • Chamber Setup:

    • Mount the epithelial monolayer insert between the two halves of the Ussing chamber.

    • Fill both apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Krebs-Ringer buffer.

  • Equilibration and Baseline Isc:

    • Allow the system to equilibrate and record the stable baseline short-circuit current (Isc).

  • Pharmacological Interventions:

    • Step A (Baseline Characterization):

      • Add amiloride to the apical chamber to block ENaC-mediated Na+ absorption and record the drop in Isc.

      • Add a CFTR activator like forskolin to the basolateral side to stimulate Cl- secretion.

    • Step B (Cholinergic Stimulation):

      • In a separate experiment after baseline stabilization, add a muscarinic agonist (e.g., carbachol) to the basolateral chamber and record the change in Isc, which typically reflects an increase in Cl- secretion.

    • Step C (Ipratropium Bromide Inhibition):

      • Pre-incubate the epithelial monolayer with ipratropium bromide in the basolateral chamber for 15-30 minutes.

      • Then, add the muscarinic agonist and observe the change in Isc. The expected outcome is an attenuation or complete blockade of the agonist-induced Isc response.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.

    • Compare the ΔIsc from the muscarinic agonist with and without ipratropium bromide pre-treatment to quantify the inhibitory effect.

dot

Start Start: Polarized Epithelial Monolayer Mount Mount in Ussing Chamber Start->Mount Equilibrate Equilibrate & Record Baseline Isc Mount->Equilibrate Path1 Path A: Cholinergic Stimulation Path2 Path B: Antagonist Pre-treatment Add_Agonist Add Muscarinic Agonist Equilibrate->Add_Agonist Add_Ipra Pre-incubate with Ipratropium Bromide Equilibrate->Add_Ipra Measure_Agonist Measure Isc Response Add_Agonist->Measure_Agonist Compare Compare Isc Responses (Path A vs. Path B) Measure_Agonist->Compare Add_Agonist2 Add Muscarinic Agonist Add_Ipra->Add_Agonist2 Measure_Inhibition Measure Attenuated Isc Response Add_Agonist2->Measure_Inhibition Measure_Inhibition->Compare

Caption: Logical workflow for Ussing chamber experiments with ipratropium bromide.

Conclusion

Ipratropium bromide serves as a specific and effective tool for investigating the cholinergic pathways that regulate mucociliary transport. The provided protocols offer a framework for researchers to explore its effects on mucus secretion, ciliary function, and ion transport. The consensus from existing data indicates that, unlike older anticholinergics, ipratropium bromide does not adversely affect mucociliary clearance, making it a valuable compound for both therapeutic use and as a research probe to uncouple cholinergic effects from other regulatory mechanisms in the airways.

References

Troubleshooting & Optimization

Ipratropium bromide hydrate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of ipratropium (B1672105) bromide hydrate (B1144303). It offers troubleshooting advice and detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for ipratropium bromide hydrate?

A1: this compound is susceptible to degradation under several conditions. The primary pathways include hydrolysis (especially in alkaline conditions), oxidation, and to a lesser extent, acidic conditions.[1][2] It is relatively stable under neutral and acidic conditions but hydrolyzes rapidly in alkaline solutions.[2] Forced degradation studies have shown significant degradation in oxidative and alkaline environments.[1][2]

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A2: Unexpected peaks in your HPLC chromatogram often indicate the presence of degradation products or impurities. Common degradants of ipratropium bromide include tropic acid and N-isopropyl-nor-atropine.[3] The presence of these peaks suggests that your sample may have been exposed to conditions that promote degradation, such as alkaline pH, oxidative agents, or elevated temperatures. It is crucial to use a validated stability-indicating method to resolve these degradants from the active pharmaceutical ingredient (API).[3][4]

Q3: What is a stability-indicating method and why is it important for my experiments?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][4] Using such a method is critical for stability studies as it ensures that the measured decrease in the API concentration is due to degradation and not analytical interference.[4][5] This allows for an accurate assessment of the drug's shelf-life and storage conditions.

Q4: What are the recommended storage conditions for this compound and its formulations?

A4: To minimize degradation, ipratropium bromide formulations should not be stored at temperatures above 30°C (86°F) or in environments with excessive humidity.[2] It is also advisable to protect them from freezing.[2] For research purposes, storing the compound at controlled room temperature (e.g., 22°C) in the dark is recommended.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency in Solution Hydrolysis due to alkaline pH.Ensure the pH of your solution is neutral or slightly acidic. Ipratropium bromide is more stable in these conditions.[2] A stability check has shown that ipratropium bromide solutions are stable at pH 3.2-3.5.[6]
Appearance of Unknown Impurities Oxidative degradation.Avoid exposure of your samples to oxidizing agents. If using a formulation, check for excipient compatibility. Forced degradation studies show significant degradation under oxidative stress.[1][7]
Precipitation in Formulations Incompatibility with excipients or solvents, particularly in pressurized-metered dose inhalers (pMDIs).In pMDI formulations, the concentration of ethanol (B145695) and the type of propellant (e.g., HFA) can significantly impact stability and may lead to precipitation.[8] Careful formulation design and excipient screening are necessary.
Inconsistent Analytical Results Use of a non-validated or non-stability-indicating analytical method.Develop and validate a stability-indicating HPLC method that can separate ipratropium bromide from all potential degradation products and impurities.[3][4][9]

Quantitative Data Summary

The following table summarizes the extent of degradation of ipratropium bromide under various forced degradation conditions as reported in a stability-indicating method development study.

Stress Condition Reagents/Parameters Degradation (%)
Acidic0.1 N HCl at 60°C for 4 hours13.42[1][2]
Alkaline0.1 N NaOH at 60°C26.39[1][2]
Oxidative30% H₂O₂ at Room Temperature28.89[1][2]
Thermal105°CNo degradation observed[1][2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Acidic Degradation:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

  • Reflux the mixture at 60°C for 4 hours.[4]

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

  • Dilute to a final concentration suitable for analysis.

3. Alkaline Degradation:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

  • Reflux the mixture at 60°C for a specified period.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

  • Dilute to a final concentration suitable for analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period.

  • Dilute to a final concentration suitable for analysis.

5. Thermal Degradation:

  • Place the solid drug substance in a hot air oven at 105°C for a specified period.

  • Alternatively, reflux a solution of the drug at a high temperature.

  • Allow to cool and dissolve/dilute to a final concentration suitable for analysis.

6. Photolytic Degradation:

  • Expose a solution of the drug to UV light (e.g., 254 nm) and/or fluorescent light for a specified duration.

  • Analyze the sample at appropriate time points.

7. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method, typically a validated stability-indicating RP-HPLC method.

  • The chromatograms will show the formation of degradation products and the decrease in the peak area of the parent drug.

Example Stability-Indicating RP-HPLC Method

This is an example method and may require optimization for your specific instrumentation and samples.

  • Column: Kromasil ODS 150 x 4.6 mm C18 column[9]

  • Mobile Phase: Acetonitrile:Potassium di-hydrogen phosphate (B84403) buffer (60:40 V/V)[9]

  • Flow Rate: 1 mL/min[9]

  • Detection: UV at 254 nm[9]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ipratropium This compound Alkaline Alkaline Conditions (e.g., NaOH) Ipratropium->Alkaline Oxidative Oxidative Conditions (e.g., H2O2) Ipratropium->Oxidative TropicAcid Tropic Acid Alkaline->TropicAcid Ester Hydrolysis NINA N-isopropyl-nor-atropine Alkaline->NINA Ester Hydrolysis OxidizedProducts Oxidized Degradation Products Oxidative->OxidizedProducts

Caption: Major degradation pathways of ipratropium bromide.

ExperimentalWorkflow start Start: Ipratropium Bromide Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Data Interpretation: - Identify Degradants - Quantify Degradation - Assess Stability analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Overcoming poor solubility of Ipratropium bromide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Ipratropium (B1672105) bromide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of Ipratropium bromide in common organic solvents?

A1: Ipratropium bromide, a quaternary ammonium (B1175870) salt, is characterized by its high polarity. Consequently, it is freely soluble in water and lower alcohols but shows limited to poor solubility in many common organic solvents.[1][2] Its solubility is significantly higher in polar aprotic solvents compared to non-polar ones. A summary of its solubility in various solvents is presented below.

Data Presentation: Solubility of Ipratropium Bromide

SolventApproximate SolubilitySource
WaterFreely Soluble[1][2]
0.1N HClFreely Soluble[3]
Ethanol~1 mg/mL (Slightly Soluble)[1][4]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[4]
MethanolSoluble[3]
AcetoneSlightly Soluble[3]
ChloroformInsoluble / Practically Insoluble[1][2][3]
EtherInsoluble / Practically Insoluble[1][2][3]
TolueneInsoluble[5]

Q2: Why is Ipratropium bromide poorly soluble in many organic solvents?

A2: Ipratropium bromide's molecular structure contains a permanently charged quaternary ammonium group. This ionic character makes it highly polar, similar to a salt. Polar molecules prefer to interact with other polar molecules. Therefore, it dissolves well in polar solvents like water, which can effectively solvate the ions.[6] Conversely, non-polar or weakly polar organic solvents (like chloroform, ether, or toluene) cannot stabilize these charged ions, leading to very poor solubility.[1][2]

Q3: What general strategies can be employed to overcome the poor organic solubility of Ipratropium bromide?

A3: Several techniques can be used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[7] These can be broadly categorized into physical and chemical modifications. For Ipratropium bromide, the most relevant approaches include:

  • Co-solvency: Using a mixture of a "good" solvent (where the drug is more soluble) and a "poor" solvent to achieve the desired overall solubility.[8][9]

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for interaction with the solvent, which can improve the dissolution rate.[9][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior and a hydrophobic interior, thereby increasing aqueous solubility. While typically for aqueous systems, the principle can be adapted.[8]

  • Use of Ionic Liquids: Certain ionic liquids can act as effective solvents for a wide range of polar and non-polar compounds and have been shown to dramatically increase the solubility of some drugs.[11][12]

Q4: Can you provide a starting protocol for using a co-solvent system to dissolve Ipratropium bromide?

A4: Yes. A co-solvent system is a practical first step. The goal is to first dissolve the Ipratropium bromide in a small amount of a strong, polar organic solvent (like DMSO or ethanol) and then dilute this stock solution with the desired, less-polar organic solvent.

Experimental Protocol: Co-Solvency Method

Objective: To dissolve Ipratropium bromide in a predominantly non-polar organic solvent system using a polar co-solvent.

Materials:

  • Ipratropium bromide powder

  • Primary Solvent (Co-solvent): Dimethyl Sulfoxide (DMSO) or Ethanol[4]

  • Secondary Solvent: The desired organic solvent for the experiment (e.g., Toluene, Dichloromethane)[5]

  • Inert gas (e.g., Nitrogen or Argon)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of Ipratropium bromide crystalline solid in a clean, dry vial.

  • Co-solvent Addition: Add a minimal volume of the primary solvent (DMSO or ethanol) to the vial. Start with a volume just sufficient to wet the powder.

  • Initial Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. If the solid does not dissolve, gentle warming or sonication can be applied. The goal is to create a concentrated stock solution. It is recommended to purge the solvent with an inert gas before use.[4]

  • Dilution: Once the Ipratropium bromide is fully dissolved in the primary co-solvent, slowly add the secondary organic solvent dropwise while continuously vortexing.

  • Observation: Monitor the solution for any signs of precipitation. If the compound begins to precipitate, it indicates the solubility limit in that specific solvent mixture has been exceeded.

  • Final Preparation: Once the desired final concentration and solvent ratio are achieved without precipitation, the solution is ready for use. Ensure the residual amount of the primary co-solvent is insignificant for the planned experiment, as it may have physiological effects.[4]

Visual Troubleshooting and Strategy Guides

The following diagrams illustrate a logical workflow for addressing solubility issues and an overview of available enhancement techniques.

G cluster_0 cluster_1 start Start: Ipratropium Bromide Fails to Dissolve in Organic Solvent q1 Is the solvent polar aprotic (e.g., DMSO, DMF)? start->q1 a1_yes Increase temperature or sonicate. Still insoluble? q1->a1_yes Yes a1_no Solvent is likely unsuitable. Select a more polar solvent or use an enhancement technique. q1->a1_no No tech Select Solubility Enhancement Technique a1_yes->tech Yes end Solution Prepared a1_yes->end No, dissolved a1_no->tech cosolvency Co-solvency tech->cosolvency micronization Particle Size Reduction (Micronization) tech->micronization ionic_liquid Ionic Liquid Screen tech->ionic_liquid cosolvency->end micronization->end ionic_liquid->end G cluster_physical Physical Approaches cluster_chemical Chemical Approaches center_node Solubility Enhancement Strategies p1 Co-solvency center_node->p1 c1 Salt Formation center_node->c1 p2 Particle Size Reduction (e.g., Micronization) p1->p2 p3 Complexation (e.g., Cyclodextrins) p2->p3 p4 Solid Dispersions p3->p4 c2 Prodrug Formation c1->c2

References

Preventing Ipratropium bromide precipitation in HFA propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers working on the formulation of Ipratropium (B1672105) Bromide in hydrofluoroalkane (HFA) propellants for pressurized metered-dose inhalers (pMDIs).

Troubleshooting Guide

This guide addresses common issues encountered during the development of Ipratropium Bromide HFA pMDI formulations.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation or Crystal Growth Observed in the Canister 1. Insufficient Co-solvent: Ipratropium bromide has poor solubility in HFA propellants alone.[1][2] 2. Inappropriate HFA/Ethanol (B145695) Ratio: A high concentration of HFA relative to ethanol can lead to drug precipitation.[3][4] 3. Moisture Contamination: Water ingress can reduce the solubility of ipratropium bromide in the formulation.1. Increase Ethanol Concentration: Ethanol is a crucial co-solvent. Ensure the concentration is sufficient to fully dissolve the drug. The solubility of ipratropium bromide in ethanol is approximately 1 mg/ml.[5] 2. Optimize Propellant-Co-solvent Ratio: Studies have shown that formulations with an HFA propellant concentration below 72% v/v and an ethanol concentration above 27% v/v are less likely to precipitate.[3][4] 3. Control Moisture: Use dried components and consider incorporating a moisture scavenger if necessary. Store canisters in a low-humidity environment.
Inconsistent Dose Delivery 1. Drug Adsorption to Canister Walls: Ipratropium bromide can adhere to the internal surfaces of the canister, especially with standard aluminum cans. 2. Valve Incompatibility: The valve materials may interact with the formulation, leading to inconsistent dosing. 3. Improper Shaking Technique: For suspension formulations, inadequate shaking can lead to inconsistent drug concentration in the metering chamber.[6]1. Select Appropriate Canister Material: Use canisters with inert internal surfaces such as stainless steel, anodized aluminum, or those lined with an inert organic coating to prevent drug degradation and adsorption.[7] 2. Valve Compatibility Studies: Ensure the valve components are compatible with the formulation to prevent drug deposition and ensure smooth actuation. 3. Standardize Shaking Procedure: For suspension formulations, establish and adhere to a consistent shaking protocol before each actuation.[6]
Chemical Degradation of Ipratropium Bromide 1. Interaction with Formulation Components: The drug may react with excipients or residual impurities. 2. Unfavorable pH: Ipratropium bromide is more stable in acidic conditions.[5]1. Use High-Purity Excipients: Ensure all formulation components are of high purity to minimize reactive impurities. 2. Incorporate a Stabilizing Agent: Add a small amount of a suitable acid, such as anhydrous citric acid, to maintain an acidic pH and improve chemical stability.[1]
Abnormal Spray Pattern or Plume Geometry 1. Actuator Orifice Blockage: Partial blockage of the actuator orifice can lead to an irregular spray. 2. Inappropriate Actuator Design: The orifice diameter and design of the actuator are critical for proper atomization.1. Inspect and Clean Actuator: Regularly inspect the actuator for any signs of blockage and clean it according to a validated procedure. 2. Optimize Actuator Design: The actuator orifice diameter and geometry should be optimized for the specific formulation to ensure a consistent and appropriate spray pattern for respiratory delivery.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Ipratropium Bromide precipitation in HFA propellants?

A1: The primary cause is the low solubility of Ipratropium Bromide, a quaternary ammonium (B1175870) salt, in the non-polar HFA propellants (HFA-134a and HFA-227ea). To overcome this, a co-solvent, most commonly ethanol, is required to create a stable solution.[1][2]

Q2: What is the optimal concentration of ethanol to use?

A2: The optimal ethanol concentration depends on the desired drug concentration and the specific HFA propellant used. However, studies have indicated that formulations containing an ethanol concentration higher than 27% v/v and an HFA propellant concentration lower than 72% v/v tend to remain as clear solutions.[3][4] It is crucial to perform solubility studies to determine the minimum ethanol concentration required for your specific formulation.

Q3: How does moisture affect the stability of the formulation?

A3: Moisture can be detrimental to the stability of Ipratropium Bromide HFA formulations. It can lead to a decrease in the solubility of the drug, potentially causing precipitation. Furthermore, water can contribute to the chemical degradation of Ipratropium Bromide. Therefore, it is essential to control moisture levels during manufacturing and storage.

Q4: Why is citric acid included in some Ipratropium Bromide HFA formulations?

A4: Citric acid is added as a stabilizing agent. Ipratropium bromide is more stable in an acidic environment. Citric acid helps to maintain a low pH in the formulation, thereby inhibiting chemical degradation of the active ingredient.[1]

Q5: Can I use standard aluminum canisters for my formulation?

A5: It is generally not recommended to use standard aluminum canisters. Ipratropium bromide can interact with and adsorb to the aluminum surface, leading to a loss of active ingredient and potential chemical degradation. It is preferable to use canisters with an inert internal lining, such as stainless steel, anodized aluminum, or an appropriate polymer coating.[7]

Q6: My formulation is a suspension. What are the key considerations?

A6: For suspension formulations, in addition to the chemical stability of Ipratropium Bromide, physical stability is paramount. Key considerations include:

  • Particle Size Distribution: The drug particles should be micronized to an appropriate size for inhalation (typically 1-5 µm).

  • Prevention of Agglomeration: Surfactants or other suspending agents may be necessary to prevent particle aggregation.

  • Dose Uniformity: Ensure consistent dosing throughout the life of the pMDI by addressing potential sedimentation or creaming. A robust shaking procedure is critical.[6]

Data Presentation

Table 1: Influence of Propellant and Co-solvent Concentration on the Physical Stability of Ipratropium Bromide Formulations

HFA Propellant (% v/v)Ethanol (% v/v)Water (% v/v)Physical Stability
< 72> 271 - 3Clear Solution
> 74< 251 - 3Precipitation Observed
Data adapted from a study by Ninbovorl et al. (2013).[3][4]

Table 2: Solubility of Ipratropium Bromide in Different Solvents

SolventSolubility
WaterFreely Soluble
MethanolFreely Soluble
EthanolSparingly Soluble (~1 mg/ml)
Lipophilic Solvents (e.g., ether, chloroform, fluorocarbons)Insoluble
Source: Atrovent HFA Prescribing Information[1]

Experimental Protocols

Protocol 1: Preparation of Ipratropium Bromide HFA Solution for pMDI

Objective: To prepare a stable solution of Ipratropium Bromide in an HFA propellant using ethanol as a co-solvent.

Materials:

  • Ipratropium Bromide (micronized, if for suspension, though this protocol is for a solution)

  • Dehydrated Ethanol (USP grade)

  • Anhydrous Citric Acid (optional, as stabilizer)

  • HFA-134a or HFA-227ea propellant

  • Appropriately sized and coated aluminum or stainless steel canisters

  • pMDI valves

  • Crimping equipment

  • Pressure filling apparatus

Methodology:

  • Preparation of the Concentrate: a. In a clean, dry, and inert environment (e.g., a glove box with controlled humidity), accurately weigh the required amount of Ipratropium Bromide and anhydrous citric acid (if used). b. Add the weighed powders to a calibrated vessel. c. Add the calculated volume of dehydrated ethanol to the vessel. d. Agitate the mixture until all solids are completely dissolved. Gentle warming may be applied if necessary, but care must be taken to avoid solvent evaporation.

  • Filling and Crimping: a. Dispense the precise volume of the concentrate into each pMDI canister. b. Place a pMDI valve onto the canister. c. Securely crimp the valve onto the canister using the crimping equipment, ensuring a hermetic seal.

  • Propellant Filling: a. Connect the crimped canister to the pressure filling apparatus. b. Fill the canister with the exact amount of the chilled HFA propellant. c. Disconnect the canister and check the weight to ensure the correct amount of propellant has been added.

  • Final Processing: a. Sonicate the filled canisters to ensure homogeneity. b. Perform leak testing on all filled canisters. c. Label the canisters appropriately.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ipratropium Bromide Assay

Objective: To determine the concentration of Ipratropium Bromide in an HFA formulation.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL (typical, may require optimization)

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Methodology:

  • Standard Preparation: a. Prepare a stock solution of Ipratropium Bromide reference standard in a suitable solvent (e.g., a mixture of water and methanol). b. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: a. Accurately weigh a filled pMDI canister and record the weight. b. Chill the canister (e.g., in an acetone/dry ice bath) to reduce the internal pressure. c. Carefully puncture the canister or actuate the entire contents into a volumetric flask containing a known volume of a suitable solvent to dissolve the formulation. d. Allow the propellant to evaporate completely in a fume hood. e. Dilute the sample to the final volume with the solvent and mix thoroughly. f. Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the sample solution. c. Quantify the amount of Ipratropium Bromide in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Stability & Performance Analysis weigh Weigh Ingredients dissolve Dissolve in Ethanol weigh->dissolve fill_can Fill Canisters dissolve->fill_can crimp Crimp Valves fill_can->crimp fill_prop Fill Propellant crimp->fill_prop visual Visual Inspection fill_prop->visual hplc HPLC Assay fill_prop->hplc sppa Spray Pattern Analysis fill_prop->sppa apsd APSD Analysis fill_prop->apsd

Caption: Experimental workflow for Ipratropium Bromide HFA pMDI formulation and analysis.

troubleshooting_logic start Precipitation Observed? check_ethanol Is Ethanol Concentration Sufficient? start->check_ethanol Yes solution Stable Formulation start->solution No check_ratio Is HFA/Ethanol Ratio Optimized? check_ethanol->check_ratio Yes increase_ethanol Increase Ethanol % check_ethanol->increase_ethanol No check_moisture Is there Moisture Contamination? check_ratio->check_moisture Yes adjust_ratio Decrease HFA % check_ratio->adjust_ratio No check_moisture->solution No control_humidity Control Humidity / Use Desiccants check_moisture->control_humidity Yes increase_ethanol->start adjust_ratio->start control_humidity->start

Caption: Troubleshooting logic for addressing Ipratropium Bromide precipitation.

References

Technical Support Center: Optimizing HPLC Separation of Ipratropium Bromide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ipratropium (B1672105) bromide and its impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of Ipratropium bromide.

1. Poor Peak Shape (Tailing or Fronting) for Ipratropium Bromide Peak

  • Question: My Ipratropium bromide peak is showing significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for Ipratropium bromide, a quaternary ammonium (B1175870) compound, is a common issue in reversed-phase HPLC. The primary causes and solutions are outlined below:

    • Secondary Interactions with Residual Silanols: The positively charged Ipratropium molecule can interact with negatively charged residual silanol (B1196071) groups on the surface of the silica-based stationary phase.

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4.0) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[1]

      • Solution 2: Use an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as heptanesulfonic acid sodium salt, to the mobile phase can mask the charge on the Ipratropium molecule, improving peak shape.[2] However, these reagents can lead to long column equilibration times and are not easily removed.

      • Solution 3: Employ a Sterically Protected or End-Capped Column: Modern HPLC columns with advanced end-capping or sterically protected stationary phases (e.g., C18 columns designed for basic compounds) are less prone to silanol interactions.

      • Solution 4: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask residual silanol activity.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

      • Solution: Reduce the sample concentration or the injection volume.

    • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column will need to be replaced.

2. Inadequate Resolution Between Ipratropium Bromide and its Impurities

  • Question: I am struggling to achieve baseline separation between Ipratropium bromide and one of its closely eluting impurities. What steps can I take to improve resolution?

  • Answer: Achieving adequate resolution is critical for accurate impurity profiling. Here are several strategies to enhance separation:

    • Optimize Mobile Phase Composition:

      • Adjust Organic Modifier Ratio: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity. A systematic approach, such as running a gradient elution or a series of isocratic runs with different organic percentages, is recommended.

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter elution patterns due to different solvent selectivities.

      • Modify Mobile Phase pH: As the ionization state of some impurities may differ from that of Ipratropium bromide, adjusting the mobile phase pH can be a powerful tool to improve separation.[1]

    • Select an Appropriate Column:

      • Stationary Phase Chemistry: Different stationary phases (e.g., C18, C8, Phenyl) offer different selectivities. If a C18 column does not provide adequate resolution, consider a column with a different chemistry.

      • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.

    • Adjust Flow Rate and Temperature:

      • Lower Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.

      • Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Varying the column temperature (e.g., between 25°C and 40°C) can influence selectivity and resolution.

3. Retention Time Shifts

  • Question: I am observing a drift in the retention time of Ipratropium bromide over a sequence of injections. What could be causing this instability?

  • Answer: Retention time stability is crucial for reliable identification and quantification. The following factors can contribute to retention time shifts:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of drifting retention times.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes.

    • Changes in Mobile Phase Composition:

      • Evaporation of Volatile Solvents: The organic component of the mobile phase may evaporate over time, leading to a gradual increase in retention times.

      • Inaccurate Mobile Phase Preparation: Errors in preparing the mobile phase can lead to shifts in retention.

      • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a mobile phase degasser.

    • Fluctuations in Column Temperature: Variations in the ambient temperature can affect retention times if a column oven is not used.

      • Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.

    • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

      • Solution: Monitor column performance using system suitability tests. If performance degrades significantly, replace the column.

Frequently Asked Questions (FAQs)

  • Q1: What are the common impurities of Ipratropium bromide that I should be looking for?

    • A1: Common impurities include process-related impurities and degradation products. Some of the known related compounds are Tropic acid, N-isopropyl-nor-atropine (NINA), 8-s-ipratropium bromide, and apo-ipratropium (B12785063) bromide.[1] The United States Pharmacopeia (USP) also lists several related compounds, including Ipratropium Bromide Related Compound A, B, and C (Tropic Acid).

  • Q2: What type of HPLC column is best suited for the analysis of Ipratropium bromide and its impurities?

    • A2: Reversed-phase columns, particularly C18 and C8, are most commonly used for the separation of Ipratropium bromide and its impurities.[2][3] For basic compounds like Ipratropium bromide, it is advisable to use a modern, high-purity silica (B1680970) column with low silanol activity or one that is specifically designed for the analysis of basic compounds to minimize peak tailing.

  • Q3: What mobile phase composition is typically recommended?

    • A3: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol).[1][4] The aqueous buffer is often a phosphate (B84403) or acetate (B1210297) buffer, with the pH adjusted to the acidic range (e.g., pH 3-5) to control the ionization of silanols and acidic impurities.[1][5] Both isocratic and gradient elution methods have been successfully employed.[2][4]

  • Q4: What is the typical detection wavelength for Ipratropium bromide?

    • A4: Ipratropium bromide has a UV absorbance maximum in the lower UV region. Detection is commonly performed at wavelengths between 210 nm and 220 nm to achieve good sensitivity.[3][4][6]

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Ipratropium Bromide Analysis

ParameterMethod 1[4]Method 2[1]Method 3[3]Method 4 (USP)[6]
Column Agilent Zorbax bonus-RP (250 x 4.6 mm, 5 µm)C18Waters ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm)L1 packing (C18), 3.9-mm × 15-cm; 4-µm
Mobile Phase 0.1% Trifluoroacetic acid: Acetonitrile (70:30 v/v)Acetonitrile/Potassium phosphate buffer (100 mM, pH 4.0)A: Methanol:Acetonitrile:TFA (500:500:0.3 v/v/v); B: 0.3% TFA in waterA: Buffer (14.3 g/L NaH2PO4·H2O and 2 g/L tetrapropylammonium (B79313) chloride, pH 5.5); B: Methanol
Elution Mode IsocraticGradientGradientGradient
Flow Rate 1.0 mL/minNot Specified1.2 mL/minNot Specified
Detection 210 nmNot Specified220 nm220 nm
Retention Time (Ipratropium) 2.50 minNot SpecifiedNot SpecifiedNot Specified

Table 2: System Suitability Parameters from a Validated Method[4]

ParameterIpratropium bromide
Retention Time 2.50 min
Theoretical Plates 10005
Tailing Factor 1.07

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Ipratropium Bromide Assay[4]

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

    • Column: Agilent Zorbax bonus-RP (250 x 4.6 mm, 5 µm).

    • Column Temperature: Ambient.

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% Trifluoroacetic acid in water.

    • Mix the 0.1% Trifluoroacetic acid solution with Acetonitrile in a ratio of 70:30 (v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Ipratropium Bromide reference standard in the mobile phase to obtain a known concentration (e.g., 40 µg/mL).

  • Sample Solution Preparation:

    • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to obtain a concentration similar to the standard solution.

    • For dosage forms, take a representative sample, extract the drug with the mobile phase, and dilute to the desired concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Procedure:

    • Inject the standard solution multiple times to ensure system suitability (check for retention time, peak area reproducibility, theoretical plates, and tailing factor).

    • Inject the sample solution.

    • Calculate the amount of Ipratropium bromide in the sample by comparing the peak area with that of the standard.

Protocol 2: Gradient HPLC Method for Separation of Ipratropium Bromide and Related Substances[3]

  • Chromatographic System:

    • HPLC system with a gradient pump and UV detector.

    • Column: Waters ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm).

    • Column Temperature: 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix Methanol, Acetonitrile, and Trifluoroacetic acid (TFA) in a ratio of 500:500:0.3 (v/v/v).

    • Mobile Phase B: Prepare a 0.3% solution of TFA in water.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare standard solutions of Ipratropium bromide and its known impurities in a suitable diluent.

    • Prepare the sample solution in the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 10 90
      32.0 35 65
      36.0 35 65
      42.0 10 90

      | 45.0 | 10 | 90 |

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for an adequate time.

    • Perform system suitability injections.

    • Inject the sample and standard solutions.

    • Identify and quantify the impurities based on their retention times and response factors relative to Ipratropium bromide.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Observed cluster_peak_shape Peak Shape Troubleshooting cluster_resolution Resolution Troubleshooting cluster_end End: Problem Resolved start Poor Peak Shape or Resolution Issue peak_shape Peak Tailing/ Fronting? start->peak_shape If peak shape issue resolution Poor Resolution? start->resolution If resolution issue check_silanol Check for Silanol Interactions (Ipratropium is basic) peak_shape->check_silanol Yes check_overload Check for Column Overload peak_shape->check_overload No adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.0) check_silanol->adjust_ph use_ion_pair Use Ion-Pairing Reagent (e.g., heptanesulfonic acid) check_silanol->use_ion_pair change_column Use End-capped/ Sterically Protected Column check_silanol->change_column end Problem Resolved adjust_ph->end use_ion_pair->end change_column->end reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc reduce_conc->end optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes optimize_column Optimize Column/Conditions resolution->optimize_column No adjust_organic Adjust Organic:Aqueous Ratio optimize_mp->adjust_organic change_organic Change Organic Solvent (ACN vs. MeOH) optimize_mp->change_organic adjust_organic->end change_organic->end change_station Change Stationary Phase optimize_column->change_station adjust_flow_temp Adjust Flow Rate/ Temperature optimize_column->adjust_flow_temp change_station->end adjust_flow_temp->end

Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.

HPLC_Method_Development_Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Method Optimization cluster_validation 3. Method Validation (as per ICH guidelines) cluster_routine 4. Routine Analysis select_column Select Column (e.g., C18, C8) prepare_mp Prepare Mobile Phase (Buffered, pH 3-5) select_column->prepare_mp prepare_solutions Prepare Standard & Sample Solutions prepare_mp->prepare_solutions initial_run Perform Initial Run (Isocratic or Gradient) prepare_solutions->initial_run evaluate_chrom Evaluate Chromatogram (Peak Shape, Resolution) initial_run->evaluate_chrom optimize_params Optimize Parameters: - Mobile Phase Composition - Gradient Profile - Flow Rate - Temperature evaluate_chrom->optimize_params Not Acceptable system_suitability System Suitability evaluate_chrom->system_suitability Acceptable optimize_params->initial_run specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Finalized HPLC Method robustness->final_method

Caption: General workflow for HPLC method development and validation.

References

Minimizing systemic side effects of Ipratropium bromide in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipratropium (B1672105) bromide. The focus is on minimizing systemic side effects during in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, offering potential causes and solutions.

Issue 1: Unexpected Systemic Anticholinergic Effects Observed (e.g., mydriasis, tachycardia, dry mouth in animal models)

  • Potential Cause 1: Improperly Fitted Inhalation Apparatus.

    • Solution: For nebulizers or aerosol delivery systems using masks, ensure a snug fit to prevent leakage and direct contact with the eyes or oral/nasal mucosa, which can lead to localized and subsequent systemic absorption.[1] In cases of observed mydriasis (pupil dilation), discontinuing the administration should lead to resolution within 24 hours if it is the causative agent.[1]

  • Potential Cause 2: Formulation Issues Leading to Increased Systemic Absorption.

    • Solution: Verify the particle size of your aerosolized Ipratropium bromide. The optimal range for deep lung deposition is 1–5 µm.[2] Larger particles are more likely to deposit in the oropharynx and be swallowed, increasing gastrointestinal absorption. Re-evaluate your formulation and nebulization parameters to ensure they are producing particles within the desired respirable range.

  • Potential Cause 3: Higher Than Expected Dose Delivery.

    • Solution: Calibrate your inhalation device to ensure accurate and consistent dose delivery. Factors such as the nebulizer flow rate and duration of administration can significantly impact the total dose received by the animal.

  • Potential Cause 4: Contamination of the Formulation.

    • Solution: Ensure the sterility of your Ipratropium bromide solution. Contaminants could potentially alter the stability or absorption characteristics of the drug.

Issue 2: High Variability in Systemic Exposure Across Experimental Animals

  • Potential Cause 1: Inconsistent Inhalation Technique.

    • Solution: For studies involving conscious animals, ensure they are adequately trained and acclimated to the inhalation apparatus to promote a consistent breathing pattern during administration. For anesthetized animals, ensure the depth of anesthesia and respiratory rate are stable and consistent across all subjects.

  • Potential Cause 2: Variability in Gastrointestinal Absorption.

    • Solution: A significant portion of an inhaled dose can be swallowed and absorbed through the gastrointestinal tract.[3] To isolate pulmonary absorption and reduce variability from gut absorption, consider implementing a charcoal blockade study. This involves administering an activated charcoal slurry to the animals before and after Ipratropium bromide inhalation to adsorb any swallowed drug.

  • Potential Cause 3: Differences in Animal Physiology.

    • Solution: Ensure that the age, weight, and health status of the experimental animals are as uniform as possible. Underlying health conditions can affect drug absorption and metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Ipratropium bromide's systemic side effects are minimized?

A1: Ipratropium bromide is a quaternary ammonium (B1175870) compound, which makes it highly polar and poorly lipid-soluble. This chemical property significantly limits its absorption across biological membranes, including the mucosal surfaces of the respiratory and gastrointestinal tracts.[4] Therefore, its therapeutic action is primarily localized to the airways, with minimal systemic absorption.

Q2: How can I formulate an Ipratropium bromide solution for nebulization in my preclinical research?

A2: A basic formulation for a sterile, unit-dose nebulizable suspension can be prepared using the following components:

  • Active Ingredient: Ipratropium bromide

  • Vehicle: Water for injection

  • Isotonicity Agent: Sodium chloride to make the solution isotonic.

  • pH Adjustment: Hydrochloric acid and/or sodium hydroxide (B78521) to adjust the pH to a suitable range, typically between 3.0 and 5.0.[5]

  • Stabilizer (optional): Edetate disodium (B8443419) (EDTA) can be included.[6]

  • Preservative (for multi-dose formulations): Benzalkonium chloride. Note that preservatives can sometimes cause bronchoconstriction in hyperreactive airways.[6]

The process involves aseptic dissolution of the components, sterile filtration (e.g., through a 0.22 µm membrane), and filling into sterile containers.[2]

Q3: What is a charcoal blockade study and how can it be used to assess pulmonary-specific absorption?

A3: A charcoal blockade study is a technique used to differentiate between drug absorption from the lungs and the gastrointestinal tract following inhalation.[7][8] By administering activated charcoal orally before and after drug inhalation, any swallowed portion of the drug is adsorbed by the charcoal, preventing its absorption from the gut.[3][9] Measuring the systemic drug concentration with and without the charcoal blockade allows for the quantification of drug absorption that occurs exclusively through the pulmonary route.

Q4: Are there specific inhalation devices that can help minimize systemic absorption?

A4: The choice of inhalation device can influence the particle size distribution and deposition pattern of the aerosol, which in turn affects systemic absorption. Devices that generate a higher fine particle fraction (particles <5 µm) are more efficient at delivering the drug to the lungs, which can lead to a more localized effect.[2] For example, some studies have compared the systemic exposure of Ipratropium bromide delivered via hydrofluoroalkane (HFA) metered-dose inhalers (MDIs) versus older chlorofluorocarbon (CFC) MDIs, showing differences in systemic exposure.[4] The use of a spacer device with an MDI can also reduce oropharyngeal deposition and the amount of drug that is swallowed.[3]

Data Presentation

Table 1: Systemic Bioavailability of Ipratropium Bromide with Different Administration Methods

Administration MethodSubjectsKey FindingsReference
Inhalation via HFA-MDI with Charcoal BlockadeHealthy Human VolunteersAllows for comparison of pulmonary bioavailability by blocking gastrointestinal absorption.[3]
Inhalation via HFA-MDI without Charcoal BlockadeHealthy Human VolunteersMeasures total systemic bioavailability (pulmonary + gastrointestinal absorption).[3]
Inhalation via HFA-MDI with SpacerHealthy Human VolunteersSpacers can reduce oropharyngeal deposition and increase the lung dose.[3]
Inhalation via NebulizerHealthy Human VolunteersSystemic absorption is generally low.[10]
Dry Powder Inhalation (DPI)Horses with COPDEffective bronchodilation with no observed systemic side effects at therapeutic doses.[11][12]

Experimental Protocols

Protocol: Charcoal Blockade for Assessing Pulmonary Absorption of Inhaled Ipratropium Bromide in Rodents (Adapted from Human Studies)

Objective: To differentiate between pulmonary and gastrointestinal absorption of inhaled Ipratropium bromide.

Materials:

  • Ipratropium bromide inhalation formulation

  • Inhalation apparatus for rodents (e.g., nose-only exposure chamber)

  • Activated charcoal slurry (e.g., 10% w/v in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Analytical method for quantifying Ipratropium bromide in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimation: Acclimate animals to the inhalation apparatus for several days prior to the experiment to minimize stress.

  • Group Allocation: Divide animals into two groups: Charcoal Blockade and No Charcoal Blockade (Control).

  • Fasting: Fast animals overnight prior to the experiment, with free access to water.

  • Charcoal Administration (for Charcoal Blockade group):

    • Administer a pre-dose of activated charcoal slurry via oral gavage (e.g., 10 ml/kg) approximately 30 minutes before Ipratropium bromide inhalation.

    • Administer subsequent doses of activated charcoal slurry immediately after inhalation and at specified time points post-inhalation (e.g., 30 and 60 minutes) to ensure continuous adsorption of any swallowed drug.

  • Ipratropium Bromide Administration:

    • Place animals in the inhalation apparatus and administer the Ipratropium bromide aerosol for a predetermined duration.

  • Blood Sampling:

    • Collect blood samples from both groups at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-inhalation.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma samples to determine the concentration of Ipratropium bromide using a validated analytical method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, AUC) for both groups.

    • The difference in systemic exposure (AUC) between the No Charcoal Blockade and Charcoal Blockade groups represents the contribution of gastrointestinal absorption to the total systemic exposure.

Mandatory Visualizations

Signaling_Pathway cluster_Neuron Parasympathetic Nerve Terminal cluster_Synapse Synaptic Cleft cluster_SmoothMuscle Airway Smooth Muscle Cell cluster_Systemic Systemic Circulation & Side Effects ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh_Vesicle->ACh_Release Nerve Impulse ACh ACh ACh_Release->ACh M2_Receptor M2 Receptor (Autoreceptor) M2_Receptor->ACh_Release Inhibits (-) ACh->M2_Receptor Binds M3_Receptor M3 Receptor ACh->M3_Receptor Binds Gq Gq Protein M3_Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction Ipratropium_Systemic Systemic Ipratropium Systemic_M_Receptors Systemic Muscarinic Receptors (e.g., salivary glands, heart, GI tract) Ipratropium_Systemic->Systemic_M_Receptors Blocks Side_Effects Dry Mouth, Tachycardia, Constipation Systemic_M_Receptors->Side_Effects Ipratropium_Local Inhaled Ipratropium (Local Effect) Ipratropium_Local->M2_Receptor Blocks Ipratropium_Local->M3_Receptor Blocks Ipratropium_Absorption Systemic Absorption Ipratropium_Local->Ipratropium_Absorption Ipratropium_Absorption->Ipratropium_Systemic

Caption: Ipratropium bromide's mechanism of action and potential for systemic side effects.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Formulation Prepare Ipratropium Bromide Inhalation Solution Device_Calibration Calibrate Inhalation Apparatus Formulation->Device_Calibration Animal_Acclimation Acclimate Animals Device_Calibration->Animal_Acclimation Grouping Divide into Control and Charcoal Blockade Groups Animal_Acclimation->Grouping Charcoal_Admin Administer Activated Charcoal (Charcoal Group) Grouping->Charcoal_Admin Ipratropium_Admin Administer Ipratropium Bromide via Inhalation Grouping->Ipratropium_Admin Control Group Skips Charcoal Charcoal_Admin->Ipratropium_Admin Blood_Sampling Collect Blood Samples at Timed Intervals Ipratropium_Admin->Blood_Sampling Plasma_Analysis Analyze Plasma for Ipratropium Concentration Blood_Sampling->Plasma_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, AUC) Plasma_Analysis->PK_Analysis Comparison Compare Systemic Exposure Between Groups PK_Analysis->Comparison

Caption: Workflow for a charcoal blockade study to assess pulmonary-specific absorption.

References

Technical Support Center: Ipratropium Bromide Formulation Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ipratropium (B1672105) bromide nebulizer formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common compatibility issues observed with ipratropium bromide nebulizer solutions?

A1: The most frequently encountered compatibility issues involve the formulation's excipients, particularly preservatives, and the physicochemical stability of ipratropium bromide when mixed with other nebulized medications. Problems can manifest as paradoxical bronchoconstriction in patients, reduced drug efficacy, or physical changes in the nebulizer solution.[1][2][3][4]

Q2: Which preservatives in ipratropium bromide formulations are known to cause issues?

A2: Benzalkonium chloride (BAC) and edetate disodium (B8443419) (EDTA) are common preservatives in multi-dose ipratropium bromide solutions that have been linked to adverse effects.[1][5] BAC, in particular, has been shown to cause paradoxical bronchoconstriction in some patients with hyperreactive airways.[1][4][5] For this reason, preservative-free, single-dose vials are often recommended, especially when co-administering with other medications.[6][7]

Q3: Can I mix ipratropium bromide nebulizer solution with other drugs like salbutamol (B1663637) (albuterol) or budesonide?

A3: Yes, studies have shown that ipratropium bromide is often physically and chemically compatible for co-administration with several other nebulized drugs, including salbutamol and budesonide.[6][7][8][9] However, it is crucial to use preservative-free formulations when creating admixtures to avoid potential incompatibilities and adverse patient reactions.[6][7] For instance, mixing ipratropium bromide solutions containing preservatives with sodium cromoglycate can result in a cloudy solution due to complexation.[5][10] Always consult specific compatibility studies, as the stability of such admixtures is time-dependent.[11][12]

Q4: How does mixing ipratropium bromide with other solutions affect aerosol performance?

A4: Mixing ipratropium bromide with other solutions increases the total volume in the nebulizer cup. This can lead to an improvement in the fine particle dose (FPD) and the total amount of active drug delivered to the patient.[9][13] However, the drug delivery rate might decrease.[9][13] The mass median aerodynamic diameter (MMAD) of the aerosol particles should ideally remain within the optimal range of 1-5 µm for deep lung deposition.[9][14]

Q5: Are there concerns about ipratropium bromide formulations interacting with the materials of the nebulizer components?

A5: While nebulizer components are typically made of relatively inert plastics, silicone, or rubber, the potential for leaching and extractables exists, especially with formulations containing organic solvents.[15][16][17] Leachables are compounds that can migrate from the container closure system (in this case, the nebulizer components) into the drug formulation under normal conditions.[17] It is essential to conduct extractables and leachables studies as part of the drug development process to ensure patient safety.[17]

Troubleshooting Guides

Issue 1: Unexpected Patient Response (e.g., Bronchoconstriction)

  • Question: A patient experiences wheezing or worsening respiratory symptoms after treatment with a nebulized ipratropium bromide formulation. What could be the cause?

  • Possible Causes & Solutions:

    • Preservative-Induced Bronchoconstriction: The formulation may contain preservatives like benzalkonium chloride (BAC) or edetate disodium (EDTA), which are known to cause paradoxical bronchoconstriction in sensitive individuals.[1][2][4]

      • Troubleshooting Step: Switch to a preservative-free, sterile, single-dose unit of ipratropium bromide solution.[6][7]

    • Incorrect Nebulizer Technique: Improper use of the nebulizer can lead to suboptimal drug delivery and efficacy.

      • Troubleshooting Step: Review the patient's technique, ensuring they are taking slow, deep breaths and that the nebulizer mask or mouthpiece is used correctly.[10]

Issue 2: Changes in the Physical Appearance of the Nebulizer Solution

  • Question: The nebulizer solution appears cloudy or forms a precipitate after being mixed with another drug.

  • Possible Causes & Solutions:

    • Physicochemical Incompatibility: The drugs and/or their excipients are reacting with each other. For example, ipratropium bromide solutions with preservatives are known to be incompatible with sodium cromoglycate.[5][10]

      • Troubleshooting Step: Do not administer the solution. Consult compatibility data before mixing medications. When in doubt, administer the drugs sequentially rather than simultaneously. Use preservative-free formulations whenever possible when creating admixtures.[6][7]

Issue 3: Suboptimal Therapeutic Effect

  • Question: The patient's symptoms are not improving as expected after nebulization with ipratropium bromide.

  • Possible Causes & Solutions:

    • Drug Degradation: Ipratropium bromide is more susceptible to hydrolysis in alkaline solutions.[18][19] The pH of the formulation or any admixture should be controlled.

      • Troubleshooting Step: Verify the pH of the formulation and any admixtures. Ensure proper storage conditions are maintained. A stability-indicating analytical method, such as HPLC, can be used to check for degradation products.[20][21]

    • Poor Aerosol Performance: The nebulizer may not be generating aerosol particles in the optimal therapeutic range (1-5 µm).[9][14]

      • Troubleshooting Step: Check the nebulizer system, including the compressor flow rate and the nebulizer brand, as these can affect performance.[8] Ensure the nebulizer is properly cleaned and maintained according to the manufacturer's instructions.[5]

Data Summary

Table 1: Physicochemical Compatibility of Ipratropium Bromide Admixtures

Co-administered DrugCompatibility StatusKey Considerations
Salbutamol (Albuterol)Compatible[6][7][11]Admixtures are generally stable for at least one hour, and up to five days under refrigerated conditions.[11][12]
BudesonideCompatible[6][7][8]The admixture should be used within 30 minutes of preparation.[6]
TerbutalineCompatible[8]Studies show physicochemical compatibility.[8]
AcetylcysteineCompatible[8]Studies show physicochemical compatibility.[8]
Cromolyn SodiumIncompatible (with preservatives)[5][10]A cloudy solution forms due to interaction with preservatives like benzalkonium chloride.[5]
Dornase AlfaIncompatible (with preservatives)[6]Preservatives can reduce the effectiveness of dornase alfa.[6]

Experimental Protocols & Visualizations

Experimental Protocol: HPLC Method for Stability Testing of Ipratropium Bromide

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for determining the concentration of ipratropium bromide in nebulizer solutions to assess its stability.

  • Objective: To quantify the concentration of ipratropium bromide in a sample and detect the presence of known degradation products.[20][21]

  • Materials:

    • HPLC system with a UV detector

    • C8 or C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)[20]

    • Ipratropium bromide reference standard

    • Mobile Phase A: Methanol, acetonitrile, trifluoroacetic acid (TFA) mixture[20]

    • Mobile Phase B: 0.3% TFA in water[20]

    • Sample diluent (e.g., mobile phase)

  • Chromatographic Conditions:

    • Detection Wavelength: 220 nm[20]

    • Flow Rate: 1.2 mL/min[20]

    • Column Temperature: 30 °C[20]

    • Injection Volume: 20 µL[20]

    • Gradient Elution: A gradient program is typically used to separate ipratropium bromide from its impurities and degradation products.[20]

  • Procedure:

    • Standard Preparation: Prepare a standard solution of known concentration using the ipratropium bromide reference standard.

    • Sample Preparation: Withdraw a sample from the nebulizer solution at specified time points (e.g., 0, 15, 30, and 60 minutes after mixing).[14] Dilute the sample to an appropriate concentration with the diluent.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Compare the peak area of ipratropium bromide in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration. The appearance of new peaks may indicate degradation.

Workflow and Logic Diagrams

G cluster_0 Troubleshooting Workflow: Suboptimal Therapeutic Effect start Patient exhibits suboptimal response check_formulation Is the formulation expired or improperly stored? start->check_formulation check_nebulizer Is the nebulizer functioning correctly and clean? check_formulation->check_nebulizer No stability_test Action: Perform stability-indicating assay (HPLC) check_formulation->stability_test Yes check_mixing Was the drug mixed with an incompatible solution? check_nebulizer->check_mixing No aerosol_test Action: Characterize aerosol performance (e.g., cascade impaction) check_nebulizer->aerosol_test Yes consult_data Action: Consult compatibility charts check_mixing->consult_data Yes end_issue Potential Issue Identified stability_test->end_issue aerosol_test->end_issue consult_data->end_issue

Caption: Troubleshooting workflow for suboptimal therapeutic effect.

G cluster_1 Ipratropium Formulation & Nebulizer Component Interaction Pathway Formulation Ipratropium Bromide Formulation (Drug + Excipients) Interaction Potential Interaction (Leaching/Adsorption) Formulation->Interaction Aerosol Generated Aerosol Formulation->Aerosol Nebulizer Nebulizer Components (Plastics, Silicone, etc.) Nebulizer->Interaction Leachables Leachables in Formulation Interaction->Leachables Leaching Degradation Drug Degradation Interaction->Degradation Catalysis Performance Altered Aerosol Performance Interaction->Performance Surface Effects Patient Patient Safety & Efficacy Aerosol->Patient Leachables->Patient Degradation->Patient Performance->Patient

Caption: Potential interaction pathways in nebulization.

References

Technical Support Center: Chiral Separation of Ipratropium Bromide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chiral separation of Ipratropium bromide enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of Ipratropium bromide important?

A1: Ipratropium bromide is a racemic mixture, meaning it consists of two enantiomers (non-superimposable mirror images). These enantiomers can have different pharmacological and toxicological profiles. Regulatory agencies often require the characterization and quantification of each enantiomer in a drug product to ensure its safety and efficacy. Therefore, a reliable chiral separation method is crucial for quality control and drug development.

Q2: What are the most common analytical techniques for the chiral separation of Ipratropium bromide enantiomers?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector added to the background electrolyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for the HPLC separation of atropine-like compounds and are a good starting point for Ipratropium bromide. For CE, cyclodextrins are frequently used as chiral selectors.

Q3: I am not getting any separation of the enantiomers on my chiral column. What should I do first?

A3: A complete lack of separation can be due to several factors. The first step is to ensure that your analytical method is appropriate for the analyte. Since Ipratropium bromide is a basic, quaternary ammonium (B1175870) compound, consider the following:

  • Chiral Stationary Phase (CSP) Selection: The chosen CSP may not be suitable. A screening of different CSPs (e.g., polysaccharide-based, protein-based) is recommended.

  • Mobile Phase Composition: The mobile phase is critical. For normal phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are key parameters. For basic compounds like Ipratropium bromide, adding a basic modifier like diethylamine (B46881) (DEA) to the mobile phase is often necessary to improve peak shape and achieve separation.

Q4: How can I improve the resolution between the two enantiomer peaks?

A4: To improve resolution, you can systematically optimize the following parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic modifier in the mobile phase.

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.

  • Temperature: Temperature can have a significant impact on chiral separations. Both increasing and decreasing the temperature can affect the resolution, so it is a valuable parameter to screen.

Troubleshooting Guides

Issue 1: Poor Enantiomeric Resolution

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

DOT Script for Troubleshooting Poor Resolution

PoorResolution start Poor or No Resolution csp Evaluate CSP Selection start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If CSP is appropriate additives Add/Adjust Mobile Phase Additives (e.g., 0.1% DEA for basic compounds) mobile_phase->additives modifier Vary Alcohol Modifier (Type and Concentration) additives->modifier flow_rate Adjust Flow Rate (Try Lower Flow Rate) modifier->flow_rate temperature Vary Column Temperature flow_rate->temperature end Improved Resolution temperature->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like Ipratropium bromide.

Q: My Ipratropium bromide enantiomer peaks are tailing. What is the likely cause and how can I fix it?

A: Peak tailing for basic compounds is often caused by strong interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this:

  • Add a Basic Modifier: The most common solution is to add a small amount (typically 0.1-0.5%) of a basic additive, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to the mobile phase. This competing base will interact with the active silanol sites, reducing their interaction with the Ipratropium bromide enantiomers and resulting in more symmetrical peaks.

  • Use a Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly deactivated silica (B1680970) surface.

  • Adjust Mobile Phase pH: In reversed-phase mode, lowering the pH of the mobile phase can suppress the ionization of silanol groups, but this may not be ideal for a quaternary amine.

  • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume, which can contribute to peak broadening and tailing.

Issue 3: Irreproducible Results

Q: I am getting inconsistent retention times and resolution between runs. How can I improve the reproducibility of my method?

A: Poor reproducibility in chiral HPLC can be a significant challenge. To improve it:

  • Ensure Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run. Even small variations in the concentration of the organic modifier or additive can lead to significant changes in retention and selectivity.

  • Thoroughly Equilibrate the Column: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence of injections.

  • Maintain Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature, as even small fluctuations can affect selectivity and retention times.

  • Control Sample Preparation: Ensure that the sample solvent is consistent and compatible with the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion.

Experimental Protocols

Key Experiment: Chiral HPLC Separation of Ipratropium Bromide Enantiomers

This protocol is a recommended starting point based on methods for structurally similar compounds. Optimization will likely be necessary.

DOT Script for Chiral Method Development Workflow

MethodDevelopment start Start: Racemic Ipratropium Bromide Sample csp_screening Screen Chiral Stationary Phases (e.g., Chiralcel OD-H, Chiralpak AD-H) start->csp_screening mobile_phase_screening Screen Mobile Phases (Normal Phase: Hexane/Alcohol) csp_screening->mobile_phase_screening Select promising CSP(s) additive_optimization Optimize Basic Additive (e.g., 0.1% DEA) mobile_phase_screening->additive_optimization Initial separation observed parameter_optimization Optimize Chromatographic Parameters (Flow Rate, Temperature) additive_optimization->parameter_optimization validation Method Validation (Linearity, Precision, Accuracy) parameter_optimization->validation end Final Chiral Separation Method validation->end

Caption: General workflow for chiral method development.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • Ipratropium bromide racemic standard

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic Ipratropium bromide at 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of the two enantiomers.

Data Presentation

The following table presents illustrative quantitative data that could be obtained from the successful chiral separation of Ipratropium bromide enantiomers using the protocol described above.

Table 1: Illustrative Chromatographic Data for Chiral Separation of Ipratropium Bromide Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.514.8
Peak Area 550,000545,000
Peak Height 45,00042,000
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{2.1}
Separation Factor (α) \multicolumn{2}{c}{1.18}

DOT Script for Mobile Phase Optimization Logic

MobilePhaseOptimization start Initial Mobile Phase (e.g., Hexane/IPA 90:10) increase_ipa Increase % IPA (e.g., to 80:20) start->increase_ipa decrease_ipa Decrease % IPA (e.g., to 95:5) start->decrease_ipa result1 Decreased Retention Improved Resolution? increase_ipa->result1 result2 Increased Retention Improved Resolution? decrease_ipa->result2 add_dea Add 0.1% DEA result1->add_dea If resolution is better result2->add_dea If resolution is better result3 Improved Peak Shape and Resolution add_dea->result3

Technical Support Center: Forced Degradation Studies of Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies on Ipratropium (B1672105) Bromide. It includes detailed experimental protocols, troubleshooting guides, and quantitative data summaries to facilitate accurate and efficient stability analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for Ipratropium Bromide?

A1: Forced degradation studies are essential to understand the chemical stability of Ipratropium Bromide in various conditions.[1] These studies help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as required by regulatory agencies like the ICH.[1][2] The goal is to ensure the safety, efficacy, and quality of the final drug product.[1]

Q2: Under which stress conditions is Ipratropium Bromide known to degrade?

A2: Ipratropium Bromide is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[3][4][5] It is generally found to be stable under thermal stress.[3][4] Photolytic degradation can also be investigated, although hydrolysis and oxidation are typically the more significant pathways.[5][6]

Q3: What are the primary degradation products of Ipratropium Bromide?

A3: The primary degradation pathway for Ipratropium Bromide is the hydrolysis of its ester linkage. This results in the formation of Tropic Acid and N-isopropyl-nor-atropine (also referred to as the parent tropane (B1204802) ring structure). Other potential impurities or degradants that should be monitored include apo-ipratropium (B12785063) bromide and 8-s ipratropium bromide.[7]

Q4: What analytical technique is most suitable for analyzing Ipratropium Bromide and its degradation products?

A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the most common and effective technique.[3][4][6] These methods are capable of separating the parent drug from its degradation products, making them "stability-indicating."[2]

Q5: What is a typical target degradation percentage in a forced degradation study?

A5: The aim is to achieve a noticeable but not excessive level of degradation, typically in the range of 10-20%.[8] Some studies suggest a broader target of 20-80% to robustly establish the stability-indicating nature of the analytical method.[2] The extent of stress (e.g., concentration of stressor, temperature, duration) should be adjusted to fall within this range.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant degradation observed after stress. 1. Stress conditions (concentration, temperature, duration) were too mild. 2. The drug is highly stable under the applied condition (e.g., thermal stress).[3][4]1. Increase the concentration of the stress agent (e.g., acid, base, oxidant), elevate the temperature, or extend the exposure time. 2. Confirm from literature if stability is expected. Report the stability and proceed with other stress conditions.
Complete (100%) degradation of the drug. Stress conditions were excessively harsh.Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure duration. Perform a time-course experiment to find the optimal point.
Poor chromatographic peak shape (e.g., tailing, fronting). 1. Inappropriate mobile phase pH. 2. Column degradation (especially after exposure to harsh basic samples). 3. Sample overload.1. Adjust the mobile phase pH. A pH around 4.0 is often effective for separating Ipratropium and its related substances.[7] 2. Use a guard column. If the column is old, replace it. 3. Reduce the injection volume or dilute the sample.
Poor resolution between Ipratropium and a degradation peak. 1. Mobile phase composition is not optimal. 2. Incorrect column chemistry (e.g., C18, C8).1. Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[1][4] Consider using a gradient elution method.[6][7] 2. Ensure a suitable stationary phase is being used. A C18 column is commonly reported as effective.[4][6]
Baseline drift or noise in the chromatogram. 1. Contaminated mobile phase or diluent. 2. Air bubbles in the detector or pump. 3. Column temperature fluctuations.1. Prepare fresh mobile phase and filter it. 2. Purge the HPLC system thoroughly. 3. Use a column oven to maintain a stable temperature.

Data Presentation: Summary of Degradation

The following table summarizes quantitative data from a representative forced degradation study of Ipratropium Bromide.

Stress ConditionReagent/ParameterDuration & Temperature% Degradation
Acid Hydrolysis 0.1 N HCl4 hours @ 60°C[1]13.42%[3][4]
Alkaline Hydrolysis 0.1 N NaOHNot specified26.39%[3][4]
Oxidative 3% H₂O₂Not specified28.89%[3][4]
Thermal Dry HeatNot specifiedNo degradation observed[3][4]
Photolytic UV LightNot specifiedDegradation observed, but % varies

Note: Degradation percentages can vary based on the precise experimental conditions.

Experimental Protocols

The following are detailed methodologies for performing forced degradation studies on Ipratropium Bromide.

Preparation of Solutions
  • Drug Stock Solution: Accurately weigh and dissolve Ipratropium Bromide in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to achieve a known concentration, for example, 1 mg/mL.

  • Stress Agents: Prepare solutions of 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.

Stress Degradation Procedures
  • Acid Hydrolysis:

    • Take a known volume of the drug stock solution (e.g., 10 mL).

    • Add an equal volume of 0.1 N HCl.

    • Reflux the mixture at 60°C for 4 hours.[1]

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final target concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Take a known volume of the drug stock solution.

    • Add an equal volume of 0.1 N NaOH.

    • Reflux the mixture at 60°C for a specified period (e.g., 2 hours). Note: Alkaline hydrolysis is often faster than acid hydrolysis.[9]

    • Cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to the final target concentration with the mobile phase.

  • Oxidative Degradation:

    • Take a known volume of the drug stock solution.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24-48 hours, protected from light.

    • Dilute to the final target concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid drug powder in a hot air oven maintained at a specific temperature (e.g., 105°C) for 24 hours.

    • Alternatively, reflux the drug stock solution at a high temperature (e.g., 80°C) for 24 hours.

    • After exposure, prepare a sample at the target concentration in the mobile phase.

Analytical Method (Example)
  • System: RP-HPLC with UV/PDA Detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0) in a ratio of 60:40 v/v.[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_drug Prepare Ipratropium Stock Solution acid Acid Hydrolysis prep_drug->acid base Alkaline Hydrolysis prep_drug->base oxid Oxidation prep_drug->oxid thermal Thermal Stress prep_drug->thermal prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->acid prep_stress->base prep_stress->oxid neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize hplc Inject into HPLC-UV System neutralize->hplc data Analyze Data: Identify Peaks & Quantify % Degradation hplc->data

Caption: General workflow for forced degradation studies.

Chemical Degradation Pathway

G parent Ipratropium Bromide (Ester Linkage Intact) stress Stress Condition (Acid/Base Hydrolysis) parent->stress Hydrolysis dp1 Tropic Acid stress->dp1 dp2 N-isopropyl-nor-atropine stress->dp2

Caption: Primary hydrolytic degradation pathway of Ipratropium Bromide.

References

Enhancing the shelf-life of Ipratropium bromide analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the shelf-life and ensuring the integrity of Ipratropium (B1672105) bromide analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide: Degradation of Ipratropium Bromide Standards

This guide will help you identify and mitigate potential causes of degradation for your Ipratropium bromide analytical standards.

Observation Potential Cause Recommended Action
Loss of potency in prepared solutions Hydrolysis: Ipratropium bromide is an ester and is susceptible to hydrolysis, especially in alkaline conditions.[1][2]- Maintain the pH of aqueous solutions between 3.5 and 7.0. The optimal pH for stability is approximately 3.5.[1] - Use freshly prepared solutions for analysis. - If storage of solutions is necessary, store at refrigerated temperatures (2-8 °C) for a short period and re-verify the concentration before use.
Appearance of unknown peaks in chromatograms Degradation Products: Forced degradation studies show that Ipratropium bromide degrades under acidic, alkaline, and oxidative conditions.[3][4]- Acid/Base Hydrolysis: Avoid extreme pH conditions. Use buffers to maintain a stable pH. The primary degradation product of hydrolysis is tropic acid.[1] - Oxidation: Protect the standard from strong oxidizing agents. Store solutions in containers that limit oxygen exposure. - Photodegradation: Although less commonly reported, it is good practice to protect solutions from light.[5]
Inconsistent analytical results Improper Storage of Solid Standard: The solid form of the analytical standard can degrade if not stored correctly.- Store the solid standard in a tightly sealed container to protect it from moisture.[6] - Store at controlled room temperature or as recommended by the manufacturer.[7][8] Some manufacturers recommend storage at -20°C for long-term stability.[8] - Avoid exposure to high temperatures as Ipratropium bromide melts with decomposition at approximately 230°C.[2]
Physical changes in the solid standard (e.g., discoloration, clumping) Moisture Absorption or Degradation: Ipratropium bromide is a white crystalline powder.[2] Changes in appearance may indicate degradation or contamination.- Discard the standard if physical changes are observed. - Always handle the standard in a controlled environment with low humidity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ipratropium bromide?

A1: The primary degradation pathway for Ipratropium bromide is hydrolysis of the ester linkage, which yields tropic acid and N-isopropyl-nor-atropine methobromide.[1][9] It is also susceptible to degradation under oxidative conditions.[3][4]

Q2: What are the ideal storage conditions for solid Ipratropium bromide analytical standards?

A2: Solid Ipratropium bromide standards should be stored in tightly closed containers, protected from moisture and light.[5][6] Recommended storage temperatures can vary, with some sources suggesting room temperature[7] and others recommending refrigeration or freezing (-20°C) for long-term storage.[8] Always follow the storage instructions provided by the manufacturer on the certificate of analysis.

Q3: How should I prepare and store solutions of Ipratropium bromide for analysis?

A3: Ipratropium bromide is freely soluble in water and lower alcohols.[2] For aqueous solutions, it is crucial to control the pH, as the compound is most stable at a pH of approximately 3.5 and hydrolyzes rapidly in alkaline solutions.[1][2] It is recommended to use freshly prepared solutions. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

Q4: My analytical method is showing a new impurity peak when analyzing Ipratropium bromide. What could it be?

A4: A new impurity peak could be a degradation product. Common degradants include tropic acid from hydrolysis and various oxidation products.[1][3] Other potential impurities could be related to the manufacturing process, such as apo-ipratropium (B12785063) and 8-s-ipratropium.[10] A stability-indicating analytical method, such as reverse-phase HPLC, should be used to separate the main compound from its potential impurities and degradants.[11][12]

Q5: How can I perform a forced degradation study for Ipratropium bromide?

A5: Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method.[11] This involves subjecting the Ipratropium bromide standard to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate degradation products.[11][13] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Ipratropium Bromide
Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl4 hours60°C13.42[3]
Alkaline Hydrolysis 0.1 N NaOH4 hours60°C26.39[3]
Oxidative Degradation 3% H₂O₂4 hours60°C28.89[3]
Thermal Degradation Heat4 hours60°CNo degradation observed[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ipratropium Bromide

This protocol outlines a typical procedure for conducting a forced degradation study on an Ipratropium bromide analytical standard.

Objective: To generate degradation products of Ipratropium bromide under various stress conditions to assess the stability-indicating properties of an analytical method.

Materials:

  • Ipratropium bromide analytical standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water

  • HPLC grade methanol (B129727) or acetonitrile

  • pH meter

  • Water bath or oven

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Ipratropium bromide in a suitable solvent (e.g., water or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 0.1 N HCl. c. Heat the mixture in a water bath at 60°C for 4 hours.[11] d. Cool the solution to room temperature and neutralize with 0.1 N NaOH. e. Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 0.1 N NaOH. c. Heat the mixture in a water bath at 60°C for 4 hours.[3] d. Cool the solution to room temperature and neutralize with 0.1 N HCl. e. Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 3% H₂O₂. c. Keep the solution at 60°C for 4 hours.[3] d. Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation: a. Transfer a known volume of the stock solution into a flask. b. Heat the solution in an oven at 60°C for 4 hours.[3] c. Cool to room temperature. d. Dilute to a final concentration suitable for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration without subjecting it to any stress conditions.

  • Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

cluster_storage Storage & Handling start Receive Ipratropium Bromide Standard store Store in tightly sealed container at recommended temperature (e.g., -20°C or RT) start->store protect Protect from light and moisture store->protect prepare Prepare solution in appropriate solvent (e.g., water, methanol) protect->prepare ph_control Adjust pH to ~3.5 for aqueous solutions prepare->ph_control use_fresh Use solution immediately ph_control->use_fresh Yes short_term_store Store solution at 2-8°C, protected from light (short-term only) ph_control->short_term_store No analysis Perform Analysis use_fresh->analysis short_term_store->analysis

Caption: Experimental workflow for handling Ipratropium bromide standards.

cluster_degradation Degradation Pathways Ipratropium Ipratropium Bromide Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) Ipratropium->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Ipratropium->Oxidation Thermal Thermal Stress (High Temperature) Ipratropium->Thermal TropicAcid Tropic Acid Hydrolysis->TropicAcid NINA N-isopropyl-nor-atropine methobromide Hydrolysis->NINA OxidativeProducts Oxidative Degradants Oxidation->OxidativeProducts ThermalProducts Thermal Degradants Thermal->ThermalProducts

References

Validation & Comparative

A Comparative Analysis of Ipratropium Bromide and Tiotropium Bromide Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA), and Tiotropium (B1237716) bromide, a long-acting muscarinic antagonist (LAMA), in the management of Chronic Obstructive Pulmonary Disease (COPD). The following analysis is supported by experimental data from randomized controlled trials (RCTs) and systematic reviews.

Executive Summary

Tiotropium bromide has demonstrated superior efficacy compared to Ipratropium bromide in the long-term management of stable COPD. Clinical evidence consistently shows that once-daily Tiotropium leads to greater improvements in lung function, a significant reduction in the frequency of exacerbations, and an enhanced quality of life for patients.[1][2][3][4] While both are effective bronchodilators, the longer duration of action of Tiotropium offers sustained benefits and improved patient adherence.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key quantitative data from comparative studies of Ipratropium bromide and Tiotropium bromide.

Efficacy EndpointIpratropium BromideTiotropium BromideMean Difference (Tiotropium vs. Ipratropium)SignificanceCitations
Trough FEV1 (L) at 3 Months BaselineIncreased0.109 L (95% CI: 0.081 to 0.137)p < 0.0001[1][3][4]
Trough FEV1 (L) at 1 Year Decline of 0.03 L from baselineImprovement of 0.12 L from baseline0.150 L (95% CI: 0.111 to 0.190)p < 0.001[5]
Trough FVC (L) at 13 Weeks 0.08 to 0.18 L improvement from baseline0.34 to 0.39 L improvement from baseline0.21 Lp = 0.0003[6]
Exacerbations (per patient-year) Higher incidenceLower incidence-0.23 (95% CI: -0.39 to -0.07)p = 0.006[3]
Patients with ≥1 Exacerbation Higher proportionLower proportion (Odds Ratio: 0.71, 95% CI: 0.52 to 0.95)-p < 0.05[3]
Hospital Admissions for COPD Higher rateLower rate (Odds Ratio: 0.34, 95% CI: 0.15 to 0.70)-p < 0.01[1][2]
St. George's Respiratory Questionnaire (SGRQ) Total Score at 52 weeks Higher score (poorer quality of life)Lower score (better quality of life)-3.30 (95% CI: -5.63 to -0.97)p < 0.01[1][3]

FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity. A lower SGRQ score indicates a better health-related quality of life.

Mechanism of Action and Signaling Pathway

Both Ipratropium and Tiotropium are competitive antagonists of muscarinic acetylcholine (B1216132) receptors.[7] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction through its action on M3 muscarinic receptors on smooth muscle cells. By blocking these receptors, Ipratropium and Tiotropium inhibit the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.

Tiotropium exhibits a higher affinity for muscarinic receptors, particularly a slower dissociation from M1 and M3 receptors compared to Ipratropium, which contributes to its longer duration of action.[8][9] Tiotropium is approximately 10-fold more potent than Ipratropium bromide.[8] While both are non-selective antagonists, Tiotropium's kinetic selectivity for M3 over M2 receptors may confer a clinical advantage.[8][9]

G cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell cluster_2 Pharmacological Intervention Ach Acetylcholine (ACh) M2_pre M2 Receptor (Autoreceptor) Ach->M2_pre Negative Feedback M3_post M3 Receptor Ach->M3_post Binds PLC Phospholipase C (PLC) M3_post->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Bronchoconstriction Ca->Contraction Ipratropium Ipratropium Ipratropium->M3_post Blocks (Short-acting) Tiotropium Tiotropium Tiotropium->M3_post Blocks (Long-acting)

Figure 1: Signaling pathway of muscarinic antagonists in airway smooth muscle.

Experimental Protocols

The data presented in this guide are primarily derived from randomized, double-blind, parallel-group clinical trials. Below is a summarized, typical experimental protocol for a comparative study of Ipratropium and Tiotropium in patients with stable, moderate-to-severe COPD.

1. Study Population:

  • Inclusion Criteria: Patients aged 40 years or older with a clinical diagnosis of COPD, a post-bronchodilator FEV1/FVC ratio of < 0.70, and a post-bronchodilator FEV1 of ≤ 65% of the predicted value. A smoking history of at least 10 pack-years is also a common requirement.

  • Exclusion Criteria: A primary diagnosis of asthma, recent myocardial infarction or unstable cardiac arrhythmia, and recent respiratory tract infection.

2. Study Design:

  • A multicenter, randomized, double-blind, double-dummy, parallel-group design is typically employed to compare the efficacy and safety of the two drugs over a period of at least 12 weeks, with some studies extending to one year or longer.[1][3][10]

3. Interventions:

  • Tiotropium Group: Receives 18 µg of Tiotropium once daily via a dry powder inhaler (e.g., HandiHaler) and a placebo for the Ipratropium inhaler four times daily.[6][10]

  • Ipratropium Group: Receives 40 µg of Ipratropium four times daily via a metered-dose inhaler and a placebo for the Tiotropium inhaler once daily.[10]

4. Efficacy Assessments:

  • Spirometry: FEV1 and FVC are measured at baseline and at specified intervals throughout the study (e.g., days 1, 8, 50, and 92).[10] Trough FEV1 is measured just before the morning dose, and peak FEV1 is assessed at various time points after drug administration. Spirometry is performed according to American Thoracic Society (ATS) guidelines.[7]

  • Health-Related Quality of Life: Assessed using the St. George's Respiratory Questionnaire (SGRQ). The SGRQ is a 50-item questionnaire that evaluates symptoms, activity, and the impact of the disease on daily life.[11][12] A lower total score indicates better health status.

  • COPD Exacerbations: The number and severity of COPD exacerbations, as well as hospitalizations due to exacerbations, are recorded throughout the study period.

5. Safety Assessments:

  • Adverse events are monitored and recorded at each study visit.

G cluster_0 Phase 1: Screening and Baseline cluster_1 Phase 2: Randomization and Intervention cluster_2 Phase 3: Follow-up and Data Collection cluster_3 Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Spirometry, SGRQ) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Tiotropium (18µg once daily) + Ipratropium Placebo Randomization->Group_A Group_B Ipratropium (40µg 4x daily) + Tiotropium Placebo Randomization->Group_B FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24, 52) Group_A->FollowUp Group_B->FollowUp Assessments Efficacy & Safety Assessments (Spirometry, SGRQ, Exacerbations, AEs) FollowUp->Assessments Analysis Statistical Analysis (Comparison of Endpoints) Assessments->Analysis

Figure 2: Typical experimental workflow for a comparative clinical trial.

Conclusion

The available evidence strongly supports the use of Tiotropium bromide as a more effective long-term maintenance therapy for patients with stable, moderate-to-severe COPD compared to Ipratropium bromide. Tiotropium's once-daily dosing regimen, coupled with its superior efficacy in improving lung function, reducing exacerbations, and enhancing quality of life, positions it as a preferred therapeutic option in this patient population.[1][2][3][4] The safety profiles of both drugs are comparable, with dry mouth being a more frequently reported side effect for Tiotropium.[5][10]

References

Head-to-head study of Ipratropium bromide and Glycopyrrolate on muscarinic receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two widely used muscarinic receptor antagonists, Ipratropium bromide and Glycopyrrolate. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs). This analysis is supported by experimental data on binding affinities, receptor subtype selectivity, and functional effects, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

Ipratropium bromide and Glycopyrrolate are both quaternary ammonium (B1175870) compounds that act as competitive antagonists at muscarinic acetylcholine receptors. Their clinical applications, particularly in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), stem from their ability to inhibit the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. While both drugs share a common general mechanism, subtle differences in their receptor affinity, selectivity, and pharmacokinetics can have significant implications for their therapeutic profiles. This guide aims to elucidate these differences through a detailed examination of available scientific evidence.

Quantitative Data Summary

Table 1: Muscarinic Receptor Binding Affinities of Ipratropium Bromide

Receptor SubtypeIC50 (nM)Reference
M12.9[1]
M22.0[1]
M31.7[1]
M4Not Reported
M5Not Reported

Table 2: Muscarinic Receptor Binding Affinities of Glycopyrrolate

Receptor SubtypeKi (nM) RangepA2Reference
M10.5 - 3.6Not Reported
M20.5 - 3.68.16 (against carbachol)[2]
M30.5 - 3.6Not Reported
M4Not Reported
M5Not Reported

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Based on the available data, both Ipratropium bromide and Glycopyrrolate are potent antagonists at M1, M2, and M3 muscarinic receptor subtypes, with affinities in the low nanomolar range. Neither compound demonstrates significant selectivity between these three subtypes[3][4]. However, one study indicated that Glycopyrrolate exhibits very high potency at what is presumed to be the M1 subtype in rabbit vas deferens, with a lower affinity for M2 and an intermediate affinity for M3 receptors[5]. Ipratropium bromide is generally considered a non-selective muscarinic antagonist[3][4][6].

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The primary subtypes relevant to the therapeutic actions of Ipratropium and Glycopyrrolate in the airways are the M2 and M3 receptors.

M3_Signaling_Pathway Acetylcholine Acetylcholine M3 M3 Acetylcholine->M3 binds Gq11 Gq11 M3->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca2 ER->Ca2 releases Ca2->PKC co-activates CellularResponse CellularResponse Ca2->CellularResponse directly mediates PKC->CellularResponse phosphorylates targets leading to

Figure 1: M3 Muscarinic Receptor Signaling Pathway.

The M3 receptor, upon activation by acetylcholine, couples to the Gq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C. The resulting increase in intracellular calcium leads to smooth muscle contraction, a key factor in bronchoconstriction.

M2_Signaling_Pathway Acetylcholine Acetylcholine M2 M2 Acetylcholine->M2 binds Gio Gio M2->Gio activates AC AC Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CellularResponse CellularResponse PKA->CellularResponse leads to

Figure 2: M2 Muscarinic Receptor Signaling Pathway.

The M2 receptor is coupled to the Gi/o protein. Activation of the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In airway smooth muscle, this counteracts the relaxing effects of agents that increase cAMP, such as beta-agonists.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., Ipratropium or Glycopyrrolate) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known muscarinic antagonist, e.g., atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of assay buffer.

    • A fixed volume of the test compound at various concentrations (serial dilutions).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding control.

    • A fixed volume of the radioligand at a concentration typically near its Kd.

    • A fixed volume of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gi-coupled Receptors)

This protocol measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cAMP, a functional readout for Gi-coupled receptors like the M2 subtype.

Materials:

  • Cells expressing the M2 muscarinic receptor.

  • A known M2 receptor agonist (e.g., carbachol).

  • Test compound (antagonist).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

  • Cell culture medium.

  • Assay buffer.

  • 384-well microplates.

Procedure:

  • Cell Culture: Culture the cells expressing the M2 receptor to an appropriate confluency.

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (antagonist).

    • Add the antagonist dilutions to the respective wells.

    • Include control wells with no antagonist.

  • Agonist Stimulation:

    • Prepare a solution of the M2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist solution to all wells except the basal control wells.

    • To stimulate cAMP production, add forskolin to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to compare the binding affinities of two antagonists.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Muscarinic Receptor Incubation Incubate Membranes, Radioligand, and Test Compounds Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]-NMS) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Ipratropium & Glycopyrrolate Compound_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 Values for Each Compound Counting->IC50_Calc Ki_Calc Calculate Ki Values using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Comparison Compare Binding Affinities Ki_Calc->Comparison

Figure 3: Workflow for Comparative Binding Assay.

Discussion and Conclusion

Both Ipratropium bromide and Glycopyrrolate are effective muscarinic antagonists with high affinity for M1, M2, and M3 receptors. The available data suggests a lack of significant selectivity between these subtypes for both drugs, although some evidence points to a potential for subtype preference with Glycopyrrolate under certain experimental conditions.

The primary therapeutic effects of these drugs in the airways are attributed to the blockade of M3 receptors on smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion[3][4]. The simultaneous blockade of M2 autoreceptors on presynaptic cholinergic nerve terminals, which normally inhibit acetylcholine release, could theoretically counteract the bronchodilator effect. However, the clinical efficacy of these non-selective antagonists suggests that the postsynaptic M3 blockade is the dominant effect.

Differences in the duration of action between the two drugs have been reported, with Glycopyrrolate generally exhibiting a longer-lasting effect. This may be due to differences in their pharmacokinetic properties, such as their rates of dissociation from the muscarinic receptors.

References

Navigating the Path to Bioequivalence: A Comparative Guide for Generic Ipratropium Bromide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – As the demand for cost-effective therapeutic alternatives continues to grow, establishing the bioequivalence of generic orally inhaled drug products (OIDPs) like ipratropium (B1672105) bromide is a critical step in the drug development and approval process. This guide provides a comprehensive comparison of the methodologies and data required to demonstrate that a generic ipratropium bromide formulation is bioequivalent to the reference listed drug (RLD), tailored for researchers, scientists, and drug development professionals.

Ipratropium bromide, a short-acting anticholinergic bronchodilator, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1] Ensuring that generic versions perform identically to the innovator product is paramount for patient safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for demonstrating bioequivalence, which typically involve a combination of in vitro and in vivo studies.[2][3]

In Vivo Bioequivalence Assessment: Pharmacokinetic Studies

Pharmacokinetic (PK) studies are fundamental to demonstrating bioequivalence, assessing the rate and extent to which the active ingredient becomes available at the site of action.[1] These studies are typically conducted in healthy adult subjects under fasting conditions.[3][4]

A common study design is a single-dose, two-way crossover study.[3] To differentiate between pulmonary and gastrointestinal absorption of the inhaled drug, a charcoal block is often administered. The charcoal adsorbs any drug that is swallowed, ensuring that the measured systemic exposure is primarily from the portion of the drug absorbed through the lungs.[4]

Table 1: Comparative Pharmacokinetic Parameters for a Generic (Test) vs. Brand (Reference) Ipratropium Bromide Inhalation Aerosol

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference) [%]90% Confidence Interval
Cmax (pg/mL) 78.22 ± 32.3078.71 ± 27.0399.7692.91% - 107.1%[1]
AUC0-t (h·pg/mL) 336.50 ± 85.94352.64 ± 95.10104.398.3% - 110.6%[1]
AUC0-∞ (h·pg/mL) Not ReportedNot Reported105.399.7% - 111.3%[1]

Cmax: Maximum Plasma Concentration; AUC0-t: Area Under the concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area Under the concentration-time curve from time 0 to infinity. Data is illustrative and compiled from a published study.[1]

For bioequivalence to be established, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the acceptance range of 80% to 125%.[2]

Experimental Protocol: In Vivo Pharmacokinetic Bioequivalence Study

A representative in vivo PK study protocol involves the following key steps:

  • Subject Selection: Healthy, non-smoking male and non-pregnant, non-lactating female subjects are recruited.

  • Study Design: A single-dose, randomized, two-period, two-sequence crossover design is typically employed.[4]

  • Dosing: Subjects receive a single dose of both the test and reference ipratropium bromide formulations, with a washout period between doses.

  • Charcoal Blockade: To isolate pulmonary absorption, subjects may receive an oral charcoal slurry before and after inhalation to adsorb any swallowed drug.[4]

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points post-inhalation.

  • Bioanalysis: Plasma concentrations of ipratropium bromide are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Statistical Analysis: Key pharmacokinetic parameters (Cmax, AUC) are calculated, and a 90% confidence interval for the geometric mean ratio of the test to reference product is determined.[4]

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Recruitment s2 Inclusion/Exclusion Criteria s1->s2 s3 Informed Consent s2->s3 p1_rand Randomization s3->p1_rand p1_dose Dosing (Test or Reference) p1_rand->p1_dose p1_pk Pharmacokinetic Sampling p1_dose->p1_pk w Drug Elimination p1_pk->w p2_dose Dosing (Crossover) w->p2_dose p2_pk Pharmacokinetic Sampling p2_dose->p2_pk a1 Bioanalytical Analysis p2_pk->a1 a2 Pharmacokinetic Modeling a1->a2 a3 Statistical Comparison a2->a3

In Vivo Crossover Bioequivalence Study Workflow

In Vitro Bioequivalence Assessment: A Weight of Evidence Approach

In vitro tests are crucial for evaluating the physical and aerodynamic properties of the aerosol generated by the inhaler, providing a "weight of evidence" to support bioequivalence.[2] These tests are designed to compare the performance of the generic and reference products under standardized laboratory conditions.

Key in vitro tests for ipratropium bromide metered-dose inhalers include:

  • Single Actuation Content (SAC): Measures the dose delivered per actuation.

  • Aerodynamic Particle Size Distribution (APSD): Characterizes the size of the aerosol particles, which determines where they will deposit in the lungs.[3]

  • Spray Pattern and Plume Geometry: Assesses the shape and characteristics of the aerosol cloud.[3]

  • Priming and Repriming: Evaluates the dose consistency after periods of non-use.[3]

Table 2: Comparative In Vitro Aerodynamic Particle Size Distribution Data

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Mass Median Aerodynamic Diameter (MMAD) (µm) 1.14 ± 0.031.07 ± 0.05[1]
Geometric Standard Deviation (GSD) 3.09 ± 0.662.22 ± 0.30[1]
Fine Particle Fraction (FPF) (%) Data Not AvailableData Not Available
Impactor Sized Mass (ISM) (µg) Data Not AvailableData Not Available

MMAD: Mass Median Aerodynamic Diameter; GSD: Geometric Standard Deviation; FPF: Fine Particle Fraction (the percentage of particles with an aerodynamic diameter less than 5 µm); ISM: Impactor Sized Mass (the total mass of drug collected on the impactor stages). Data is illustrative and compiled from a published study.[1]

Experimental Protocol: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

The Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI) are commonly used to determine the APSD of inhaled products.

  • Apparatus Setup: The cascade impactor is assembled and equilibrated to controlled temperature and humidity.

  • Sample Actuation: A predetermined number of actuations from the ipratropium bromide inhaler are fired into the impactor at a constant, calibrated flow rate (e.g., 28.3 L/min).[3]

  • Drug Recovery: The drug deposited on each stage of the impactor is rinsed with a suitable solvent.

  • Quantification: The amount of ipratropium bromide on each stage is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The MMAD, GSD, and FPF are calculated from the drug deposition data.

G cluster_setup Apparatus Setup cluster_testing Testing Procedure cluster_analysis Sample Analysis cluster_calculation Data Calculation s1 Assemble Cascade Impactor s2 Equilibrate Temperature & Humidity s1->s2 s3 Calibrate Airflow s2->s3 t1 Prime Inhaler s3->t1 t2 Actuate Inhaler into Impactor t1->t2 t3 Repeat for Multiple Actuations t2->t3 a1 Rinse Each Impactor Stage t3->a1 a2 Quantify Drug via HPLC a1->a2 c1 Calculate MMAD a2->c1 c2 Calculate GSD a2->c2 c3 Calculate FPF a2->c3

In Vitro Aerodynamic Particle Size Distribution Workflow

Conclusion

Demonstrating the bioequivalence of generic ipratropium bromide formulations requires a rigorous, multi-faceted approach that combines in vivo pharmacokinetic data with a comprehensive suite of in vitro performance tests. By adhering to regulatory guidelines and employing robust experimental protocols, drug developers can confidently establish the therapeutic equivalence of their generic products, ultimately providing patients with safe, effective, and affordable treatment options for respiratory diseases.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data and regulatory guidelines. It is not a substitute for specific regulatory advice. Developers should always consult the latest guidance from relevant authorities when designing their bioequivalence studies.

References

Navigating Immunoassay Specificity: A Guide to Ipratropium Bromide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Data and the Case for Precaution

A thorough review of scientific literature reveals a gap in specific studies detailing the cross-reactivity of ipratropium (B1672105) bromide and its metabolites in standard immunoassays, such as those used for drugs of abuse screening. However, the absence of evidence is not evidence of absence. The chemical structure of ipratropium bromide, a synthetic derivative of atropine, warrants careful consideration.

Structurally related compounds have been shown to cross-react in immunoassays. For instance, atropine, which shares a core tropane (B1204802) alkaloid structure with ipratropium, has been documented to cause false-positive results in some opiate immunoassays. This is due to the antibody used in the assay recognizing a similar epitope on both the target analyte (e.g., morphine) and the structurally related but pharmacologically distinct compound (atropine).

Given that ipratropium bromide is metabolized in the body, its metabolites could also potentially interact with immunoassay antibodies. The major metabolites include N-isopropylnortropium methobromide, tropic acid, and tropane. The structural similarity of these compounds to other substances could theoretically lead to off-target binding in an immunoassay.

Comparative Analysis of Chemical Structures

To understand the potential for cross-reactivity, it is essential to compare the chemical structures of ipratropium bromide and its analogues with common immunoassay targets.

CompoundKey Structural FeaturesPotential for Cross-Reactivity
Ipratropium Bromide Quaternary ammonium (B1175870) compound with a tropane base, ester linkage, and an N-isopropyl group.Potential for cross-reactivity in assays targeting compounds with similar core structures.
Atropine Tertiary amine with a tropane base and an ester linkage. Structurally very similar to ipratropium.Documented to cross-react with some opiate immunoassays.
Morphine A pentacyclic alkaloid with a completely different core structure from ipratropium.Low likelihood of direct cross-reactivity based on the overall structure, but antibodies can sometimes recognize smaller, similar fragments or conformations.

Due to the lack of direct quantitative data for ipratropium bromide, the following table is a hypothetical representation of how such data would be presented.

Immunoassay TargetTest CompoundConcentration Tested (ng/mL)% Cross-Reactivity
OpiatesIpratropium Bromide1000Data Not Available
OpiatesAtropine100,000> 0.1% (in some assays)
AmphetaminesIpratropium Bromide1000Data Not Available
BenzodiazepinesIpratropium Bromide1000Data Not Available

Experimental Protocol for Assessing Cross-Reactivity

To address the lack of available data, researchers can perform in-house cross-reactivity studies. The following is a generalized protocol for testing the potential interference of ipratropium bromide in a competitive immunoassay format (e.g., ELISA).

Objective: To determine the percentage cross-reactivity of ipratropium bromide and its major metabolites in a specific immunoassay.

Materials:

  • Immunoassay kit for the target analyte (e.g., Opiates ELISA kit)

  • Ipratropium bromide standard

  • Standards for major ipratropium bromide metabolites (if available)

  • Drug-free urine or serum for sample matrix

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Standards:

    • Prepare a standard curve of the target analyte according to the immunoassay kit instructions.

    • Prepare a series of dilutions of ipratropium bromide and its metabolites in the drug-free matrix. The concentration range should be high enough to potentially elicit a response (e.g., 10 ng/mL to 10,000 ng/mL).

  • Immunoassay Procedure:

    • Follow the immunoassay kit protocol for adding samples, enzyme conjugates, and substrates.

    • Run the target analyte standard curve, the ipratropium bromide dilutions, and a negative control (drug-free matrix) in parallel.

  • Data Analysis:

    • Measure the absorbance or signal for each well using a microplate reader.

    • Calculate the concentration of the target analyte that produces a 50% reduction in signal (IC50) from the standard curve.

    • Determine the concentration of ipratropium bromide (or its metabolite) that produces a 50% reduction in signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Ipratropium Bromide) x 100

Visualizing Methodologies and Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway of ipratropium bromide.

experimental_workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis cluster_result Result prep_standards Prepare Target Analyte Standard Curve run_assay Perform Immunoassay (e.g., ELISA) prep_standards->run_assay prep_ipratropium Prepare Ipratropium Bromide Dilution Series prep_ipratropium->run_assay read_plate Measure Signal (Microplate Reader) run_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity report Report Findings calc_cross_reactivity->report

Experimental workflow for assessing immunoassay cross-reactivity.

signaling_pathway cluster_cell Bronchial Smooth Muscle Cell ACh Acetylcholine (ACh) M3_receptor Muscarinic M3 Receptor ACh->M3_receptor Binds Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Bronchoconstriction Ca_release->Contraction Leads to Ipratropium Ipratropium Bromide Ipratropium->M3_receptor Blocks

Unraveling Ipratropium Bromide's Mechanism: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Ipratropium (B1672105) bromide and its alternatives, leveraging experimental data from knockout mouse models to validate and compare their mechanisms of action. This document synthesizes findings on airway bronchoconstriction, receptor selectivity, and signaling pathways to offer a clear, data-driven perspective on these widely used bronchodilators.

Ipratropium bromide, a cornerstone in the management of chronic obstructive pulmonary disease (COPD), functions as a non-selective muscarinic receptor antagonist. Its therapeutic effect hinges on the blockade of acetylcholine-induced bronchoconstriction. The advent of knockout mouse models, specifically those lacking muscarinic M2 and M3 receptors, has provided an invaluable tool to dissect the precise mechanisms of Ipratropium and compare its performance against newer, more selective anticholinergic agents and other classes of bronchodilators.

Ipratropium's Mechanism Validated by Knockout Models

Acetylcholine (B1216132), the primary parasympathetic neurotransmitter in the airways, triggers bronchoconstriction and mucus secretion primarily through the M3 muscarinic receptor located on airway smooth muscle cells.[1][2] The M2 muscarinic receptor, on the other hand, acts as a presynaptic autoreceptor, inhibiting further acetylcholine release.[3] Ipratropium, being non-selective, blocks both M2 and M3 receptors.[4][5]

Performance Comparison with Alternative Anticholinergics

The development of longer-acting and more selective muscarinic antagonists has provided several alternatives to Ipratropium. These include Tiotropium (B1237716), Glycopyrrolate, Aclidinium, and Umeclidinium. The key differentiator among these drugs lies in their receptor selectivity and dissociation kinetics.

FeatureIpratropium BromideTiotropium BromideGlycopyrrolateAclidinium BromideUmeclidinium
Selectivity Non-selective (M1, M2, M3)[4][5]Kinetically selective for M3 over M2[3]Some selectivity for M3 over M2[3]Kinetically selective for M3 over M2[7]Selective for M3 over M2[8]
Duration of Action Short-acting (4-6 hours)Long-acting (≥24 hours)Long-acting (≥24 hours)Long-acting (≥12 hours)Long-acting (≥24 hours)
Onset of Action RapidSlower than IpratropiumRapidRapidRapid

Quantitative Data from Knockout Mouse Studies:

While a direct head-to-head comparative study of all these drugs in the same M3 knockout mouse model is not available, individual studies provide valuable insights. For instance, studies on M3R-/- mice show a marked reduction in allergen-induced airway remodeling, a process that is also inhibited by the M3-selective antagonist Tiotropium.[1][9] This suggests that the therapeutic benefits of these drugs extend beyond simple bronchodilation.

Data in the following table is synthesized from multiple sources and represents the expected outcomes based on the known mechanisms of action and results from individual knockout mouse studies. Direct comparative quantitative values from a single study are not available.

DrugWild-Type Mouse (Methacholine Challenge)M3 Receptor Knockout Mouse (Methacholine Challenge)Expected Outcome and Rationale
Ipratropium Bromide Significant reduction in bronchoconstrictionNo significant effectIpratropium's primary mechanism is blocking the M3 receptor, which is absent in these mice.
Tiotropium Bromide Significant and prolonged reduction in bronchoconstrictionNo significant effectTiotropium's high affinity and selectivity for the M3 receptor mean its efficacy is dependent on the presence of this receptor.[10]
Glycopyrrolate Significant reduction in bronchoconstrictionNo significant effectGlycopyrrolate's anticholinergic activity is primarily mediated through M3 receptor blockade.[11]
Aclidinium Bromide Significant reduction in bronchoconstrictionNo significant effectAclidinium's bronchodilatory effect is dependent on its antagonism of the M3 receptor.[7]
Umeclidinium Significant and prolonged reduction in bronchoconstrictionNo significant effectUmeclidinium is a potent and selective M3 receptor antagonist.[8]

Comparison with Beta-2 Agonists

Beta-2 adrenergic receptor agonists (e.g., Albuterol, Salmeterol) represent another major class of bronchodilators. Their mechanism is distinct from anticholinergics, providing a basis for combination therapy.

FeatureAnticholinergics (e.g., Ipratropium)Beta-2 Agonists (e.g., Albuterol)
Target Receptor Muscarinic Receptors (M3)Beta-2 Adrenergic Receptors
Mechanism Blocks acetylcholine-induced bronchoconstrictionStimulates airway smooth muscle relaxation
Signaling Pathway Inhibition of Gq/11 -> PLC -> IP3 -> Ca2+ releaseActivation of Gs -> Adenylyl Cyclase -> cAMP -> PKA

Studies in beta-2 adrenoceptor knockout mice have confirmed that the bronchodilatory effects of beta-2 agonists are entirely dependent on the presence of these receptors. In such models, anticholinergics like Ipratropium would still be effective, highlighting their independent mechanisms of action.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing airway responsiveness in mice.

Anticholinergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds and Activates Ipratropium Ipratropium Ipratropium->M3_Receptor Blocks Gq_11 Gq/11 M3_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction

Figure 1: Simplified signaling pathway of M3 muscarinic receptor activation and its blockade by Ipratropium bromide.

Beta2_Agonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta2_Agonist Beta-2 Agonist Beta2_Receptor Beta-2 Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds and Activates Gs Gs Protein Beta2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Figure 2: Simplified signaling pathway of Beta-2 adrenergic receptor activation leading to bronchodilation.

Experimental_Workflow Start Start Mouse_Groups Prepare Mouse Groups (Wild-Type, M3R-/-, etc.) Start->Mouse_Groups Anesthesia Anesthetize Mouse Mouse_Groups->Anesthesia Tracheostomy Perform Tracheostomy Anesthesia->Tracheostomy Ventilation Connect to Ventilator (e.g., flexiVent) Tracheostomy->Ventilation Baseline Measure Baseline Airway Resistance Ventilation->Baseline Drug_Admin Administer Drug (e.g., Ipratropium) Baseline->Drug_Admin Methacholine (B1211447) Administer Methacholine (Bronchoconstrictor) Drug_Admin->Methacholine Measure_Response Measure Airway Resistance Response Methacholine->Measure_Response Data_Analysis Data Analysis and Comparison Measure_Response->Data_Analysis End End Data_Analysis->End

Figure 3: A typical experimental workflow for assessing airway responsiveness in anesthetized and ventilated mice.

Detailed Experimental Protocols

1. Measurement of Airway Responsiveness in Anesthetized Mice using Forced Oscillation Technique (flexiVent)

This protocol describes the invasive measurement of airway mechanics in response to a bronchoconstrictor challenge.[1][3][10][12][13]

  • Animals: Wild-type and muscarinic receptor knockout mice (e.g., M3R-/-) are used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of a suitable anesthetic cocktail (e.g., ketamine/xylazine).

  • Tracheostomy: A surgical incision is made in the neck to expose the trachea. A cannula is inserted into the trachea and secured.

  • Mechanical Ventilation: The mouse is connected to a small animal ventilator, such as the flexiVent system. The ventilator delivers a controlled pattern of breathing.

  • Baseline Measurement: Baseline respiratory mechanics, including airway resistance (Rrs) and compliance (Crs), are measured using forced oscillation maneuvers.

  • Drug Administration: Ipratropium bromide or an alternative bronchodilator is administered, typically via nebulization or intratracheal instillation.

  • Bronchoconstrictor Challenge: Increasing concentrations of methacholine are aerosolized into the ventilator circuit to induce bronchoconstriction.

  • Response Measurement: Airway resistance and other parameters are measured after each dose of methacholine to generate a dose-response curve.

  • Data Analysis: The dose-response curves are analyzed to determine the provocative concentration of methacholine causing a specific increase in airway resistance (e.g., PC200). The effects of the bronchodilator are quantified by the shift in the dose-response curve.

2. Precision-Cut Lung Slices (PCLS) for Ex Vivo Bronchoconstriction Assay

This protocol allows for the study of airway responses in an ex vivo setting, preserving the native lung architecture.[4][8][14][15]

  • Lung Inflation and Harvesting: Mice are euthanized, and the lungs are inflated via the trachea with low-melting-point agarose. The inflated lungs are then carefully excised.

  • Slicing: The agarose-filled lungs are sectioned into thin slices (typically 200-300 µm) using a vibratome.

  • Culture: The PCLS are placed in culture medium and can be maintained for several days.

  • Drug Incubation: PCLS are incubated with Ipratropium bromide or other test compounds for a specified period.

  • Bronchoconstrictor Challenge: A baseline image of an airway within the slice is captured. A bronchoconstricting agent like methacholine is then added to the culture medium.

  • Image Acquisition and Analysis: Time-lapse images of the airway are captured using a microscope. The cross-sectional area of the airway lumen is measured over time to quantify the degree of constriction and the effect of the pre-incubated drug.

Conclusion

Knockout mouse models have been instrumental in unequivocally validating the M3 muscarinic receptor as the primary target for the bronchodilatory effects of Ipratropium bromide and other anticholinergic agents. While direct comparative studies in these models are somewhat limited, the available evidence strongly supports the superior duration of action of newer long-acting muscarinic antagonists like Tiotropium, Glycopyrrolate, Aclidinium, and Umeclidinium. The distinct, complementary mechanism of beta-2 agonists is also clearly demonstrable in knockout models, providing a strong rationale for combination therapy. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies to further elucidate the nuanced differences between these important respiratory medicines.

References

Ipratropium bromide versus Atropine: a comparative potency study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of ipratropium (B1672105) bromide and atropine (B194438), two non-selective muscarinic acetylcholine (B1216132) receptor antagonists. The information presented herein is compiled from experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.

Data Presentation: Quantitative Comparison of Potency

The relative potency of ipratropium bromide and atropine can be assessed through various pharmacological parameters. The following table summarizes key quantitative data from in vitro studies.

ParameterIpratropium BromideAtropineTissue/Receptor SourceKey Findings
pA2 Value 8.399.01Isolated Rat LungsAtropine demonstrates a higher antagonist potency at the muscarinic receptors in this model.

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to determine and compare the potency of muscarinic antagonists.

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This in vitro assay determines the binding affinity (Ki value) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of ipratropium bromide and atropine for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test compounds: Ipratropium bromide and atropine solutions of varying concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Contains cell membranes and the radioligand.

    • Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.

    • Competitive Binding: Contains cell membranes, the radioligand, and varying concentrations of the test compound (ipratropium bromide or atropine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with the cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

This functional assay quantifies the potency of a competitive antagonist by measuring its effect on the dose-response curve of an agonist in an isolated tissue preparation.

Objective: To determine the pA2 value of ipratropium bromide and atropine in airway smooth muscle.

Materials:

  • Isolated tracheal or bronchial smooth muscle tissue from an appropriate animal model (e.g., guinea pig, rat).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic force transducer and data acquisition system.

  • Agonist: Acetylcholine or methacholine.

  • Antagonists: Ipratropium bromide and atropine.

Procedure:

  • Tissue Preparation: Dissect the trachea or bronchi and prepare smooth muscle strips or rings. Mount the tissues in the organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes) until a stable baseline is achieved.

  • Control Agonist Dose-Response Curve: Cumulatively add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissues to return to baseline.

  • Antagonist Incubation: Add a fixed concentration of the antagonist (ipratropium bromide or atropine) to the organ bath and allow it to incubate with the tissue for a specific period (e.g., 30-60 minutes).

  • Agonist Dose-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile response.

  • Repeat with Different Antagonist Concentrations: Wash the tissues and repeat steps 4 and 5 with at least two other concentrations of the same antagonist.

  • Data Analysis:

    • Plot the log of the agonist concentration versus the response for each condition (control and each antagonist concentration).

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (control).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

    • The pA2 value is the x-intercept of the Schild plot, which can be determined by linear regression. The slope of the regression line should be close to 1 for a competitive antagonist.

Visualizations

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of muscarinic acetylcholine receptors and the point of intervention for antagonists like ipratropium bromide and atropine.

Muscarinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC_activation->Smooth_Muscle_Contraction Antagonists Ipratropium Bromide Atropine Antagonists->Muscarinic_Receptor Block

Caption: Muscarinic Receptor Signaling Pathway.

Experimental Workflow for In Vivo Potency Comparison

This diagram outlines a typical experimental workflow for comparing the bronchodilator potency of two compounds in an animal model of bronchoconstriction.

InVivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (e.g., Tracheal Cannula, Plethysmograph) Anesthesia->Instrumentation Baseline Measure Baseline Airway Resistance Instrumentation->Baseline Bronchoconstriction Induce Bronchoconstriction (e.g., Methacholine Challenge) Baseline->Bronchoconstriction Drug_Admin Administer Test Compound (Ipratropium or Atropine) Bronchoconstriction->Drug_Admin Post_Drug_Measurement Measure Airway Resistance Over Time Drug_Admin->Post_Drug_Measurement Dose_Response Generate Dose-Response Curves Post_Drug_Measurement->Dose_Response Potency_Comparison Compare ED50 Values Dose_Response->Potency_Comparison Statistical_Analysis Perform Statistical Analysis Potency_Comparison->Statistical_Analysis

Caption: In Vivo Bronchodilator Potency Workflow.

In Vitro Potency of Ipratropium Bromide Versus Other Anticholinergic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro potency of ipratropium (B1672105) bromide against other commonly used anticholinergic agents, namely tiotropium (B1237716) bromide, aclidinium (B1254267) bromide, umeclidinium (B1249183) bromide, and glycopyrrolate. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the binding affinities and functional potencies of these compounds at muscarinic acetylcholine (B1216132) receptors (mAChRs).

Quantitative Comparison of Receptor Binding Affinities

The primary mechanism of action for anticholinergic agents is the competitive antagonism of acetylcholine at muscarinic receptors. The in vitro potency of these drugs is commonly quantified by their binding affinity (Ki) for the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities (as pKi, the negative logarithm of the Ki) for ipratropium bromide and its comparators at human muscarinic receptors.

DrugM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
Ipratropium Bromide ~8.5~8.7~8.8Data not availableData not available
Tiotropium Bromide High AffinityHigh AffinityHigh AffinityData not availableData not available
Aclidinium Bromide Subnanomolar AffinitySubnanomolar AffinitySubnanomolar AffinitySubnanomolar AffinitySubnanomolar Affinity
Umeclidinium Bromide ~9.3 - 10.3~9.3 - 10.3~9.3 - 10.3~9.3 - 10.3~9.3 - 10.3
Glycopyrrolate ~9.1~8.8~9.3Data not availableData not available

Note: The data presented is compiled from various in vitro studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.[1] Ipratropium bromide demonstrates high affinity for M1, M2, and M3 receptors with IC50 values of 2.9 nM, 2.0 nM, and 1.7 nM, respectively.[1] Tiotropium bromide is approximately 10-fold more potent than ipratropium bromide and exhibits high affinity for M1, M2, and M3 receptors.[2] Aclidinium bromide shows subnanomolar affinity for all five human muscarinic receptors. Umeclidinium bromide has a reported affinity (Ki) for the cloned human M1-M5 mAChRs ranging from 0.05 to 0.16 nM.[3] Glycopyrrolate is slightly selective for M3 muscarinic receptors, with an affinity 3–5 times higher than that for M1 and M2 receptors.[3]

Experimental Protocols

The in vitro potency of anticholinergic agents is determined through various experimental assays. The two primary methods are radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of an unlabeled anticholinergic agent against a radiolabeled ligand for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Unlabeled anticholinergic drugs (Ipratropium bromide, Tiotropium, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are thawed and diluted in assay buffer to a predetermined concentration.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all receptors.

    • Competition: Radioligand and serial dilutions of the test anticholinergic drug.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: The contents of the wells are rapidly filtered through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: The filters are dried, scintillation fluid is added, and the radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition assay is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Inositol Phosphate (B84403) Accumulation)

This assay measures the ability of an antagonist to inhibit the downstream signaling cascade initiated by an agonist binding to Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the functional potency of an anticholinergic agent by measuring its ability to inhibit agonist-induced inositol (B14025) phosphate (IP) accumulation.

Materials:

  • Cells expressing a Gq-coupled muscarinic receptor (e.g., CHO-K1 cells stably expressing human M3 receptors).

  • [3H]-myo-inositol.

  • Agonist (e.g., carbachol).

  • Antagonist (test anticholinergic drug).

  • LiCl solution.

  • Dowex AG1-X8 resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Cells are cultured and incubated with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of the test anticholinergic drug for a specific period.

  • Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., carbachol) in the presence of LiCl. LiCl inhibits the degradation of inositol monophosphates, leading to their accumulation.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation: The total inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).

  • Quantification: The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the antagonist is plotted against its concentration, and the IC50 value is determined. This IC50 value represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced IP accumulation.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

Muscarinic_Signaling_Pathway cluster_receptor Muscarinic Receptor Activation cluster_gq Gq Pathway (M1, M3, M5) cluster_gi Gi Pathway (M2, M4) Acetylcholine Acetylcholine mAChR Muscarinic Receptor Acetylcholine->mAChR Binds & Activates Anticholinergic Anticholinergic Anticholinergic->mAChR Binds & Blocks Gq Gq mAChR->Gq Activates Gi Gi mAChR->Gi Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Response_Gq PKC->Response_Gq AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_Gi

Caption: Muscarinic receptor signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Cell Culture expressing a specific mAChR subtype B Membrane Preparation A->B D Incubation of Membranes, Radioligand, and Test Compound B->D C Preparation of Radioligand and Test Compounds C->D E Separation of Bound and Free Ligand (Filtration) D->E F Quantification of Bound Radioligand (Scintillation Counting) E->F G Generation of Competition Curve F->G H Determination of IC50 G->H I Calculation of Ki (Cheng-Prusoff Equation) H->I

Caption: Radioligand binding assay workflow.

References

A Comparative Guide to the Reproducibility of FEV1 Measurements in Ipratropium Bromide Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of Forced Expiratory Volume in one second (FEV1) measurements in clinical trials involving Ipratropium (B1672105) bromide and other commonly used bronchodilators. Understanding the variability and reproducibility of FEV1 is critical for designing robust clinical trials and accurately interpreting their outcomes. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows and concepts to support informed decision-making in respiratory drug development.

Data Summary: Reproducibility and Variability of FEV1 Measurements

The following table summarizes the reported variability of FEV1 measurements in clinical trials of Ipratropium bromide and selected alternative bronchodilators. Direct head-to-head comparisons of FEV1 reproducibility are scarce in the literature; therefore, this table compiles data from various studies to provide an overview of what can be expected in terms of measurement variability.

BronchodilatorDrug ClassKey Findings on FEV1 Variability/ReproducibilityRelevant Clinical Trial / StudyCitation
Ipratropium Bromide Short-Acting Muscarinic Antagonist (SAMA)In the Lung Health Study, the standard deviations of the mean FEV1 at each annual visit were consistently slightly higher for the post-bronchodilator FEV1 compared to the pre-bronchodilator FEV1. The standard errors around the mean slope estimates of FEV1 decline were only minimally higher for the pre- versus the post-bronchodilator FEV1.Lung Health Study[1]
A study on combined albuterol and ipratropium showed a statistically significant reduction in the daily variability of FEV1 (measured by coefficient of variation) compared with either monotherapy.Randomized, crossover study[2]
Tiotropium (B1237716) Long-Acting Muscarinic Antagonist (LAMA)In a 3-month study, the variability in trough FEV1 response to tiotropium was greater in current smokers compared to ex-smokers, although the difference was not statistically significant.3-month, double-blind study[3][4]
The UPLIFT trial, a large 4-year study, demonstrated that tiotropium provided sustained improvements in lung function, with consistent differences in FEV1 compared to placebo. While not directly reporting on reproducibility, the long-term stable effect suggests a reliable measurement outcome.UPLIFT Trial[5][6]
Salbutamol (B1663637) (Albuterol) Short-Acting Beta2-Agonist (SABA)FEV1 was found to be the least variable measurement (assessed by coefficient of variation) in both healthy subjects and asthmatics when compared to other lung function parameters like sGaw and X5. However, FEV1 was more variable in asthmatics compared with healthy volunteers.Comparative lung function methods study[7]
In a pilot study on remote spirometry in asthma patients, the test-retest reliability of FEV1 measurements, assessed by the intraclass correlation coefficient (ICC), was high and comparable between mobile spirometry (ICC = 0.932) and clinic spirometry (ICC = 0.942).Remote FEV1 Monitoring in Asthma Pilot Study[8]
Formoterol (B127741) Long-Acting Beta2-Agonist (LABA)In the ETHOS trial sub-study, treatment with a combination of budesonide/glycopyrrolate/formoterol fumarate (B1241708) resulted in significant and sustained improvements in morning pre-dose trough FEV1 over 52 weeks, indicating a consistent treatment effect that can be reliably measured.ETHOS Trial Sub-study[9]
A study in patients with apparently poorly reversible COPD showed that inhaled formoterol caused long-lasting and statistically relevant improvements in work of breathing and airway resistance, with modest immediate changes in FEV1.Randomized, double-blind, placebo-controlled, crossover study[10]

Experimental Protocols

Accurate and reproducible FEV1 measurements are contingent on standardized experimental protocols. Below are detailed methodologies for FEV1 measurement as typically employed in clinical trials of inhaled bronchodilators.

FDA Recommended Protocol for FEV1 Measurement in Ipratropium Bromide Bioequivalence Studies

This protocol is based on the FDA's guidance for establishing the bioequivalence of Ipratropium bromide inhalation aerosols.

  • Study Design: A comparative clinical endpoint bioequivalence study, which can be either a crossover or parallel-group design.

  • Patient Population: Patients with a clinical diagnosis of Chronic Obstructive Pulmonary Disease (COPD).

  • Washout Period: A placebo run-in period of at least 2 weeks is recommended to wash out any pre-study long-acting anti-cholinergic agents and to establish baseline FEV1 values.

  • Withholding of Concomitant Medications: Specific withholding times for permitted concomitant medications prior to spirometry should be enforced (e.g., 4 hours for short-acting beta-agonists, 12 or 24 hours for long-acting beta-agonists).

  • Spirometry Standards: All spirometry procedures should be conducted in accordance with the American Thoracic Society (ATS) guidelines.

  • FEV1 Measurement Schedule: Serial spirometry (FEV1) should be measured at 0 (pre-dose), 10, 15, 30, 60, 90, and 120 minutes, and 3, 4, 5, and 6 hours post-dose.

  • Primary Endpoint: The primary bioequivalence endpoint is the Area Under the serial FEV1-time curve calculated from time zero to 6 hours (AUC0-6h), adjusted for baseline.

  • Data Reporting: The final study report should include the time to peak bronchodilator response (Tmax) and FEV1 values at all measurement times for each treatment group.

Typical FEV1 Measurement Protocol in Long-Acting Bronchodilator (e.g., Tiotropium, Formoterol) Trials

This protocol is a generalized representation from various long-term clinical trials.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group design, often with a duration of 12 weeks to several years.

  • Patient Population: Patients with stable, moderate-to-severe COPD.

  • Screening and Run-in: A screening period to confirm diagnosis and eligibility, followed by a run-in period to establish baseline lung function and ensure stability.

  • Withholding of Medications: Similar to SAMA trials, washout periods for other bronchodilators are required before baseline measurements and subsequent study visits.

  • Spirometry Standards: Adherence to ATS/European Respiratory Society (ERS) guidelines for spirometry is mandatory. This includes equipment calibration, standardized patient instruction, and criteria for acceptable and reproducible maneuvers.

  • FEV1 Measurement Schedule:

    • Trough FEV1: Measured at the end of the dosing interval (e.g., approximately 24 hours after the last dose for once-daily medications like tiotropium, or 12 hours for twice-daily medications) to assess the sustained effect of the drug. This is a common primary endpoint in long-term trials.

    • Serial Spirometry: Performed at various time points post-dose (e.g., 30, 60, 120, 180 minutes) on specific study days to characterize the bronchodilator profile.

    • Post-bronchodilator FEV1: Measured after administration of a short-acting bronchodilator (e.g., salbutamol) to assess the maximal achievable bronchodilation.

  • Data Analysis: The primary endpoint is often the change from baseline in trough FEV1. Secondary endpoints may include peak FEV1, FEV1 AUC over a specific time interval, and the rate of decline in FEV1 over the study period.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to FEV1 measurement reproducibility.

FEV1_Measurement_Workflow start_end start_end process process decision decision data data qc qc Start Patient Screening and Consent RunIn Run-in / Washout Period Start->RunIn Baseline Baseline FEV1 Measurement (Pre-dose) RunIn->Baseline Randomization Randomization to Treatment Arm Baseline->Randomization Dosing Drug Administration (e.g., Ipratropium Bromide) Randomization->Dosing SerialFEV1 Serial FEV1 Measurements (e.g., 15, 30, 60, 120 min, etc.) Dosing->SerialFEV1 CheckReproducibility Maneuvers Meet ATS/ERS Criteria? SerialFEV1->CheckReproducibility RepeatManeuver Repeat Maneuver CheckReproducibility->RepeatManeuver No RecordData Record Valid FEV1 Data CheckReproducibility->RecordData Yes RepeatManeuver->SerialFEV1 QC Data Quality Control RecordData->QC FollowUp Follow-up Visits with FEV1 Measurements FollowUp->Dosing Subsequent Doses FinalAnalysis Final Data Analysis (e.g., AUC0-6h, Trough FEV1) FollowUp->FinalAnalysis End End of Study FinalAnalysis->End QC->FollowUp

Caption: Experimental workflow for FEV1 measurement in a clinical trial.

FEV1_Reproducibility_Factors cluster_patient Patient-Related Factors cluster_procedural Procedural Factors cluster_pharma Pharmacological Factors center_node center_node factor_category factor_category factor factor Reproducibility FEV1 Measurement Reproducibility PatientEffort Effort & Cooperation PatientEffort->Reproducibility DiseaseSeverity Disease Severity & Stability DiseaseSeverity->Reproducibility DiurnalVariation Diurnal Variation DiurnalVariation->Reproducibility ConcomitantMeds Concomitant Medications ConcomitantMeds->Reproducibility ProtocolAdherence Adherence to Protocol ProtocolAdherence->Reproducibility TechnicianSkill Technician Skill & Coaching TechnicianSkill->Reproducibility EquipmentCalibration Spirometer Calibration EquipmentCalibration->Reproducibility ManeuverCriteria Acceptability/Reproducibility Criteria ManeuverCriteria->Reproducibility DrugClass Bronchodilator Class (SAMA, LAMA, etc.) DrugClass->Reproducibility DoseResponse Dose-Response Relationship DoseResponse->Reproducibility OnsetDuration Onset and Duration of Action OnsetDuration->Reproducibility

Caption: Factors influencing the reproducibility of FEV1 measurements.

References

Ipratropium Bromide vs. Placebo in Rhinitis: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ipratropium (B1672105) bromide nasal spray in comparison to placebo for the treatment of rhinitis, with a focus on supporting experimental data and detailed methodologies. Ipratropium bromide, an anticholinergic agent, has demonstrated efficacy in reducing rhinorrhea associated with both allergic and non-allergic rhinitis. This document synthesizes findings from key clinical trials to offer an objective overview of its performance.

Efficacy in Allergic Rhinitis: A Quantitative Overview

Ipratropium bromide has been shown to be effective in managing rhinorrhea in patients with perennial allergic rhinitis. Clinical trials have consistently demonstrated a significant reduction in the severity and duration of a runny nose compared to placebo.

Table 1: Efficacy of Ipratropium Bromide Nasal Spray (42 mcg/nostril) vs. Placebo in Perennial Allergic Rhinitis

Outcome MeasureIpratropium Bromide (42 mcg)Placebop-valueReference
Patient-rated good/excellent effect on rhinorrhea70% of patients-< 0.05[1]
Improvement in quality of lifeSignificantly more patients-p = 0.02[1]

Note: This table summarizes key findings from a 4-week study involving 123 patients with perennial allergic rhinitis. The ipratropium bromide group received 42 mcg per nostril three times a day.[1]

Efficacy in Non-Allergic Rhinitis: A Quantitative Overview

In the context of non-allergic rhinitis, ipratropium bromide has also proven to be a valuable therapeutic option for controlling hypersecretion.

Table 2: Efficacy of Ipratropium Bromide Nasal Spray vs. Placebo in Perennial Non-Allergic Rhinitis

Outcome MeasureIpratropium BromidePlacebo (Saline Vehicle)p-valueReference
Reduction in rhinorrhea30%Modest reductionSignificantly greater than placebo[2]
Patient-perceived reduction in rhinorrhea interference with daily activities and moodsSignificant reduction--[2]

Note: This table is based on an 8-week, double-blind, parallel-group comparison involving 233 patients with perennial nonallergic rhinitis.[2]

Efficacy in Vasomotor Rhinitis: A Quantitative Overview

For vasomotor rhinitis, characterized by watery nasal discharge, ipratropium bromide has demonstrated a major reduction in symptoms.

Table 3: Efficacy of Ipratropium Bromide Nasal Spray (40 mcg/nostril) vs. Placebo in Vasomotor Rhinitis

Outcome MeasureIpratropium Bromide (40 mcg)Placebop-valueReference
Reduction in severity and duration of nasal discharge (daytime)Major reduction-< 0.00005[3]
Decrease in daily use of nasal tissues--p = 0.0017[3]
Patient preference for treatment21 out of 25 patients2 out of 25 patientsp < 0.01[3]

Note: This data is from a 3-week, randomized, double-blind, placebo-controlled trial with 25 patients. The dosage was two sprays (20 mcg per spray) in each nostril four times daily.[3]

Safety and Tolerability: A Comparative Analysis

Across various studies, ipratropium bromide nasal spray has been generally well-tolerated. The most frequently reported side effects are local and mild in nature.

Table 4: Adverse Events Reported in Ipratropium Bromide vs. Placebo Clinical Trials

Adverse EventIpratropium BromidePlacebop-valueReference
Mild local side effects (e.g., nasal dryness, epistaxis)84% (21/25 patients)32% (8/25 patients)p = 0.0004[3]

Note: Systemic anticholinergic side effects were not found to be significant in the cited studies. Pulse and blood pressure were unaffected.[3]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols.

Patient Population and Enrollment
  • Inclusion Criteria: Patients were generally adults and adolescents with a clinical diagnosis of allergic, non-allergic, or vasomotor rhinitis. A key inclusion criterion for many studies was the presence of significant rhinorrhea, often defined as a clear, watery nasal discharge for a specified duration each day.[3] For allergic rhinitis studies, a positive skin test to a relevant allergen was typically required.

  • Exclusion Criteria: Common exclusion criteria included a history of hypersensitivity to ipratropium bromide or atropine, presence of other significant nasal pathologies (e.g., polyps, septal deviation), and recent use of medications that could interfere with the study outcomes.

Study Design

The majority of the studies were randomized, double-blind, placebo-controlled trials.[1][2][3] This design is the gold standard for minimizing bias and establishing causality. The duration of the treatment periods varied, ranging from a few days for common cold-related rhinorrhea to several weeks for perennial rhinitis.[3][4]

Outcome Measures

Efficacy was assessed through a combination of subjective and objective measures:

  • Patient-Reported Outcomes:

    • Symptom Scores: Patients maintained daily diaries to rate the severity and duration of nasal symptoms such as rhinorrhea, nasal congestion, sneezing, and postnasal drip.[1] A common method involves a 4-point scale for each symptom.

    • Visual Analog Scales (VAS): VAS was used for a subjective assessment of rhinorrhea severity.[4]

    • Quality of Life Questionnaires: These instruments were used to evaluate the impact of rhinitis symptoms on daily activities and overall well-being.[1]

  • Objective Measures:

    • Nasal Discharge Weight: In some studies, particularly those focusing on the common cold, the weight of nasal discharge was measured in a clinical setting over a specific period.[4]

Statistical Analysis

Statistical analyses were performed to compare the changes in outcome measures between the ipratropium bromide and placebo groups. Appropriate statistical tests were used to determine the significance of the observed differences, with p-values less than 0.05 generally considered statistically significant.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved in these clinical trials and the mechanism by which ipratropium bromide exerts its effects, the following diagrams are provided.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Allergic/Non-Allergic Rhinitis) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Symptom Assessment (Diaries, VAS, QoL) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Ipratropium_Group Ipratropium Bromide Group Randomization->Ipratropium_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Administration Treatment Administration (Nasal Spray) Ipratropium_Group->Treatment_Administration Placebo_Group->Treatment_Administration Symptom_Monitoring Ongoing Symptom Monitoring Treatment_Administration->Symptom_Monitoring Final_Assessment Final Efficacy & Safety Assessment Symptom_Monitoring->Final_Assessment Data_Analysis Statistical Analysis Final_Assessment->Data_Analysis

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of ipratropium bromide in rhinitis.

G cluster_pathway Mechanism of Action of Ipratropium Bromide in Rhinitis Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (on Nasal Gland) Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Blocked_Secretion Reduced Mucus Secretion Muscarinic_Receptor->Blocked_Secretion Ipratropium_Bromide Ipratropium Bromide (Antagonist) Ipratropium_Bromide->Muscarinic_Receptor Blocks Second_Messenger Second Messenger Signaling (e.g., cGMP production) G_Protein->Second_Messenger Mucus_Secretion Increased Mucus Secretion (Rhinorrhea) Second_Messenger->Mucus_Secretion

Caption: Signaling pathway illustrating the antagonistic action of ipratropium bromide on muscarinic receptors to reduce rhinorrhea.

Conclusion

The evidence from numerous placebo-controlled studies strongly supports the efficacy and safety of ipratropium bromide nasal spray for the symptomatic relief of rhinorrhea in patients with allergic, non-allergic, and vasomotor rhinitis. Its targeted, local anticholinergic action makes it a valuable tool in the management of hypersecretory nasal conditions. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals in their evaluation of this therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Ipratropium Bromide Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ipratropium (B1672105) bromide hydrate (B1144303) is essential for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. The specific disposal procedure depends critically on the formulation of the pharmaceutical waste. As a pharmaceutical compound, it should never be disposed of in the regular trash or flushed down the drain.[1][2][3][4]

Key Disposal Procedures

The primary method for the disposal of ipratropium bromide hydrate is through a licensed chemical or pharmaceutical waste disposal service, with controlled incineration being the recommended technique.[1][5] It is crucial to prevent the release of the compound into the environment by avoiding discharge into drains, water courses, or soil.[1][2][5]

Step 1: Waste Identification and Segregation

The first step is to identify the form of the ipratropium bromide waste. The formulation dictates its classification and required handling.

  • Aerosol Inhalers: Pressurized metal canisters, such as Atrovent® inhalers, are categorized as RCRA (Resource Conservation and Recovery Act) Hazardous Aerosol Waste.[4] These must be segregated from all other waste streams.

  • Non-Aerosol Forms: This includes raw chemical powder, solutions for nebulizers, and non-pressurized plastic inhalation devices.[4] While not typically classified as RCRA hazardous waste, they must be managed as non-hazardous pharmaceutical waste.[4][6]

Step 2: Containment and Labeling

Proper containment is critical to prevent accidental exposure and ensure compliance.

  • Collect all waste this compound in suitable, closed, and clearly labeled containers for disposal.[1][3]

  • Use designated waste containers as per institutional and regulatory guidelines. Typically, black containers are used for hazardous pharmaceutical waste and purple or blue containers for non-hazardous pharmaceutical waste.[6][7]

  • Ensure all sources of ignition are removed when handling and storing the waste, especially aerosol forms.[1]

Step 3: Final Disposal

  • Arrange for the collection and disposal of the contained waste through a licensed chemical destruction plant or hazardous material disposal company.[1][5]

  • The recommended method of destruction is controlled incineration, often equipped with an afterburner and flue gas scrubbing to manage emissions.[1][5][8]

  • Maintain all necessary documentation, such as waste tracking manifests, for regulatory compliance, especially for hazardous waste.[6]

Data Presentation: Disposal Route Summary

Formulation Waste Classification Container Type Primary Disposal Method Regulatory Oversight
Aerosol Canister (e.g., Atrovent®)RCRA Hazardous Aerosol Waste[4]Black Hazardous Waste Container[6]Controlled IncinerationEPA, DOT[7][8][9]
Powder, Solution, or Plastic Inhaler Non-Hazardous Pharmaceutical Waste[4][6]Purple/Blue Pharmaceutical Container[6][7]Controlled IncinerationEPA, State/Local Regulations[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Disposal Workflow cluster_1 Segregation & Containment cluster_2 Final Disposal start Identify Ipratropium Bromide Waste Stream decision Determine Formulation start->decision hazardous_path Classify as: RCRA Hazardous Aerosol Waste decision->hazardous_path  Aerosol Canister   non_hazardous_path Classify as: Non-Hazardous Pharmaceutical Waste decision->non_hazardous_path  Powder / Solution / Plastic Inhaler   container_haz Place in Labeled BLACK Container hazardous_path->container_haz container_nonhaz Place in Labeled PURPLE/BLUE Container non_hazardous_path->container_nonhaz disposal_vendor Dispose via Licensed Hazardous Waste Vendor container_haz->disposal_vendor container_nonhaz->disposal_vendor incineration Controlled Incineration disposal_vendor->incineration

References

Comprehensive Safety and Handling Guide for Ipratropium Bromide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for the safe handling, storage, and disposal of Ipratropium bromide hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. Following these protocols is critical to ensure personal safety and regulatory compliance in the laboratory.

Operational Plan: From Receipt to Disposal

This section details the step-by-step procedures for safely managing Ipratropium bromide hydrate throughout its lifecycle in the laboratory.

1.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, handle it as a spill and follow the accidental release measures outlined in Section 1.4.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage Conditions: Store the container in a tightly closed receptacle in a cool, dry, and well-ventilated area.[1][2][3] Some sources recommend refrigeration and protection from light.[1][4]

  • Incompatibilities: Keep away from oxidizing agents.[2][5]

1.2 Handling and Personal Protective Equipment (PPE)

All handling of this compound powder should be conducted within a certified chemical fume hood or another suitable form of local exhaust ventilation to minimize inhalation exposure.[1][6][7]

  • Engineering Controls: A laboratory fume hood or other local exhaust ventilation is the primary means to control exposure, especially where dust or aerosols may be generated.[1][5] Ensure safety showers and eyewash stations are readily accessible.[2][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. Refer to the table below for specific recommendations.

    • Eye and Face Protection: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][3][6] A face shield may be required if there is a risk of splashing.[8]

    • Skin Protection: Wear impervious protective clothing to prevent skin contact.[1][6] For some situations, fire or flame-resistant lab coats may be appropriate.[1]

    • Hand Protection: Use chemically resistant, impervious gloves (e.g., butyl rubber) that have been inspected for integrity before use.[1][3][8]

    • Respiratory Protection: If dust formation is unavoidable or if working outside of a fume hood, a NIOSH-certified respirator is required.[5][6][8] The type of respirator should be selected based on a formal risk assessment.[5]

  • Hygiene Practices: Avoid all personal contact with the material, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[6][8] Always wash hands thoroughly with soap and water after handling the chemical.[1][3][9]

1.3 First Aid Procedures

Immediate medical attention is required for any significant exposure.[1]

  • Inhalation: Move the affected person to fresh air. If breathing becomes difficult, seek immediate medical attention.[1][6][7][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water.[1][9][10] Consult a doctor if irritation persists.[1]

  • Eye Contact: Flush eyes immediately with pure water for at least 15 minutes, holding the eyelids open.[1][6][9][10] Seek immediate medical attention.[9][10]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][10]

1.4 Accidental Release Measures

  • Minor Spills (Powder):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, gently cover the spill to avoid generating dust.[5]

    • Use a HEPA-filtered vacuum or carefully sweep up the material.[5] Dampening the powder with water may be used to prevent dusting.[5]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][5]

    • Clean the spill area thoroughly to remove any residual contamination.[1]

  • Major Spills:

    • Evacuate the area immediately and report the spill to emergency responders.[5]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[5][9]

    • Prevent the spilled material from entering drains or waterways.[1][5]

1.5 Disposal Plan

  • Chemical Waste: All waste containing this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container.[9]

  • Disposal Method: Dispose of the waste through a licensed hazardous material disposal company.[1] Methods may include incineration in a facility equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1][6] Do not discharge into drains or the environment.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[1]

Safety Data Summary

The following table summarizes the essential personal protective equipment required for handling this compound. Note that no occupational exposure limits have been established for this compound by major regulatory bodies.[1][2][3][6]

Exposure RouteEngineering ControlPersonal Protective Equipment (PPE)
Inhalation Use in a chemical fume hood or other local exhaust ventilation system.[1][7]NIOSH-approved respirator if dust/aerosols are generated or ventilation is inadequate.[5][6][8]
Eye/Face Contact Provide accessible eyewash station.[6]Tightly fitting safety goggles with side-shields (EN 166/NIOSH approved).[1][6] Face shield if splashing is possible.[8]
Skin/Body Contact Provide accessible safety shower.[6]Impervious gloves (e.g., butyl rubber) and protective clothing/lab coat.[1][3][6]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound, from initial receipt to final disposal, highlighting key safety checkpoints.

G Workflow for this compound Handling cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Contingency Receiving 1. Receiving Inspect Container Storage 2. Storage Cool, Dry, Ventilated Receiving->Storage Weighing 3. Weighing & Prep Wear Full PPE Storage->Weighing Retrieve Material Experiment 4. Experimental Use Weighing->Experiment Spill Spill Response Weighing->Spill FirstAid First Aid Weighing->FirstAid Decontamination 5. Decontaminate Surfaces & Glassware Experiment->Decontamination Experiment->Spill Experiment->FirstAid WasteCollection 6. Waste Collection Sealed, Labeled Container Decontamination->WasteCollection Disposal 7. Disposal Licensed Vendor WasteCollection->Disposal

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipratropium bromide hydrate
Reactant of Route 2
Ipratropium bromide hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.